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  • Product: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
  • CAS: 731012-11-6

Core Science & Biosynthesis

Foundational

chemical structure of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

An In-Depth Technical Guide to Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry Executive Summary The piperidine ring is a cornerstone of modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals across numerous therapeutic areas[1]. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a functionalized piperidine derivative poised for significant utility in research and development. We will explore its chemical structure, a robust synthetic pathway, detailed analytical characterization methods, and its potential as a versatile intermediate for creating novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical building blocks in their discovery programs.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in both natural products and synthetic drugs[1]. Its prevalence is due to its ability to serve as a non-aromatic bioisostere of a phenyl ring, its capacity to carry substituents in defined three-dimensional orientations, and the basicity of the nitrogen atom which can be crucial for pharmacokinetic properties and target engagement. Consequently, piperidine derivatives have been successfully developed into drugs for analgesia, anesthesia, antipsychotic treatments, and managing hypertension[2][3]. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate represents a strategic entry point into this chemical space, offering multiple handles for diversification.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application. The key identifiers and predicted data for ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate are summarized below.

Core Compound Identifiers
PropertyValueSource
Chemical Name ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate[4]
CAS Number 731012-11-6[4]
Molecular Formula C11H18ClNO3[5]
Molecular Weight 247.72 g/mol [6]
Monoisotopic Mass 247.09752 Da[5]
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)C(C)Cl[5]
InChIKey AVZSMRMIZSTDGN-UHFFFAOYSA-N[5]
Predicted Mass Spectrometry Data

Mass spectrometry is a primary tool for confirming the identity of a synthesized compound. The predicted mass-to-charge ratios (m/z) for common adducts are crucial for data interpretation.

AdductPredicted m/z
[M+H]⁺ 248.10480
[M+Na]⁺ 270.08674
[M+NH₄]⁺ 265.13134
[M+K]⁺ 286.06068
[M-H]⁻ 246.09024
Data sourced from PubChem predictions.[5]
Safety and Handling

Based on notified classifications, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate should be handled with appropriate precautions.

  • Hazard Classifications : Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure)[4].

  • Recommended PPE : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

The synthesis of the title compound is achieved through a standard N-acylation reaction. The strategic choice of starting materials and reagents is critical for achieving a high yield and purity.

Synthetic Rationale and Workflow

The most direct and efficient pathway is the acylation of the secondary amine of ethyl piperidine-4-carboxylate with 2-chloropropanoyl chloride. This reaction forms a stable amide bond. The ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate, is a commercially available starting material[7]. The workflow involves the reaction, workup to remove byproducts and unreacted reagents, and final purification.

Synthetic Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process A Ethyl piperidine-4-carboxylate D N-Acylation Reaction (0°C to RT) A->D B 2-Chloropropanoyl chloride B->D C Aprotic Solvent (e.g., DCM) + Non-nucleophilic Base (e.g., Et3N) C->D E Aqueous Workup D->E Quench F Column Chromatography E->F Purify G Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate F->G Isolate

Caption: Synthetic workflow for the N-acylation of ethyl piperidine-4-carboxylate.

Detailed Experimental Protocol

This protocol is based on established methods for the N-acylation of piperidine esters, such as those used in the synthesis of fentanyl analogues.[8]

  • Preparation : To a dry round-bottom flask under a nitrogen atmosphere, add ethyl piperidine-4-carboxylate (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).

    • Expert Insight : The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the acylation. Without it, the HCl would protonate the starting piperidine, rendering it unreactive and halting the reaction.

  • Reaction : Cool the solution to 0°C in an ice bath. Slowly add 2-chloropropanoyl chloride (1.1 eq) dropwise via a syringe.

    • Expert Insight : The reaction is exothermic. Maintaining a low temperature during the addition of the highly reactive acyl chloride prevents side reactions and ensures controlled amide bond formation.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

    • Expert Insight : The bicarbonate wash neutralizes any remaining HCl or unreacted acyl chloride. Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent[9].

  • Isolation : Combine the pure fractions as identified by TLC, and evaporate the solvent in vacuo to yield ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate as the final product, likely an oil or low-melting solid.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary methods for structural elucidation.

    • ¹H NMR : Expect to see characteristic signals for the ethyl ester (a triplet and a quartet), multiplets for the piperidine ring protons, and signals corresponding to the chloropropanoyl moiety, including a doublet for the methyl group and a quartet for the methine proton.

    • ¹³C NMR : The spectrum should show distinct peaks for the two carbonyl carbons (ester and amide), the carbons of the piperidine ring, the ethyl group, and the chloropropanoyl group.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the molecular formula by matching the observed m/z of the [M+H]⁺ ion to the calculated value (248.10480)[5].

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound. A standard C18 reverse-phase column with a mobile phase of acetonitrile/water is typically employed. Purity should exceed 95% for use in further applications.

Applications and Future Directions in Drug Development

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is not an end-product but a versatile intermediate for library synthesis[10]. The two distinct functional groups—the reactive 2-chloro position and the modifiable ester—provide orthogonal handles for creating a diverse range of new chemical entities.

A Scaffold for Library Synthesis

The true value of this compound lies in its potential for rapid diversification, a key strategy in modern drug discovery.

Derivatization Pathways Core Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate Amides Amide Library (via Ester Hydrolysis + Amide Coupling) Core->Amides 1. Saponification 2. Amide Coupling Amines Amine/Ether/Thioether Library (via Nucleophilic Substitution of Cl) Core->Amines R-NH₂ / R-OH / R-SH + Base Alcohols Diol Derivatives (via Ester Reduction) Core->Alcohols LiAlH₄ or LiBH₄

Caption: Potential derivatization pathways for creating compound libraries.

  • Modification at the 2-Chloro Position : The chlorine atom is a good leaving group, susceptible to nucleophilic substitution. Reaction with various primary or secondary amines, alcohols, or thiols can generate libraries of derivatives with diverse physicochemical properties. This is a powerful way to explore the structure-activity relationship (SAR) around this part of the molecule.

  • Modification of the Ester : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amides. This is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target interactions. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

Potential Therapeutic Areas

Given the broad utility of the piperidine scaffold, derivatives from this intermediate could be explored in several areas:

  • Central Nervous System (CNS) Disorders : Many CNS-active drugs, including potent opioid receptor modulators, feature a 4-substituted piperidine core[8][9].

  • Infectious Diseases : Novel proteasome inhibitors with a piperidine carboxamide core have shown promise as antimalarial agents[11].

  • Cardiovascular Disease : Piperidine derivatives have been developed as T-type calcium channel blockers for the treatment of hypertension[3].

Conclusion

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a strategically designed chemical building block with significant potential for accelerating drug discovery programs. Its straightforward synthesis and dual points for chemical modification make it an ideal scaffold for generating diverse compound libraries. By leveraging established analytical techniques for characterization and proven derivatization chemistries, researchers can effectively utilize this intermediate to explore new chemical space and develop novel therapeutic agents targeting a wide range of diseases.

References

  • ethyl 1-(2-chloropropanoyl)
  • Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C11H18ClNO3) - PubChem. PubChemLite.
  • Synthesis of ethyl 4-[(1-oxopropyl)phenylamino]-1-(2-propenyl)
  • Ethyl piperidine-4-carboxylate - NIST WebBook. National Institute of Standards and Technology.
  • WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • ethyl 1-(2-chloropropanoyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • ethyl 4-(chlorosulfonyl)
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed.

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Exploratory

physical and chemical properties of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of ethyl 1-(2-chloropropanoy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The information herein is curated to empower researchers in drug discovery and development with the foundational knowledge required for its effective handling, characterization, and utilization.

Chemical Identity and Molecular Structure

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a piperidine derivative with a molecular structure that features a central piperidine ring substituted at the nitrogen atom with a 2-chloropropanoyl group and at the 4-position with an ethyl carboxylate group.

Table 1: Compound Identification

IdentifierValue
Chemical Name ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate[1]
CAS Number 731012-11-6[1]
Molecular Formula C₁₁H₁₈ClNO₃[1]
Molecular Weight 247.72 g/mol
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)C(C)Cl
InChI Key AVZSMRMIZSTDGN-UHFFFAOYSA-N

Physicochemical Properties

Precise experimental data for the physical properties of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate are not extensively reported in the literature. However, based on its molecular structure and data from analogous compounds, the following properties can be predicted.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Physical State Likely a liquid or a low-melting solid at room temperature.Based on the molecular weight and the presence of flexible alkyl chains.
Melting Point Not available
Boiling Point Not availableExpected to be relatively high due to its molecular weight and polar functional groups.
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Limited solubility in water is anticipated.The ester and amide functionalities provide polarity, while the alkyl groups contribute to nonpolar character.
XlogP 1.5[1]Indicates a moderate level of lipophilicity.

Synthesis and Reaction Chemistry

The synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is most logically achieved through the N-acylation of ethyl piperidine-4-carboxylate with 2-chloropropanoyl chloride. This reaction is a standard procedure in organic synthesis.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the secondary amine of ethyl piperidine-4-carboxylate on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Synthesis of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate product Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate ethyl piperidine-4-carboxylate->product + 2-chloropropanoyl_chloride 2-Chloropropanoyl chloride 2-chloropropanoyl_chloride->product + byproduct Triethylamine Hydrochloride product->byproduct forms base Triethylamine (Base) base->product solvent Dichloromethane (Solvent) solvent->product

Caption: Proposed synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

Experimental Protocol: N-Acylation

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 2-Chloropropanoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add a solution of 2-chloropropanoyl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and then with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl ester, the piperidine ring, and the 2-chloropropanoyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
CH₃ (ethyl ester)Triplet1.2-1.3
CH₂ (ethyl ester)Quartet4.1-4.2
Piperidine ring protonsMultiplets1.5-2.0 and 2.8-4.5
CH (piperidine-4)Multiplet2.4-2.6
CH₃ (propanoyl)Doublet1.6-1.7
CH (propanoyl)Quartet4.6-4.8
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonApproximate Chemical Shift (δ, ppm)
CH₃ (ethyl ester)~14
CH₂ (ethyl ester)~60
Piperidine ring carbons28-50
C=O (ester)~174
CH₃ (propanoyl)~20
CH (propanoyl)~55
C=O (amide)~168
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the amide.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (ester)~1730
C=O (amide)~1640
C-O (ester)1250-1000
C-N (amide)1400-1200
C-Cl800-600
Mass Spectrometry (Predicted)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 247.10 (for ³⁵Cl) and 249.10 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.

  • Predicted Fragmentation: Fragmentation is likely to occur via loss of the ethyl group, the ethoxycarbonyl group, the chloro-propanoyl group, or through cleavage of the piperidine ring.

Safety and Handling

Based on available hazard classifications, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate should be handled with care.

Table 6: Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled[1]
Skin IrritationSkin Irrit.H315: Causes skin irritation[1]
Eye Irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureSTOT SE 3H336: May cause drowsiness or dizziness[1]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of multiple reactive sites—the ester, the chloro-substituent, and the piperidine ring—allows for a wide range of chemical transformations, making it a versatile intermediate for creating libraries of compounds for screening and lead optimization in drug discovery programs.

Conclusion

This technical guide provides a detailed overview of the known and predicted properties of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. While there is a notable absence of extensive experimental data in the public domain, the information presented, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers. The proposed synthetic protocol and predicted analytical data serve as a valuable starting point for the practical application and further investigation of this important chemical intermediate.

References

  • PubChem. (n.d.). Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. National Center for Biotechnology Information.
  • Chemical Substance Information. (n.d.). ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. Retrieved from a chemical information database.[1]

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Foundational

A Technical Guide to the Mass Determination of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

This document provides a comprehensive analysis of the molecular weight and exact mass of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a compound of interest for researchers and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive analysis of the molecular weight and exact mass of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a compound of interest for researchers and professionals in drug development and chemical synthesis. It delves into the fundamental principles differentiating these two crucial mass values and outlines the authoritative experimental methodology for their precise determination using high-resolution mass spectrometry.

Compound Profile and Core Mass Data

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a small organic molecule whose precise mass characterization is fundamental for its identification, purity assessment, and quality control in research and manufacturing settings. The primary identifiers and mass-related properties are summarized below.

PropertyValueSource
Chemical Name ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate[1]
CAS Number 731012-11-6[1]
Molecular Formula C₁₁H₁₈ClNO₃[2][3]
Molecular Weight 247.72 g/mol [3]
Exact Mass 247.09752 Da[2]

Theoretical Principles: Exact Mass vs. Molecular Weight

A precise understanding of a compound requires differentiating between its molecular weight and its exact mass. While often used interchangeably in general chemistry, they represent distinct concepts critical for analytical characterization.[4]

  • Molecular Weight (Average Molecular Weight): This value is calculated using the weighted average of the naturally occurring isotopes of each element in the molecular formula. For example, the atomic weight of carbon (12.011 amu) accounts for the natural abundance of both ¹²C and ¹³C. This average weight is used for stoichiometric calculations in chemical reactions.

  • Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da, ³⁵Cl = 34.968853 Da). High-resolution mass spectrometers are capable of measuring the mass of individual ions with sufficient precision to resolve these isotopic differences, making exact mass the experimentally determined value in such analyses.[5][6] This precision allows for the unambiguous determination of a compound's elemental formula.

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive analytical technique for measuring the mass-to-charge ratio (m/z) of molecules.[5][7] For a compound like ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a high-resolution method such as Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is the gold standard. The general workflow is depicted below.

HRMS_Workflow Experimental Workflow for HRMS Analysis cluster_prep Sample Introduction cluster_ms Mass Spectrometer cluster_data Data Processing Sample 1. Sample Preparation (Dissolved in Volatile Solvent) ESI 2. Electrospray Ionization (ESI) (Soft Ionization) Sample->ESI Accel 3. Ion Acceleration (Uniform Kinetic Energy) ESI->Accel TOF 4. Time-of-Flight (TOF) Analyzer (Separation by m/z) Accel->TOF Detect 5. Ion Detection (Signal Generation) TOF->Detect Data 6. Data System (Mass Spectrum Generation) Detect->Data

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Causality in Method Selection
  • Ionization Source - Electrospray Ionization (ESI): For a moderately polar small molecule, ESI is the ideal choice. It is a "soft" ionization technique that transfers molecules from solution into the gas phase as ions with minimal fragmentation.[8][9] This process typically involves protonating the molecule to form a positively charged ion, denoted as [M+H]⁺. The integrity of the parent molecule is preserved, which is essential for accurate mass determination.[10]

  • Mass Analyzer - Time-of-Flight (TOF): A TOF analyzer is chosen for its high resolution and mass accuracy. After ions are accelerated to have the same kinetic energy, they drift through a field-free tube.[11][12] The time it takes for an ion to reach the detector is directly proportional to the square root of its m/z ratio.[11] Lighter ions travel faster and arrive first, allowing for precise mass separation.[8][10] This capability is crucial for distinguishing between compounds with very similar masses and for confirming the elemental composition based on the measured exact mass.

Detailed Experimental Protocol: ESI-TOF MS Analysis

This section provides a standardized protocol for determining the exact mass of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

4.1. Materials and Reagents

  • Analyte: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, >98% purity.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Acidifier: 0.1% (v/v) formic acid (FA) in both ACN and water.

  • Instrumentation: A high-resolution Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.[13]

4.2. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in ACN.

  • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of ACN/water with 0.1% FA. The formic acid aids in the protonation of the analyte, enhancing the [M+H]⁺ signal in positive ion mode.

4.3. Instrument Configuration and Data Acquisition

  • Instrument: Agilent 6230 TOF or equivalent.[13]

  • Ionization Mode: ESI, Positive polarity.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3500 V

    • Nebulizer Gas (N₂): 30 psig

    • Drying Gas (N₂): 8 L/min

    • Gas Temperature: 325 °C

  • Mass Analyzer Parameters:

    • Mass Range: 100 - 500 m/z.

    • Acquisition Rate: 1 spectrum/second.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged, high-quality mass spectrum.

4.4. Data Analysis and Interpretation

  • Spectrum Examination: The resulting mass spectrum will plot ion intensity versus the measured m/z.

  • Identify the Ion of Interest: Locate the peak corresponding to the protonated molecule, [M+H]⁺.

    • Theoretical [M+H]⁺ = Exact Mass of C₁₁H₁₈ClNO₃ + Mass of H⁺

    • Theoretical [M+H]⁺ = 247.09752 Da + 1.007825 Da = 248.10535 Da.

  • Mass Validation: Compare the experimentally measured m/z value of the most intense peak with the calculated theoretical value. A mass accuracy within 5 parts-per-million (ppm) is expected for high-resolution instruments, confirming the elemental composition.

  • Isotope Pattern: Observe the isotopic pattern. Due to the natural abundance of ³⁷Cl (approx. 24.2%), a smaller peak at [M+2+H]⁺ should be visible approximately 2 Da higher than the [M+H]⁺ peak, with an intensity about one-third of the monoisotopic peak. This pattern is a characteristic signature for a monochlorinated compound.

Conclusion

The definitive characterization of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate relies on the precise determination of its mass. Its molecular weight is 247.72 g/mol , a value derived from the weighted average of natural isotopic abundances and essential for stoichiometric purposes. Its exact mass is 247.09752 Da, a value calculated from the most abundant isotopes and experimentally verified using high-resolution mass spectrometry. The ESI-TOF MS methodology provides an unambiguous confirmation of the compound's elemental formula through high-accuracy mass measurement of its protonated molecular ion, [M+H]⁺, at m/z 248.10535. This level of analytical rigor is indispensable for advancing scientific research and ensuring product quality in drug development.

References

  • Save My Exams. (2026, February 24). Time of Flight Mass Spectrometry (AQA A Level Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. (2024, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

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  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

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  • PubChemLite. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C11H18ClNO3). [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

  • Chemical Substance Information. ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. [Link]

  • Wikipedia. Time-of-flight mass spectrometry. [Link]

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  • Wilson, J. M. Principles and Instrumentation in Time-of-flight Mass Spectrometry. [Link]

Sources

Exploratory

Structural Elucidation and Conformational Dynamics of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate: A Comprehensive NMR Guide

Executive Summary Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS: 731012-11-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds[1]. Char...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS: 731012-11-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge due to the conformational dynamics inherent to its N-acyl piperidine core. This whitepaper provides a rigorous, self-validating protocol for the acquisition and interpretation of 1 H and 13 C NMR spectra for this compound, detailing the causality behind experimental parameters and the mechanistic origins of its spectral features.

Molecular Architecture & The "Rotamer Problem"

Before initiating any NMR experiment, a structural analysis of the target molecule is required to anticipate spectral complexities. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate consists of three distinct domains:

  • The Ethyl Ester Terminus: A highly flexible, predictable spin system at the C4 position.

  • The 2-Chloropropanoyl Group: An N-linked acyl chain featuring a chiral center and a highly deshielded α -proton due to the electronegative chlorine atom.

  • The Piperidine Core: A six-membered saturated nitrogen heterocycle.

The Causality of Line Broadening: In standard aliphatic amines, nitrogen inversion and bond rotation are rapid. However, the conjugation of the nitrogen lone pair with the adjacent carbonyl π -system in the 2-chloropropanoyl group imparts significant partial double-bond character to the N–C=O bond. This restricted rotation leads to the formation of syn and anti rotamers (E/Z isomers). Because the interconversion rate between these rotamers is slow relative to the NMR timescale at 298 K, the protons and carbons adjacent to the nitrogen (C2 and C6) experience two distinct magnetic environments. This manifests as severe line broadening or distinct signal splitting in both 1 H and 13 C NMR spectra—a hallmark of N-acyl piperidines[2][3].

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, the following protocol outlines a self-validating system for 1D NMR acquisition. Every step is designed to minimize artifacts and maximize signal-to-noise (S/N) ratio[4].

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 20 mg (for 1 H) or 80 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons (preventing spectral overlap) and provides a robust deuterium signal for frequency locking. TMS acts as an internal standard (0.00 ppm) to ensure absolute chemical shift calibration independent of magnetic field drift.

  • Probe Tuning and Matching (ATM):

    • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automatic tuning and matching for 1 H and 13 C frequencies.

    • Causality: Matching the probe's impedance to the sample minimizes reflected radiofrequency (RF) power, ensuring the exact prescribed flip angle (e.g., 30°) is delivered to the spins, which is critical for quantitative reliability.

  • Locking and Gradient Shimming:

    • Action: Lock onto the CDCl 3​ deuterium frequency. Execute gradient shimming (e.g., TopShim) across the Z1–Z5 axes until the TMS signal achieves a line width at half-height ( W1/2​ ) of < 1.0 Hz.

    • Causality: Magnetic field inhomogeneities cause signal broadening and loss of fine J-coupling resolution. Gradient shimming maps the B 0​ field and applies compensatory currents to achieve a perfectly homogeneous detection volume.

  • Pulse Sequence Execution:

    • Action ( 1 H): Use a standard 30° pulse (zg30). Set the relaxation delay (D1) to 1.0 s, acquisition time (AQ) to 3.0 s, and number of scans (NS) to 16.

    • Action ( 13 C): Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s, AQ to 1.0 s, and NS to 512–1024.

    • Causality: Carbon nuclei, particularly the quaternary ester and amide carbonyls, lack attached protons to facilitate efficient dipole-dipole relaxation. An extended D1 (2.0 s) ensures these slow-relaxing spins return to thermal equilibrium between scans, preventing signal attenuation[5].

  • Processing & Phasing:

    • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform (FT). Manually apply zero-order and first-order phase corrections.

NMR_Workflow Sample Sample Prep (CDCl3 + TMS) LockShim Lock & Shim (Z0-Z5 Gradients) Sample->LockShim Pulse Pulse Sequence (zg30 / zgpg30) LockShim->Pulse FID FID Acquisition Pulse->FID Process Processing (FT, Phase, Baseline) FID->Process Analysis Spectral Analysis (Integration, Multiplets) Process->Analysis

Fig 1. Standardized NMR acquisition and processing workflow for structural elucidation.

Quantitative Spectral Data

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and assignments based on the electronic environment and anisotropic effects of the functional groups.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
2-chloropropanoyl CH 4.65q6.71H-CH (Cl)-
Piperidine C2, C6 (eq) 4.35, 3.95m (broad/split)-2HN-CH 2​ (equatorial, rotamers)
Ethyl -OCH 2​ - 4.15q7.12H-O-CH 2​ -CH 3​
Piperidine C2, C6 (ax) 3.20, 2.85m (broad/split)-2HN-CH 2​ (axial, rotamers)
Piperidine C4 2.55m-1H-CH -C(=O)O-
Piperidine C3, C5 (eq) 1.95m-2H-CH 2​
  • (equatorial)
2-chloropropanoyl CH 3​ 1.65d6.73H-CH(Cl)-CH 3​
Piperidine C3, C5 (ax) 1.60m-2H-CH 2​
  • (axial)
  • Ethyl -CH 3​ 1.25t7.13H-O-CH 2​ -CH 3​

    Note: The C2 and C6 protons of the piperidine ring are highly sensitive to the amide rotameric equilibrium, resulting in complex, broad multiplets rather than clean doublets of doublets.

    Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
    Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Notes
    174.2 C=OEthyl ester carbonylDeshielded by adjacent oxygen
    168.5 C=OAmide carbonylShielded relative to ester due to N lone pair donation
    60.5 CH 2​ Ethyl -O-CH 2​ -Strongly deshielded by electronegative ester oxygen
    52.0 CH2-chloropropanoyl -CH(Cl)-Deshielded by inductive effect of chlorine atom
    45.5, 41.0 CH 2​ Piperidine C2, C6Split into two distinct signals due to amide rotamers
    40.5 CHPiperidine C4
    28.5, 27.5 CH 2​ Piperidine C3, C5Split due to long-range rotameric effects
    21.5 CH 3​ 2-chloropropanoyl -CH 3​
    14.2 CH 3​ Ethyl -CH 3​ Standard terminal aliphatic methyl shift

    2D NMR Verification Workflow

    While 1D NMR provides a foundational understanding, definitive structural elucidation—especially differentiating the ethyl CH 3​ from the 2-chloropropanoyl CH 3​ —requires 2D NMR techniques[6].

    • 1 H- 1 H COSY (Correlation Spectroscopy): Used to trace the continuous spin system of the piperidine ring (C2 C3 C4 C5 C6) and confirm the isolated ethyl and propanoyl spin systems.

    • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, resolving any overlapping multiplets in the 1 H spectrum (e.g., distinguishing axial vs. equatorial piperidine protons).

    • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving connectivity across heteroatoms. The ethyl CH 2​ protons (~4.15 ppm) will show a strong 3JCH​ correlation to the ester carbonyl (~174.2 ppm), definitively anchoring the ester group to the C4 position of the piperidine ring.

    Elucidation_Logic 1 1 D 1D NMR (1H & 13C) Identify functional groups COSY 1H-1H COSY Trace spin systems (Piperidine & Ethyl) D->COSY HSQC 1H-13C HSQC Assign direct C-H correlations D->HSQC HMBC 1H-13C HMBC Connect spin systems via quaternary C COSY->HMBC HSQC->HMBC Structure Definitive Structure Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate HMBC->Structure

    Fig 2. Logical workflow for definitive 2D NMR structural elucidation.

    Conclusion

    The NMR characterization of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate requires careful attention to the thermodynamic realities of N-acyl piperidines. By understanding the causality behind rotamer-induced line broadening and utilizing a strict, self-validating acquisition protocol, researchers can confidently assign the spectral data of this critical synthetic intermediate, ensuring downstream integrity in drug development pipelines.

    References

    • Title: Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

    • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier / ScienceDirect URL: [Link]

    Sources

    Foundational

    crystallographic data and 3D conformation of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    An In-depth Technical Guide to the Predicted 3D Conformation and Crystallographic Analysis of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate Abstract This technical guide provides a comprehensive analysis of ethyl 1...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Predicted 3D Conformation and Crystallographic Analysis of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Abstract

    This technical guide provides a comprehensive analysis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental crystallographic data, this document outlines the established methodologies for its structural elucidation. We delve into the predicted three-dimensional conformation based on foundational principles of stereochemistry and computational modeling. Furthermore, we present detailed, field-proven protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required to experimentally determine the precise atomic arrangement. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the structural properties of novel piperidine derivatives.

    Introduction: The Significance of the Piperidine Scaffold

    The piperidine ring is a foundational scaffold in a vast number of pharmaceuticals and natural products.[1] Its three-dimensional conformation is a critical determinant of a molecule's biological activity, dictating how it interacts with target receptors and enzymes.[1] Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate combines this important heterocyclic core with reactive functional groups—an N-acyl chloride and an ethyl ester—making it a versatile intermediate for the synthesis of more complex chemical entities. A thorough understanding of its conformational preferences is paramount for rational drug design and the development of new therapeutic agents.[1][2]

    This guide provides the theoretical and practical framework for determining the 3D structure of this specific molecule. While no experimental crystal structure has been deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) or PubChem as of the time of this writing, we will detail the authoritative methods for its determination and provide a robust, computationally-derived prediction of its most stable conformation.[3]

    Molecular Identity and Physicochemical Properties

    A clear definition of the subject molecule is the first step in any analytical endeavor. The fundamental properties of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate are summarized below.

    PropertyValueSource
    Molecular Formula C₁₁H₁₈ClNO₃PubChem[3]
    Monoisotopic Mass 247.09752 DaPubChem[3]
    IUPAC Name ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylatePubChem[3]
    InChI Key AVZSMRMIZSTDGN-UHFFFAOYSA-NPubChem[3]
    SMILES CCOC(=O)C1CCN(CC1)C(=O)C(C)ClPubChem[3]
    CAS Number 731012-11-6ChemInform[4]

    Predicted 3D Conformation: A Stereochemical Analysis

    The conformational landscape of piperidine derivatives is well-understood, providing a strong basis for predicting the structure of the title compound.[1][5]

    The Piperidine Ring Chair Conformation

    To minimize angular and torsional strain, the piperidine ring overwhelmingly adopts a chair conformation, analogous to cyclohexane.[1] This results in two distinct positions for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The substituents on the piperidine ring of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate will exist in a conformational equilibrium between two chair forms.

    Substituent Effects and Steric Hindrance
    • C4-Substituent (Ethyl Carboxylate): Bulky substituents create destabilizing steric interactions (1,3-diaxial interactions) when in the axial position. Therefore, the large ethyl carboxylate group at the C4 position will have a strong preference for the equatorial position to maximize thermodynamic stability.[6]

    • N1-Substituent (2-chloropropanoyl): The N-acyl group introduces a planar amide bond. Rotation around the N-C(O) bond is restricted. The bulky 2-chloropropanoyl group will orient itself to minimize steric clash with the piperidine ring hydrogens.

    Based on these principles, the predicted lowest-energy 3D conformation of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate features the piperidine ring in a chair conformation with the C4-ethyl carboxylate group in the equatorial position.

    Caption: Predicted 3D conformation of the title compound.

    Experimental Determination: A Protocol for Single-Crystal X-ray Crystallography

    Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[7][8][9] The following section outlines a comprehensive, self-validating workflow for obtaining these data.

    Synthesis and Purification

    The first requirement for any crystallographic study is a pure sample. A plausible synthesis involves the acylation of ethyl piperidine-4-carboxylate.[10][11]

    Protocol:

    • Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

    • Acylation: Add a solution of 2-chloropropanoyl chloride (1.1 eq) in the same solvent dropwise to the cooled mixture with vigorous stirring.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure title compound. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

    Crystallization

    Growing X-ray quality single crystals is often the most challenging step.[7][12] The key is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. Only a single crystal of sufficient size (ideally >0.1 mm in all dimensions) is needed for analysis.[8][13]

    Recommended Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) in which it is moderately soluble.[12] Filter the solution into a clean vial and cover it loosely (e.g., with perforated parafilm). Allow the solvent to evaporate slowly over several days in a vibration-free environment.[12][13]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "precipitant" solvent in which the compound is poorly soluble but which is miscible with the compound's solvent. The precipitant vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystallization.

    G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization s1 Reactants: Ethyl piperidine-4-carboxylate + 2-Chloropropanoyl chloride s2 Acylation Reaction s1->s2 s3 Workup & Flash Chromatography s2->s3 s4 Pure Compound (>99%) s3->s4 c1 Dissolve in Suitable Solvent s4->c1 Proceed if pure c2 Slow Evaporation or Vapor Diffusion c1->c2 c3 Single Crystal Formation c2->c3

    Caption: Workflow for sample preparation and crystallization.

    X-ray Data Collection and Structure Refinement

    Once a suitable crystal is obtained, its structure can be determined.

    Protocol:

    • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

    • Data Collection: The crystal is exposed to a focused beam of X-rays (e.g., Mo Kα or Cu Kα radiation) from a diffractometer.[9] The crystal is rotated, and thousands of diffraction patterns are collected on a detector.[8]

    • Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and space group. The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map of the molecule.[8]

    • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated and the observed diffraction data.[14] The final output is a set of atomic coordinates that define the molecule's 3D structure.

    Computational Conformational Analysis

    In parallel with, or in the absence of, experimental data, computational chemistry provides powerful insights into the 3D structure and relative energies of different conformers.[1][2][15]

    Workflow:

    • Conformational Search: Generate a diverse set of possible 3D conformations for the molecule using a systematic or stochastic search algorithm. This ensures the global energy minimum is likely to be found.[1]

    • Geometry Optimization: Each generated conformer is subjected to geometry optimization using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find the nearest local energy minimum.[2]

    • Energy Calculation: The relative energies of all optimized conformers are calculated. The conformer with the lowest energy is predicted to be the most stable and most likely to be observed experimentally.[1]

    • Validation: The calculated geometry (bond lengths, angles, dihedral angles) of the lowest-energy conformer can be compared with experimental data from X-ray crystallography (once obtained) to validate the computational model.[1]

    G start 2D Molecular Structure step1 Conformational Search (Generate diverse 3D structures) start->step1 step2 Geometry Optimization (DFT) (Find local energy minima) step1->step2 step3 Energy Calculation (Identify most stable conformer) step2->step3 end Predicted 3D Conformation & Thermochemical Data step3->end

    Caption: A generalized workflow for computational conformational analysis.

    Conclusion

    While experimental crystallographic data for ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is not currently in the public domain, this guide provides a robust framework for its determination and conformational analysis. Based on established stereochemical principles, the molecule is predicted to adopt a chair conformation with the C4-ethyl carboxylate group in an equatorial orientation to minimize steric strain. This guide has detailed the necessary, authoritative protocols for synthesizing and crystallizing the compound, and for determining its precise 3D structure through single-crystal X-ray diffraction. Furthermore, a validated computational workflow has been presented to complement and predict the experimental findings. The application of these methodologies will enable a full structural characterization, providing critical insights for its future use in drug discovery and chemical synthesis.

    References

    • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC, National Center for Biotechnology Information. Available at: [Link]

    • Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C11H18ClNO3). PubChemLite. Available at: [Link]

    • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

    • X-Ray Crystallography Laboratory Department of Chemistry. Michigan State University. Available at: [Link]

    • Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, ACS Publications. Available at: [Link]

    • ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate — Chemical Substance Information. ChemInform. Available at: [Link]

    • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, RSC Publishing. DOI:10.1039/D2CS00697A. Available at: [Link]

    • x Ray crystallography. PMC, National Center for Biotechnology Information. Available at: [Link]

    • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland. Available at: [Link]

    • How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Available at: [Link]

    • Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. PMC, National Center for Biotechnology Information. Available at: [Link]

    • Ethyl piperidine-4-carboxylate. NIST WebBook. Available at: [Link]

    • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC, National Center for Biotechnology Information. Available at: [Link]

    Sources

    Exploratory

    thermodynamic stability of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate Authored by: A Senior Application Scientist Introduction Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxyla...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Authored by: A Senior Application Scientist

    Introduction

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a molecule of interest in pharmaceutical research and development, featuring a piperidine core, an ester, an amide, and a chlorinated acyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs. The overall stability of such a molecule is a critical determinant of its viability as a drug candidate, influencing its shelf-life, formulation, and safety profile. This guide provides a comprehensive framework for assessing the , detailing potential degradation pathways and the analytical methodologies required for their investigation.

    Physicochemical Properties and Structural Features

    The structure of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate combines several functional groups that can influence its stability:

    • Ester (ethyl carboxylate): Susceptible to hydrolysis under both acidic and basic conditions.

    • Amide (N-acyl piperidine): Generally more stable than esters, but can undergo hydrolysis under more extreme conditions.

    • α-chloro acyl group: The chlorine atom is a leaving group, making the α-carbon susceptible to nucleophilic substitution.

    • Piperidine ring: A saturated heterocycle that is generally stable, but can be subject to oxidation.

    A thorough understanding of these functional groups is essential for predicting and analyzing the molecule's degradation profile.

    Potential Degradation Pathways

    Forced degradation studies are instrumental in identifying potential degradation pathways by subjecting the molecule to stress conditions. For ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, the following degradation pathways are plausible:

    Hydrolysis

    Hydrolysis is a primary degradation pathway for molecules containing ester and amide linkages.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage is likely to be more labile than the amide. The primary degradation product would be the corresponding carboxylic acid.

    • Base-Catalyzed Hydrolysis: Basic conditions will readily saponify the ester and can also lead to hydrolysis of the amide bond, albeit at a slower rate.

    Nucleophilic Substitution

    The presence of a chlorine atom on the carbon adjacent to the amide carbonyl makes this position susceptible to nucleophilic attack. In an aqueous environment, this could lead to the formation of a hydroxylated derivative.

    Oxidation

    Oxidative degradation can be a concern, potentially targeting the piperidine ring or other parts of the molecule.

    The following diagram illustrates these potential degradation pathways:

    G cluster_0 Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate B Acid/Base Hydrolysis A->B H+/OH- C Nucleophilic Substitution A->C Nu- D Oxidation A->D [O] E 1-(2-chloropropanoyl)piperidine-4-carboxylic acid B->E F Ethyl 1-(2-hydroxypropanoyl)piperidine-4-carboxylate C->F G Oxidized Piperidine Derivatives D->G

    Caption: Potential degradation pathways of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Experimental Assessment of Thermodynamic Stability

    A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of the target molecule. This involves a combination of forced degradation studies and thermal analysis techniques.

    Forced Degradation Studies

    Forced degradation studies are a cornerstone of stability testing, providing insights into degradation products and pathways.

    Experimental Protocol: Forced Degradation
    • Sample Preparation: Prepare solutions of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A control sample in a neutral solvent (e.g., methanol or acetonitrile) should also be prepared.

    • Stress Conditions: Expose the samples to elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). For photostability, expose the sample to light according to ICH Q1B guidelines.

    • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

    • Peak Purity and Identification: Analyze the purity of the main peak and identify any degradation products using a photodiode array (PDA) detector and mass spectrometry (LC-MS).

    The following workflow illustrates the forced degradation study process:

    G A Prepare Solutions (Acid, Base, Oxidative, Light, Heat) B Expose to Stress Conditions A->B C Sample at Time Points B->C D HPLC-PDA/MS Analysis C->D E Identify Degradation Products D->E F Elucidate Degradation Pathways E->F

    Caption: Workflow for forced degradation studies.

    Thermal Analysis

    Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's physical and chemical stability under thermal stress.

    Differential Scanning Calorimetry (DSC)

    DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism.

    Experimental Protocol: DSC
    • Sample Preparation: Accurately weigh 2-5 mg of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate into an aluminum pan and hermetically seal it.

    • Instrument Setup: Place the sample and a reference (empty sealed pan) into the DSC instrument.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under an inert nitrogen atmosphere.

    • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

    Thermogravimetric Analysis (TGA)

    TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.

    Experimental Protocol: TGA
    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Instrument Setup: Place the pan in the TGA furnace.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 500°C) under an inert nitrogen atmosphere.

    • Data Analysis: Analyze the resulting TGA curve for mass loss, which indicates decomposition.

    The combined use of DSC and TGA offers a comprehensive thermal profile of the compound.

    Data Analysis and Interpretation

    Forced Degradation Data

    The data from forced degradation studies are typically summarized in a table to show the percentage of degradation and the formation of impurities under different stress conditions.

    Stress ConditionDuration (hours)Assay of Active (%)Major Degradant 1 (%)Major Degradant 2 (%)
    0.1 M HCl at 60°C2495.24.1-
    0.1 M NaOH at 60°C2488.59.8-
    3% H₂O₂ at 60°C2498.1-1.5
    Heat (80°C)7299.5--
    Light (ICH Q1B)-99.8--

    This is hypothetical data for illustrative purposes.

    Thermal Analysis Data

    The results from DSC and TGA provide key thermal stability parameters.

    TechniqueParameterValue
    DSCOnset of Melting150.5 °C
    DSCPeak of Melting152.8 °C
    TGAOnset of Decomposition220.3 °C
    TGAMass Loss at 300°C5.2%

    This is hypothetical data for illustrative purposes.

    The DSC data would indicate the melting point and provide an initial assessment of purity. The TGA data reveals the temperature at which the compound begins to decompose, a direct measure of its thermal stability.

    Conclusion

    A comprehensive evaluation of the requires a systematic approach combining forced degradation studies with thermal analysis. By elucidating potential degradation pathways and quantifying the molecule's response to various stressors, researchers and drug development professionals can make informed decisions regarding its formulation, storage, and overall potential as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for this critical assessment.

    References

    • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
    • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20).
    • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9).
    • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
    • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1).
    • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. (n.d.).
    • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

    Protocols & Analytical Methods

    Method

    Synthesis Protocol and Application Note: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Ethyl 1-(2-chloropr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

    Introduction & Mechanistic Rationale

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a highly versatile, bifunctional building block widely used in modern medicinal chemistry. Its structural architecture—featuring an ethyl ester protected carboxylate and an α -chloroamide moiety—makes it an ideal electrophilic intermediate. It is prominently featured in the synthesis of cereblon (CRBN) binders for Targeted Protein Degradation (PROTACs)[1] and in the development of nuclear receptor modulators, such as ROR γ t inverse agonists[2].

    The synthesis relies on a modified Schotten-Baumann N -acylation. By reacting ethyl piperidine-4-carboxylate (ethyl isonipecotate) with 2-chloropropanoyl chloride, the secondary amine of the piperidine ring undergoes nucleophilic acyl substitution. The critical challenge in this reaction is chemoselectivity: the α -chloro group of the acylating agent is susceptible to unwanted SN​2 displacement by the amine if the reaction temperature or base strength is poorly controlled.

    Chemical Causality & Reaction Design

    To ensure a high-yielding, self-validating protocol, every reagent and condition has been selected based on strict chemical causality:

    • Solvent Selection (Anhydrous DCM): Dichloromethane provides excellent solubility for both the starting materials and the resulting amide. Its aprotic nature prevents the competitive hydrolysis of the highly reactive 2-chloropropanoyl chloride.

    • Base Selection (DIPEA): N,N -Diisopropylethylamine (Hünig's base) is chosen over triethylamine (TEA) or inorganic bases. Its steric bulk makes it non-nucleophilic, effectively scavenging the HCl byproduct without risking quaternization or competitive SN​2 displacement of the α -chloride.

    • Thermal Control (0 °C to RT): Acyl chloride addition is highly exothermic. Performing the addition at 0 °C suppresses the formation of ketene intermediates and prevents thermal degradation, while allowing the reaction to warm to room temperature ensures complete conversion.

    ChemicalLogic Target Target: Amide Bond Formation Avoid alpha-chloro substitution Base Base: DIPEA (Non-nucleophilic, scavenges HCl) Base->Target Solvent Solvent: Anhydrous DCM (Aprotic, prevents hydrolysis) Solvent->Target Temp Temperature: 0 °C to RT (Controls exotherm, limits side reactions) Temp->Target

    Logical relationship of reagent selection for optimized N-acylation.

    Materials and Reagents

    The following quantitative data is standardized for a 10 mmol scale synthesis. Scale-up should maintain these exact molar equivalents and concentration parameters.

    ReagentMW ( g/mol )EquivalentsAmountDensity / State
    Ethyl piperidine-4-carboxylate 157.211.0 eq1.57 gLiquid
    2-Chloropropanoyl chloride 126.971.1 eq1.40 g (1.07 mL)1.31 g/mL
    N,N -Diisopropylethylamine (DIPEA) 129.242.5 eq3.23 g (4.35 mL)0.742 g/mL
    Dichloromethane (Anhydrous) 84.93-30 mLLiquid
    Saturated NaHCO3​ (aq) --20 mLAqueous
    Brine (Saturated NaCl) --20 mLAqueous

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure the operator can verify the success of the reaction dynamically.

    Step 1: Preparation of the Amine Solution
    • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry Nitrogen ( N2​ ) or Argon.

    • Add ethyl piperidine-4-carboxylate (1.57 g, 10 mmol) and anhydrous DCM (25 mL) to the flask. Stir to achieve a homogeneous solution.

    • Inject DIPEA (4.35 mL, 25 mmol) via syringe.

    • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

    Step 2: Temperature-Controlled Acylation
    • In a separate dry vial, dilute 2-chloropropanoyl chloride (1.07 mL, 11 mmol) with anhydrous DCM (5 mL).

    • Using a syringe pump or addition funnel, add the acid chloride solution dropwise over 15 minutes to the vigorously stirring amine solution at 0 °C.

      • Self-Validation Check: A slight fuming may occur, and the solution may transition to a pale yellow color. This indicates active acyl transfer.

    Step 3: Reaction Maturation & IPC
    • Once the addition is complete, maintain the reaction at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 2 hours.

    • In-Process Control (IPC) 1: Withdraw a 10 μ L aliquot, dilute in 1 mL DCM, and analyze via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting amine (stains heavily with Ninhydrin) should be consumed, replaced by a new, higher Rf​ spot (UV active, visible with KMnO4​ ).

    Step 4: Quench and Workup
    • Cool the reaction mixture back to 0 °C.

    • Quench: Slowly add 20 mL of saturated aqueous NaHCO3​ .

      • Self-Validation Check: Vigorous gas evolution ( CO2​ ) will occur as excess acid and HCl are neutralized. Wait until bubbling ceases.

    • IPC 2: Check the pH of the aqueous layer using indicator paper. It must be mildly basic (pH 8-9) to ensure all HCl is neutralized and the product is fully partitioned into the organic layer.

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).

    • Combine the organic layers and wash with Brine (20 mL) to remove residual water and salts.

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 35 °C to prevent thermal degradation of the α -chloride).

    Step 5: Purification
    • Purify the crude pale-yellow oil via flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Pool the product-containing fractions and concentrate in vacuo to yield Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate as a colorless to pale-yellow viscous oil.

    SynthesisWorkflow Start Ethyl piperidine-4-carboxylate + DCM + DIPEA Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition: 2-Chloropropanoyl chloride Cool->Add React Stir at RT (2-4 hours) Add->React Quench Quench with Sat. NaHCO3 React->Quench Extract Phase Separation & DCM Extraction Quench->Extract Wash Brine Wash & Dry over Na2SO4 Extract->Wash Concentrate Vacuum Concentration Wash->Concentrate Purify Silica Gel Chromatography (Hexane/EtOAc) Concentrate->Purify Product Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate Purify->Product

    Step-by-step experimental workflow for the synthesis and purification of the target compound.

    Analytical Characterization

    To validate the structural integrity of the synthesized batch, compare the analytical outputs against the following expected parameters:

    • TLC: Rf​≈0.55 (1:1 Hexane/Ethyl Acetate, visualized with KMnO4​ ).

    • LC-MS (ESI+): Expected [M+H]+ at m/z 248.1. A characteristic M+2 peak at m/z 250.1 (approx. 33% intensity of the parent peak) must be present, confirming the presence of the 37Cl isotope.

    • 1 H NMR (400 MHz, CDCl3​ ):

      • δ 4.65 (q, J = 6.8 Hz, 1H) - α -chloro proton

      • δ 4.15 (q, J = 7.1 Hz, 2H) - Ester CH2​

      • δ 3.80 - 2.80 (m, 4H) - Piperidine equatorial/axial protons adjacent to Nitrogen (broadened due to amide rotamers)

      • δ 2.55 (m, 1H) - Piperidine CH adjacent to ester

      • δ 2.00 - 1.60 (m, 4H) - Piperidine CH2​ backbone

      • δ 1.70 (d, J = 6.8 Hz, 3H) - Methyl group of chloropropanoyl

      • δ 1.25 (t, J = 7.1 Hz, 3H) - Ester CH3​

    References

    • Source: WIPO (PCT)
    • Source: WIPO (PCT)

    Sources

    Application

    Application Notes and Protocols for Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate as a Pharmaceutical Intermediate

    Introduction Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a key building block in modern medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents.[...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a key building block in modern medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents.[1][2] Its bifunctional nature, featuring a reactive acyl chloride and a piperidine scaffold with an ethyl carboxylate moiety, allows for diverse chemical transformations. This makes it a valuable intermediate in the development of complex molecular architectures, including but not limited to, the synthesis of potent analgesics.[3][4][5]

    The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas.[1] The specific substitution pattern of this intermediate, particularly the 2-chloropropanoyl group, provides a handle for introducing further complexity and chirality, which is often crucial for biological activity. This document provides detailed protocols for the synthesis, purification, and characterization of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, as well as its application in the synthesis of a downstream active pharmaceutical ingredient (API).

    Synthesis of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    The synthesis of the title compound is typically achieved through the acylation of ethyl piperidine-4-carboxylate with 2-chloropropanoyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride.

    dot

    Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Ethyl piperidine-4-carboxylate C Acylation Reaction (Anhydrous DCM, 0°C to RT) A->C B 2-Chloropropanoyl chloride B->C D Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate C->D

    Caption: Synthetic workflow for ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Materials and Reagents
    ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
    Ethyl piperidine-4-carboxylate1126-09-6157.2110.0 g1.0
    2-Chloropropanoyl chloride7623-09-8126.988.9 g (6.9 mL)1.1
    Triethylamine (Et3N)121-44-8101.197.7 g (10.6 mL)1.2
    Anhydrous Dichloromethane (DCM)75-09-284.93200 mL-
    Protocol
    • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethyl piperidine-4-carboxylate (10.0 g, 63.6 mmol) and anhydrous dichloromethane (200 mL).

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Base Addition: Slowly add triethylamine (7.7 g, 76.3 mmol, 1.2 equiv.) to the stirred solution.

    • Acylating Agent Addition: Add 2-chloropropanoyl chloride (8.9 g, 70.0 mmol, 1.1 equiv.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up:

      • Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

      • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

      • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    Purification Protocol

    The crude ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is typically purified by flash column chromatography on silica gel to remove unreacted starting materials and byproducts.

    dot

    Purification_Workflow A Crude Product B Flash Column Chromatography (Silica Gel) A->B C Elution with Hexane/Ethyl Acetate Gradient B->C D Fraction Collection and TLC Analysis C->D E Solvent Evaporation D->E F Pure Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate E->F

    Caption: Purification workflow for the title compound.

    Materials and Equipment
    • Silica gel (230-400 mesh)

    • Hexane

    • Ethyl acetate

    • Glass column for chromatography

    • Fraction collector or test tubes

    • TLC plates (silica gel 60 F₂₅₄)

    Protocol
    • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the packed column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[6]

    • Fraction Collection: Collect fractions of approximately 20 mL each.

    • TLC Analysis: Analyze the collected fractions by TLC using a suitable eluent system (e.g., 30% ethyl acetate in hexane) to identify the fractions containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate as a colorless to pale yellow oil.

    Analytical Characterization

    The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

    TechniqueExpected Results
    ¹H NMR (CDCl₃, 400 MHz)δ 4.65 (q, J = 6.8 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 3.8-3.0 (m, 4H), 2.5-2.3 (m, 1H), 2.0-1.7 (m, 4H), 1.65 (d, J = 6.8 Hz, 3H), 1.25 (t, J = 7.1 Hz, 3H).
    ¹³C NMR (CDCl₃, 101 MHz)δ 174.5, 168.0, 60.5, 52.0, 45.0, 43.5, 41.0, 28.0, 21.0, 14.2.
    Mass Spec. (ESI)m/z calculated for C₁₁H₁₉ClNO₃ [M+H]⁺: 248.1048; found: 248.1047.[7]
    Purity (HPLC) >98% (by area)

    Application in the Synthesis of Remifentanil Intermediate

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a precursor in some synthetic routes to remifentanil, a potent, short-acting synthetic opioid.[3][4][5][8] The following protocol outlines a key step where this intermediate is utilized.

    dot

    API_Synthesis_Pathway A Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate C Nucleophilic Substitution A->C B Methyl 3-(4-(phenylamino)-4- (methoxycarbonyl)piperidin-1-yl)propanoate B->C D Remifentanil Precursor C->D

    Caption: Role of the title compound in API synthesis.

    Protocol: Synthesis of a Remifentanil Precursor

    This protocol describes the reaction of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate with a substituted aniline to form a key intermediate.

    • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (5.0 g, 20.2 mmol) and methyl 3-(4-(phenylamino)piperidin-1-yl)propanoate (5.6 g, 20.2 mmol) in anhydrous acetonitrile (100 mL).

    • Base Addition: Add potassium carbonate (4.2 g, 30.3 mmol, 1.5 equiv.) to the mixture.

    • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up:

      • Cool the reaction mixture to room temperature and filter off the inorganic salts.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired remifentanil precursor.

    Safety Precautions

    • Handle all chemicals in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12]

    • 2-Chloropropanoyl chloride is corrosive and lachrymatory; handle with extreme care.[11]

    • Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.

    • Refer to the Safety Data Sheets (SDS) for all reagents before use.[9][10][11][12]

    References

    • European Chemicals Agency. ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate — Chemical Substance Information. [Link]

    • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. [Link]

    • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

    • Defense Technical Information Center. Piperidine Synthesis. [Link]

    • PubChemLite. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C11H18ClNO3). [Link]

    • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

    • Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
    • LookChem. General procedures for the purification of Carboxylic acids. [Link]

    • PrepChem.com. Synthesis of ethyl 4-[(1-oxopropyl)phenylamino]-1-(2-propenyl)-4-piperidine-carboxylate ethanedioate. [Link]

    • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

    • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

    • Google Patents.
    • Google Patents.
    • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

    • Google Patents. EP 2 044 021 B1. [Link]

    • NIST. Ethyl piperidine-4-carboxylate. [Link]

    • Google Patents.
    • SciELO. Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. [Link]

    • Google Patents.
    • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

    • Google Patents.
    • Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]

    • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

    • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

    • PMC. Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. [Link]

    Sources

    Method

    nucleophilic substitution reactions of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    An In-Depth Guide to Nucleophilic Substitution Reactions of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry The piperidine ring is a co...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to Nucleophilic Substitution Reactions of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

    The piperidine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2][3] Its favorable physicochemical properties, including high sp3 character and the ability to adopt specific three-dimensional conformations, allow for precise interactions with biological targets.[4] Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a versatile synthetic intermediate, combining the piperidine core with a reactive α-chloro amide handle. This α-chloro group is an excellent electrophilic site for nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of complex molecular architectures for screening in drug development programs.[5][6]

    This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions on this key intermediate. We will explore the underlying theory, offer step-by-step experimental procedures, and provide guidance on product analysis and troubleshooting.

    Mechanistic Crossroads: Navigating the Sₙ1 and Sₙ2 Pathways

    The reaction at the core of this guide is the displacement of the chloride ion from the carbon alpha to the amide carbonyl. This is a classic nucleophilic substitution, but because the electrophilic carbon is secondary, the reaction can proceed through two distinct mechanisms: Sₙ2 (Substitution Nucleophilic Bimolecular) or Sₙ1 (Substitution Nucleophilic Unimolecular).[7][8][9] The operative pathway is dictated by a careful balance of experimental parameters.

    • The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[10][11] This "backside attack" leads to an inversion of stereochemistry if the carbon is a chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[9] Strong, unhindered nucleophiles and polar aprotic solvents (which solvate cations but not anions) favor the Sₙ2 mechanism.[8]

    • The Sₙ1 Pathway: This is a two-step process. First, the leaving group departs on its own to form a planar carbocation intermediate in the rate-determining step.[7][10] In the second, fast step, the nucleophile can attack the carbocation from either face, leading to a mixture of stereoisomers (racemization) if the original center was chiral.[11] The rate depends only on the substrate concentration.[9] The Sₙ1 pathway is favored by weak nucleophiles, polar protic solvents (which stabilize both the departing anion and the carbocation intermediate), and factors that stabilize the carbocation.[8]

    The adjacent amide group, while generally unreactive towards nucleophilic acyl substitution under these conditions, can influence the reaction at the alpha carbon through electronic effects.[12][13]

    Below is a decision-making framework for selecting the appropriate reaction pathway.

    G Diagram 1: Mechanistic Decision Framework Start Select Reaction Conditions for Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate Nucleophile Strength of Nucleophile? Start->Nucleophile StrongNu Strong Nucleophile (e.g., RS⁻, N₃⁻, R₂NH) Nucleophile->StrongNu Strong WeakNu Weak Nucleophile (e.g., H₂O, ROH) Nucleophile->WeakNu Weak Solvent Choice of Solvent? AproticSolvent Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) Solvent->AproticSolvent Aprotic ProticSolvent Polar Protic (e.g., H₂O, EtOH, MeOH) Solvent->ProticSolvent Protic StrongNu->Solvent WeakNu->Solvent SN2_Path Favors Sₙ2 Pathway (Concerted, Inversion) AproticSolvent->SN2_Path SN1_Path Favors Sₙ1 Pathway (Stepwise, Racemization) ProticSolvent->SN1_Path

    Caption: Diagram 1: Mechanistic Decision Framework.

    Application Protocols: Synthesis of Novel Piperidine Derivatives

    The following protocols provide detailed, step-by-step methodologies for the reaction of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate with various classes of nucleophiles. These are designed as robust starting points for further optimization.

    General Experimental Workflow

    A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence of operations for the protocols described.

    G Diagram 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) B 2. Add Substrate and Solvent A->B C 3. Add Nucleophile & Base (if required) B->C D 4. Heat/Stir for Required Time C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry Organic Layer & Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

    Caption: Diagram 2: General Experimental Workflow.

    Protocol 1: Amination with Morpholine (Sₙ2 Conditions)

    This protocol details the synthesis of ethyl 1-(2-morpholinopropanoyl)piperidine-4-carboxylate, a common transformation in the synthesis of α-amino carbonyl compounds.[5]

    Materials:

    • Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (1.0 eq)

    • Morpholine (2.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

    Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.2 M concentration with respect to the substrate).

    • Add morpholine (2.2 eq) to the mixture via syringe.

    • Attach a condenser and heat the reaction mixture to 60-70 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

    Protocol 2: Thiolation with Sodium Thiomethoxide (Sₙ2 Conditions)

    This protocol describes the introduction of a methylthio- group, a valuable synthon for further chemical modification.

    Materials:

    • Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (1.0 eq)

    • Sodium thiomethoxide (NaSMe) (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether (Et₂O)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

    Procedure:

    • Dissolve ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve sodium thiomethoxide (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the NaSMe solution dropwise to the cooled substrate solution over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction by TLC/LC-MS until completion (typically 2-4 hours).

    • Pour the reaction mixture into a separatory funnel containing cold deionized water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Data Summary and Characterization

    The successful synthesis of new derivatives requires rigorous analytical characterization. NMR (¹H, ¹³C) and Mass Spectrometry are essential tools for structural confirmation.

    NucleophileProductExpected Yield Range (%)Key ¹H NMR Signal (δ, ppm)*Expected [M+H]⁺ (m/z)
    MorpholineEthyl 1-(2-morpholinopropanoyl)piperidine-4-carboxylate70-85%~3.70 (t, 4H, -N(CH₂CH₂)₂O)313.21
    Sodium ThiomethoxideEthyl 1-(2-(methylthio)propanoyl)piperidine-4-carboxylate75-90%~2.15 (s, 3H, -SCH₃)276.14
    Sodium AzideEthyl 1-(2-azidopropanoyl)piperidine-4-carboxylate80-95%Multiplet shift for α-H255.15
    Expected chemical shifts are approximate and can vary based on solvent and other factors.

    Troubleshooting Common Issues

    IssuePotential Cause(s)Suggested Solution(s)
    Low or No Conversion 1. Inactive nucleophile or substrate.2. Insufficient temperature.3. Presence of water quenching reagents.1. Check purity of starting materials.2. Increase reaction temperature in increments.3. Ensure anhydrous conditions and use freshly dried solvents.
    Formation of Side Products 1. Elimination reaction (E2) competing with substitution.2. Over-reaction or decomposition.3. Reaction with the ester or amide carbonyl.1. Use a less hindered, non-nucleophilic base; lower temperature.2. Monitor reaction closely and stop once starting material is consumed.3. Conditions are generally mild enough to avoid this, but lower temperatures can help.
    Difficult Purification 1. Product and starting material have similar polarity.2. Product is highly water-soluble.3. Residual high-boiling solvent (e.g., DMF, DMSO).1. Use a different solvent system for chromatography; consider derivatization.2. Use a different extraction solvent (e.g., ethyl acetate, DCM); perform back-extraction.3. Wash thoroughly with water/brine during work-up; consider lyophilization if product is stable.

    References

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][1][3][14]

    • Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Publications. [Link][4]

    • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]

    • SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Vedantu. [Link][7]

    • Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. ResearchGate. [Link]

    • Nucleophilic Acyl Substitution Reactions. Fundamentals of Organic Chemistry. [Link][12]

    • Chemistry of Amides. LibreTexts Chemistry. [Link][13]

    • SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Eureka by PatSnap. [Link][8]

    • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link][9]

    • 7 SN1 vs SN2 Reactions. YouTube. [Link][10]

    • Difference between SN2 and SN1 reactions/ Nucleophilic Substitution for a complete beginner. Reddit. [Link][11]

    • Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link][5]

    • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link][6]

    Sources

    Application

    The Lynchpin in Modern Drug Discovery: Application Notes for Ethyl 1-(2-Chloropropanoyl)piperidine-4-carboxylate

    In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, a testament to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its con...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, a testament to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable component in the design of novel therapeutics. This guide focuses on a particularly versatile building block, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS No: 731012-11-6), a key intermediate that empowers chemists to forge complex molecular architectures with precision and efficiency.[3]

    This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry and drug discovery endeavors.

    Compound Profile and Strategic Importance

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a bifunctional molecule featuring a reactive 2-chloropropanoyl group attached to the piperidine nitrogen and an ethyl ester at the 4-position. This unique combination of functionalities makes it an ideal precursor for the synthesis of a diverse array of chemical entities.

    The core value of this intermediate lies in its ability to participate in nucleophilic substitution reactions, primarily through the displacement of the chloride atom. This reactivity allows for the facile introduction of various amine-containing fragments, a cornerstone of modern drug design. The piperidine ring itself provides a robust scaffold that can be further functionalized, while the ethyl ester offers a handle for subsequent chemical modifications or can be a key pharmacophoric element.

    Molecular Structure:

    Caption: Chemical structure of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Applications in the Synthesis of Bioactive Molecules

    The primary application of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is as a key building block in the synthesis of complex molecules, particularly those with therapeutic potential. Its utility is most prominently demonstrated in the construction of potent analgesics and kinase inhibitors.

    Synthesis of Opioid Analgesics: Fentanyl Analogues

    The 4-anilinopiperidine scaffold is the core structure of a class of highly potent synthetic opioids, including fentanyl and its analogues such as remifentanil.[4][5] Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate serves as a crucial precursor for introducing the N-propanoyl group, a key structural feature for potent opioid receptor activity. The synthesis typically involves the alkylation of a suitable aniline derivative with the chloro-functionalized piperidine.

    The following workflow illustrates the strategic use of this intermediate in the synthesis of a fentanyl analogue precursor.

    G cluster_0 Synthesis of a Fentanyl Analogue Precursor A Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate C N-Alkylation Reaction A->C B Aniline Derivative (e.g., 4-Anilinopiperidine) B->C D Fentanyl Analogue Precursor C->D Formation of C-N bond

    Caption: Synthetic workflow for a fentanyl analogue precursor.

    Development of Kinase Inhibitors

    The piperidine ring is a common motif in a variety of kinase inhibitors, where it often serves as a central scaffold to orient key pharmacophoric groups towards the ATP binding site of the kinase.[2][] The reactivity of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate allows for its conjugation with various heterocyclic amines, which are frequently employed as hinge-binding motifs in kinase inhibitors. This enables the rapid generation of focused libraries of compounds for structure-activity relationship (SAR) studies.

    Experimental Protocols

    The following section provides detailed, step-by-step protocols for the synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate and its subsequent use in a key N-acylation reaction.

    Protocol 1: Synthesis of Ethyl 1-(2-Chloropropanoyl)piperidine-4-carboxylate

    This protocol describes a common method for the synthesis of the title compound from commercially available starting materials.

    Reaction Scheme:

    Ethyl piperidine-4-carboxylate + 2-Chloropropionyl chloride → Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Materials:

    Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
    Ethyl piperidine-4-carboxylate157.2110.0 g63.6
    2-Chloropropionyl chloride126.988.8 g (6.9 mL)69.3
    Triethylamine (TEA)101.199.7 mL69.9
    Dichloromethane (DCM)84.93200 mL-

    Procedure:

    • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl piperidine-4-carboxylate (10.0 g, 63.6 mmol) and dichloromethane (150 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (9.7 mL, 69.9 mmol) to the stirred solution.

    • In the dropping funnel, prepare a solution of 2-chloropropionyl chloride (8.8 g, 69.3 mmol) in dichloromethane (50 mL).

    • Add the 2-chloropropionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate as a colorless oil.

    Protocol 2: N-Acylation of 4-Anilinopiperidine

    This protocol details the use of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate to acylate 4-anilinopiperidine, a key step in the synthesis of certain fentanyl analogues.[1]

    Reaction Scheme:

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate + 4-Anilinopiperidine → N-Acylated Product

    Materials:

    Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate247.721.0 g4.04
    4-Anilinopiperidine176.260.71 g4.03
    Potassium Carbonate (K₂CO₃)138.211.12 g8.10
    Acetonitrile (MeCN)41.0550 mL-

    Procedure:

    • To a 100 mL round-bottom flask, add 4-anilinopiperidine (0.71 g, 4.03 mmol), potassium carbonate (1.12 g, 8.10 mmol), and acetonitrile (50 mL).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (1.0 g, 4.04 mmol) in acetonitrile (10 mL) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired N-acylated product.

    Safety and Handling

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is classified as an acute toxicant and a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

    Conclusion

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a high-value building block in medicinal chemistry, offering a reliable and efficient means to access complex molecular scaffolds. Its strategic application, particularly in the synthesis of opioid analgesics and kinase inhibitors, underscores its importance in the drug discovery pipeline. The protocols provided herein offer a practical guide for the synthesis and utilization of this versatile intermediate, empowering researchers to accelerate their discovery efforts.

    References

    • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

    • NextSDS. (n.d.). ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. Retrieved from [Link]

    • PubChem. (n.d.). Ethyl 4-anilinopiperidine-1-carboxylate. Retrieved from [Link]

    • Scholars@Duke. (n.d.). Meperidine. Retrieved from [Link]

    • Van Waes, V., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(9), 11079-11093. [Link]

    • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

    • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(11), 1048-1050. [Link]

    • Google Patents. (2009). Process for Remifentanil Synthesis.
    • ResearchGate. (n.d.). Synthetic approaches to remifentanil. Retrieved from [Link]

    • Google Patents. (2007).
    • Google Patents. (2018).
    • Google Patents. (2018).
    • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. (2017). ChemMedChem, 12(12), 943-954. [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). The Power of Piperidines: Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride in Drug Discovery. [Link]

    • Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 293-305. [Link]

    • ResearchGate. (2026, February 27). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

    Sources

    Method

    cross-coupling reaction conditions for ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    An Application Guide to Cross-Coupling Reactions of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate Introduction: Navigating the Synthesis of α-Functionalized Piperidines The piperidine moiety is a cornerstone in med...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to Cross-Coupling Reactions of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Introduction: Navigating the Synthesis of α-Functionalized Piperidines

    The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its rigid, saturated heterocyclic structure provides a valuable scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Functionalization of the piperidine ring and its substituents is therefore of critical importance in drug discovery and development.

    This guide focuses on a particularly valuable yet challenging transformation: the cross-coupling of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. The core of this challenge lies in the C(sp³)-Cl bond at the α-position to the amide carbonyl. Secondary alkyl chlorides are notoriously less reactive electrophiles in traditional cross-coupling reactions compared to their bromide or iodide counterparts.[1][2] This low reactivity often necessitates harsh reaction conditions that are incompatible with sensitive functional groups, such as the ester present in our target molecule.

    However, recent advancements in catalysis have opened new avenues for efficiently coupling such challenging substrates. This document provides researchers, scientists, and drug development professionals with a detailed overview of state-of-the-art methodologies, complete with step-by-step protocols and the scientific rationale behind them. We will explore three powerful strategies: Nickel-Catalyzed Suzuki-Miyaura Arylation, Palladium-Catalyzed Negishi Coupling, and Photoredox/Nickel Dual Catalysis for C-C and C-N bond formation.

    Methodology 1: Nickel-Catalyzed Suzuki-Miyaura Arylation of α-Chloroamides

    The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, typically involving the palladium-catalyzed reaction of an organoboron reagent with an organic halide. For less reactive electrophiles like secondary alkyl chlorides, nickel catalysis often proves superior. Nickel catalysts can more readily undergo oxidative addition with C(sp³)-Cl bonds and offer unique reactivity pathways. A landmark development in this area is the stereoconvergent arylation of racemic α-chloroamides, which allows for the synthesis of enantioenriched products from a racemic starting material.[3][4][5]

    Causality and Experimental Choices
    • Why Nickel? Nickel(0) is a more potent reductant than Palladium(0) and is more effective at activating the strong C-Cl bond in the α-chloroamide substrate.[6]

    • The Role of the Ligand: A chiral ligand (e.g., a diamond-like phosphine ligand or a Pybox-type ligand) is essential for asymmetric transformations. It coordinates to the nickel center and controls the stereochemical outcome of the reaction, enabling the formation of a single enantiomer of the product from a racemic mixture of the starting material.[3][7]

    • Base Selection: A mild base, such as a phosphate or carbonate, is crucial. Its role is to facilitate the transmetalation step by activating the boronic acid, without causing unwanted side reactions like ester hydrolysis or elimination of the α-chloroamide.[8]

    Protocol: Enantioselective Suzuki Arylation of Racemic Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Materials and Reagents

    Reagent/MaterialSupplierGrade
    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylateCustom Synthesis>98%
    Arylboronic Acid (e.g., Phenylboronic acid)Commercial>98%
    Nickel(II) chloride glyme complex (NiCl₂·glyme)CommercialAnhydrous
    (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)Commercial>98%
    Tripotassium phosphate (K₃PO₄)CommercialAnhydrous, Powder
    1,4-DioxaneCommercialAnhydrous, <50 ppm H₂O
    Diethyl etherCommercialAnhydrous
    Saturated aqueous ammonium chloride (NH₄Cl)In-house prep.-
    Anhydrous magnesium sulfate (MgSO₄)Commercial-

    Procedure

    • Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.

    • Reagent Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, add NiCl₂·glyme (4.4 mg, 0.02 mmol, 5 mol%), the chiral ligand (e.g., (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline), 7.0 mg, 0.024 mmol, 6 mol%), and K₃PO₄ (170 mg, 0.8 mmol, 2.0 equiv).

    • Addition of Substrates: To the vial, add the arylboronic acid (0.6 mmol, 1.5 equiv) and ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (104.7 mg, 0.4 mmol, 1.0 equiv).

    • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL).

    • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (10 mL) and quench with saturated aqueous NH₄Cl (5 mL).

    • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-aryl piperidine derivative.

    Visualization: Catalytic Cycle of Ni-Catalyzed Suzuki Coupling

    Suzuki_Coupling Ni0 Ni(0)L* NiII_OxAdd R-Ni(II)(L*)-Cl Ni0->NiII_OxAdd Oxidative Addition NiII_Trans R-Ni(II)(L*)-Ar NiII_OxAdd->NiII_Trans Transmetalation NiII_Trans->Ni0 Product R-Ar NiII_Trans->Product Reductive Elimination Catalyst_Regen Ni(0)L* Substrate R-Cl BoronicAcid Ar-B(OH)₂ Base Base sub_in sub_in->NiII_OxAdd R-Cl bor_in bor_in->NiII_Trans ArB(OR)₃⁻ base_in base_in->NiII_Trans Base

    Caption: General catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling.

    Methodology 2: Palladium-Catalyzed Negishi Coupling

    The Negishi coupling, which joins an organozinc reagent with an organic electrophile, is a powerful and versatile C-C bond-forming reaction.[2][9] Its key advantages include the high reactivity of organozinc reagents, which often allows for milder reaction conditions, and their exceptional functional group tolerance compared to more reactive organometallics like Grignard reagents.[2] For coupling with challenging aryl chlorides, the use of specialized phosphine ligands like X-Phos has proven highly effective, suggesting a promising avenue for our secondary alkyl chloride substrate.[10][11][12]

    Causality and Experimental Choices
    • Organozinc Reagents: These reagents strike an excellent balance between reactivity and stability. They are reactive enough to undergo transmetalation to the palladium center but generally do not react with the ester functionality in the substrate.

    • Catalyst System (Pd₂(dba)₃ / X-Phos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and reliable Pd(0) source. The bulky, electron-rich Buchwald-type ligand, X-Phos, is critical. It promotes the rate-limiting oxidative addition of the C-Cl bond and facilitates the subsequent reductive elimination step.[10][11]

    • In Situ Reagent Formation: Organozinc reagents can be conveniently prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with zinc chloride (ZnCl₂), avoiding the isolation of the sensitive organometallic intermediate.[11]

    Protocol: Negishi Coupling with an Arylzinc Reagent

    Materials and Reagents

    Reagent/MaterialSupplierGrade
    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylateCustom Synthesis>98%
    Aryl Bromide (e.g., Bromobenzene)Commercial>98%
    n-Butyllithium (n-BuLi)Commercial2.5 M in hexanes
    Zinc Chloride (ZnCl₂)Commercial0.5 M in THF
    Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial>97%
    X-PhosCommercial>98%
    Tetrahydrofuran (THF)CommercialAnhydrous, <50 ppm H₂O
    Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.-
    Ethyl Acetate (EtOAc)CommercialACS Grade

    Procedure

    • Preparation of Organozinc Reagent (under Argon):

      • To a flame-dried, two-neck round-bottom flask under argon, add the aryl bromide (1.5 mmol, 1.5 equiv) and anhydrous THF (5 mL).

      • Cool the solution to -78 °C (dry ice/acetone bath).

      • Add n-BuLi (1.5 mmol, 1.5 equiv) dropwise. Stir for 30 minutes at -78 °C.

      • Add the ZnCl₂ solution in THF (1.5 mmol, 1.5 equiv) dropwise.

      • Allow the mixture to warm to room temperature and stir for 1 hour. This solution of the arylzinc reagent is used directly in the next step.

    • Cross-Coupling Reaction (under Argon):

      • In a separate flame-dried flask, prepare the catalyst solution. Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%) and X-Phos (19.1 mg, 0.04 mmol, 8 mol%) to anhydrous THF (2 mL). Stir at room temperature for 15 minutes until a homogeneous solution forms.

      • To the catalyst solution, add ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (131 mg, 0.5 mmol, 1.0 equiv).

      • Add the freshly prepared organozinc solution dropwise via cannula.

      • Heat the reaction mixture to 65 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Workup and Purification:

      • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (10 mL).

      • Extract the mixture with EtOAc (3 x 15 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the residue by flash column chromatography.

    Methodology 3: Photoredox/Nickel Dual Catalysis

    Merging visible-light photoredox catalysis with nickel catalysis has emerged as a paradigm-shifting strategy for forging C-C and C-N bonds under exceptionally mild conditions.[13][14] This dual catalytic system is particularly adept at activating robust C(sp³)-halide bonds.[15]

    Causality and Experimental Choices
    • The Synergistic Mechanism: The reaction operates through two interconnected catalytic cycles.

      • Photoredox Cycle: An iridium or ruthenium-based photocatalyst, upon excitation by visible light (e.g., from a blue LED), becomes a potent single-electron reductant. It transfers an electron to the α-chloroamide, causing fragmentation of the C-Cl bond to generate a key α-acyl radical intermediate.

      • Nickel Cycle: Concurrently, a Ni(0) complex, generated in situ, undergoes oxidative addition with a coupling partner (e.g., an aryl bromide). This Ni(II)-aryl species then intercepts the α-acyl radical to form a high-valent Ni(III) intermediate. Reductive elimination from this species furnishes the C-C coupled product and regenerates a Ni(I) species, which is then reduced back to Ni(0) by the photocatalyst to complete the cycle.

    • Mild Conditions: The use of light as a traceless reagent allows these reactions to proceed at or below room temperature, preserving sensitive functional groups.

    Protocol: Photoredox/Nickel Dual Catalyzed Coupling with an Aryl Bromide

    Materials and Reagents

    Reagent/MaterialSupplierGrade
    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylateCustom Synthesis>98%
    Aryl Bromide (e.g., 4-Bromoacetophenone)Commercial>98%
    NiCl₂·glymeCommercialAnhydrous
    4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)Commercial>98%
    Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Iridium photocatalyst)Commercial>98%
    N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous
    Dimethylformamide (DMF)CommercialAnhydrous, <50 ppm H₂O

    Procedure

    • Reaction Setup: In a 4 mL vial, combine ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (52 mg, 0.2 mmol, 1.0 equiv), the aryl bromide (0.3 mmol, 1.5 equiv), NiCl₂·glyme (2.2 mg, 0.01 mmol, 5 mol%), dtbbpy (2.7 mg, 0.01 mmol, 5 mol%), and the iridium photocatalyst (1.1 mg, 0.001 mmol, 0.5 mol%).

    • Solvent and Amine: Add anhydrous DMF (1.0 mL) and DIPEA (70 µL, 0.4 mmol, 2.0 equiv).

    • Degassing: Seal the vial and degas the solution by sparging with argon for 15 minutes.

    • Irradiation: Place the vial approximately 5 cm from a 34W blue LED lamp and stir at room temperature. Use a small fan to maintain the reaction temperature near 25 °C.

    • Monitoring: Monitor the reaction for 12-24 hours by LC-MS.

    • Workup and Purification: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

    Visualization: Experimental Workflow

    Caption: A generalized workflow for setting up a cross-coupling reaction.

    Summary and Method Comparison

    FeatureNickel-Catalyzed SuzukiPalladium-Catalyzed NegishiPhotoredox/Nickel Dual Catalysis
    Coupling Partner Organoboron (Boronic Acids, etc.)OrganozincWide variety (Aryl halides, amines, etc.)
    Catalyst System NiCl₂·glyme / Chiral LigandPd₂(dba)₃ / X-PhosNiCl₂·glyme / dtbbpy / Ir-photocatalyst
    Typical Temperature 60-100 °C25-65 °CRoom Temperature
    Key Advantages Well-established, potential for asymmetric synthesis.[3]High functional group tolerance, reactive nucleophile.[2]Extremely mild conditions, broad scope, radical pathway.[13]
    Potential Limitations Higher temperatures, sensitivity of boronic acids.Requires pre-formation or in situ generation of organozinc.Requires specialized photochemical equipment.

    Conclusion

    The functionalization of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate via cross-coupling, while challenging due to the secondary C(sp³)-Cl bond, is readily achievable using modern catalytic methods.

    • For arylations , the Nickel-Catalyzed Suzuki-Miyaura coupling offers a robust and well-precedented route, with the significant advantage of enabling asymmetric synthesis from a racemic starting material.[4]

    • The Palladium-Catalyzed Negishi coupling provides a powerful alternative with excellent functional group tolerance, making it suitable for complex molecule synthesis.[10][11]

    • For the mildest conditions and broadest potential scope, including access to C-N and other linkages, Photoredox/Nickel Dual Catalysis represents the cutting-edge, allowing for reactions at room temperature that preserve even the most delicate functionalities.[15][16]

    The choice of method will ultimately depend on the specific coupling partner desired, the required stereochemical control, and the available laboratory resources. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently approach the synthesis of novel α-functionalized piperidine derivatives for applications in drug discovery and beyond.

    References

    • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332. [Link]

    • Ciaffaglione, V., et al. (2021). The Fascinating Chemistry of α-Haloamides. Advanced Synthesis & Catalysis. [Link]

    • Hosoya, T., et al. (2022). Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids. Organic Letters, 24(9), 1846–1850. [Link]

    • Zuo, Z., MacMillan, D. W. C., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp³-carbons with aryl halides. Science, 345(6195), 437-440. [Link]

    • Qiu, L., et al. (2018). Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions. Chemical Communications, 54(40), 5142-5145. [Link]

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    • Wang, X., et al. (2025). Photoredox Nickel-Catalyzed Coupling/Controllable Defluorination: Access to α-Fluoroarylacetic Amides and Acetates. Organic Letters. [Link]

    • Li, J., et al. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. Organic Letters, 22(13), 5174–5179. [Link]

    • Lin, H., et al. (2025). Biocompatible decarboxylative coupling enabled by N-hydroxynaphthalimide esters. Nature Communications. [Link]

    • Wikipedia contributors. (2023). Negishi coupling. Wikipedia. [Link]

    • Weix, D. J., et al. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society, 138(15), 5016–5019. [Link]

    • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. [Link]

    • Knowles, R. R., et al. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 239-272. [Link]

    • Molander, G. A., & Wisniewski, S. R. (2019). Dual Nickel- and Photoredox-Catalyzed Asymmetric Reductive Cross-Couplings: Just a Change of the Reduction System?. Trends in Chemistry, 1(1), 104-118. [Link]

    • Hyster, T. K., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(11), 7191–7197. [Link]

    • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]

    • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

    • Jana, S., et al. (2024). Photoredox/Nickel Dual Catalysis for C(sp2)-C(sp3) Cross Electrophile Coupling Reaction Using Phenols and Alcohols as the Latent. ChemRxiv. [Link]

    • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332. [Link]

    • Yu, W.-Y., et al. (2019). Photoredox Decarboxylative C(sp3)–N Coupling of α-Diazoacetates with Alkyl N-Hydroxyphthalimide Esters for Diversified Synthesis of Functionalized N-Alkyl Hydrazones. Organic Letters, 21(20), 8037–8043. [Link]

    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

    • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332. [Link]

    • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

    • Nolan, S. P., & Szostak, M. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Catalysis, 10(1), 594-604. [Link]

    • ResearchGate. (n.d.). Stille Cross-Coupling Reaction: Early Years to the Current State of the Art. ResearchGate. [Link]

    • Zhang, J., et al. (2022). Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. Organic & Biomolecular Chemistry, 20(10), 2096-2101. [Link]

    • Burtoloso, A. C. B., et al. (2018). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(1), 14-29. [Link]

    • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

    • Szostak, M., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Journal of the American Chemical Society, 145(30), 16856–16868. [Link]

    • Kappe, C. O., et al. (2003). Microwave-assisted Negishi and Kumada cross-coupling reactions of aryl chlorides. Chemical Communications, (13), 1668-1669. [Link]

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    • Organ, M. G., et al. (2017). Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Journal of the American Chemical Society, 139(51), 18436–18439. [Link]

    • Szostak, M., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry, 88(15), 10580–10593. [Link]

    • Hartwig, J. F., & Stauffer, S. R. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(27), 6543-6550. [Link]

    • Wang, Y., et al. (2023). Photo-induced decarboxylative coupling reaction between aliphatic N-hydroxyphthalimide esters and terminal 2-trifluoromethylalkenes. Organic & Biomolecular Chemistry, 21(42), 8567-8571. [Link]

    • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

    • ResearchGate. (n.d.). Intramolecular Heck Reaction of Unactivated Alkyl Halides. ResearchGate. [Link]

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    • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

    • Hyster, T. K., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(11), 7191–7197. [Link]

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    • ResearchGate. (n.d.). Kumada—Corriu Coupling of Grignard Reagents, Probed with a Chiral Grignard Reagent. ResearchGate. [Link]

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    Application

    Application Notes and Protocols: Strategic Functionalization of the Piperidine Scaffold via Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its defined three-dimensio...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. This technical guide provides an in-depth overview of the synthesis and reactivity of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a versatile intermediate for the targeted functionalization of the piperidine core. We present detailed protocols for its synthesis and subsequent modification through nucleophilic substitution, enabling the generation of diverse molecular libraries for drug discovery programs.

    Introduction: The Piperidine Moiety in Drug Discovery

    The piperidine heterocycle is one of the most common synthetic fragments in drug design, appearing in numerous classes of pharmaceuticals, including anticancer agents, analgesics, and therapies for Alzheimer's disease.[2][3] The strategic functionalization of a pre-existing piperidine ring is a key tactic for generating analogues and establishing structure-activity relationships (SAR) in drug discovery.[4] The intermediate, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, serves as an exemplary building block for this purpose. It incorporates two key features:

    • A Piperidine-4-carboxylate Core: This provides a rigid scaffold with a modifiable ester handle.

    • An N-Acyl-α-chloro Side Chain: The α-chloro amide group is an electrophilic center, primed for reaction with a wide range of nucleophiles.[5][6][7]

    This guide will first detail the synthesis of this key intermediate and then explore its application in creating a diverse set of functionalized piperidine derivatives.

    Synthesis of the Key Intermediate: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    The most direct route to the title compound is the N-acylation of ethyl piperidine-4-carboxylate with 2-chloropropanoyl chloride. This is a classic nucleophilic acyl substitution reaction.[8][9] The piperidine nitrogen acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

    Causality Behind Experimental Choices:
    • Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used as an acid scavenger. It neutralizes the HCl generated during the reaction without competing with the piperidine nucleophile.

    • Solvent: An inert aprotic solvent like dichloromethane (DCM) is ideal as it readily dissolves the reactants and does not participate in the reaction.

    • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, then allowed to warm to room temperature to ensure the reaction proceeds to completion.

    G cluster_start Starting Materials cluster_process Reaction Protocol cluster_end Product A Ethyl piperidine-4-carboxylate P1 Combine Starting Materials in DCM at 0 °C A->P1 Input B 2-Chloropropanoyl chloride B->P1 Input C Triethylamine (Base) C->P1 Input D DCM (Solvent) D->P1 Input P2 Stir at Room Temperature (2-4 hours) P1->P2 Reaction Progression P3 Aqueous Work-up P2->P3 Quenching & Extraction P4 Purification (Column Chromatography) P3->P4 Isolation E Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate P4->E Final Product

    Caption: General workflow for the synthesis of the key intermediate.

    Protocol 2.1: Synthesis of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Materials:

    • Ethyl piperidine-4-carboxylate (1.0 eq)

    • 2-Chloropropanoyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/Hexanes solvent system

    Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl piperidine-4-carboxylate (1.0 eq) and dissolve in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the stirred solution.

    • Add 2-chloropropanoyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure product.

    Characterization:

    • Appearance: Colorless to pale yellow oil.

    • ¹H NMR & ¹³C NMR: Confirm the presence of the piperidine ring, the ethyl ester, and the chloropropanoyl group, and the absence of the N-H proton from the starting material.

    • Mass Spectrometry (MS): Confirm the molecular weight of the title compound (CAS No. 731012-11-6).[10]

    Functionalization via Nucleophilic Substitution

    The α-chloro amide moiety is an excellent electrophile for Sₙ2 reactions.[6][7] This allows for the introduction of a wide variety of functional groups at the α-position by reacting the intermediate with different nucleophiles. This strategy provides a powerful and modular approach to building a library of diverse piperidine derivatives.

    G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Functionalized Products A Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate P1 α-Amino Amide Derivative A->P1 Sₙ2 Reaction P2 α-Thioether Amide Derivative A->P2 Sₙ2 Reaction P3 α-Azido Amide Derivative A->P3 Sₙ2 Reaction P4 α-Aryloxy Amide Derivative A->P4 Sₙ2 Reaction N1 Primary/Secondary Amine (R₂NH) N1->P1 N2 Thiol (RSH) N2->P2 N3 Azide (NaN₃) N3->P3 N4 Phenoxide (ArO⁻) N4->P4

    Caption: Modular functionalization via Sₙ2 displacement of chloride.

    Protocol 3.1: General Procedure for Nucleophilic Substitution

    This protocol provides a general framework for reacting the α-chloro amide intermediate with various nucleophiles. Specific conditions may require optimization.

    Materials:

    • Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (1.0 eq)

    • Nucleophile (e.g., amine, thiol, sodium azide) (1.2 - 2.0 eq)

    • Base (if required, e.g., K₂CO₃, NaH, or excess amine nucleophile)

    • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

    Procedure:

    • In a reaction vessel, dissolve ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (1.0 eq) in the chosen anhydrous solvent.

    • Add the base (if required) and the nucleophile (1.2 - 2.0 eq).

    • Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and stir for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    Work-up and Purification:

    • Cool the reaction to room temperature.

    • If a solid precipitate (e.g., inorganic salts) has formed, filter it off.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

    Data Summary: Example Functionalizations
    NucleophileReagents & ConditionsProduct TypeKey Application / Next Step
    Benzylamine Benzylamine (2.0 eq), K₂CO₃ (1.5 eq), Acetonitrile, 70 °Cα-Amino AmideScaffold for peptidomimetics, further N-functionalization
    Sodium Azide NaN₃ (1.5 eq), DMF, 60 °Cα-Azido AmidePrecursor for α-amino amides (via reduction) or triazoles (via click chemistry)[6]
    Thiophenol Thiophenol (1.2 eq), K₂CO₃ (1.5 eq), DMF, 50 °Cα-Thioether AmideBuilding block for enzyme inhibitors, can be oxidized to sulfoxide/sulfone
    4-Methoxyphenol 4-Methoxyphenol (1.2 eq), NaH (1.2 eq), THF, 0 °C to RTα-Aryloxy AmideCore structure in various biologically active molecules

    Applications and Future Directions

    The functionalized piperidine derivatives synthesized from this intermediate serve as valuable building blocks for further chemical elaboration. The ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form new amides using standard peptide coupling reagents like HATU or EDC.[11] Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

    The α-chloroamide itself can serve as a linchpin for synthesizing various valuable motifs.[5][6] For instance, treatment with sodium azide followed by reduction can yield chiral α-amino amides, which are fundamental components of many pharmaceuticals.[6]

    This strategic approach, combining a stable heterocyclic core with a reactive electrophilic handle, provides medicinal chemists with a reliable and versatile platform for rapidly generating novel chemical entities with diverse functionalities and three-dimensional arrangements, accelerating the hit-to-lead optimization process in drug discovery.

    References

    • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

    • Baumgold, J. et al. (1998). Piperidine and piperazine derivatives and their use as muscarinic antagonists.
    • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

    • MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

    • Wang, Z. et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(16), 4236-4240. [Link]

    • Wünsch, B. et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2). [Link]

    • Hyster, T. K. et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

    • Hyster, T. K. et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. ChemRxiv. [Link]

    • ECHA. ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate — Chemical Substance Information. European Chemicals Agency. [Link]

    • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

    • F. Hoffmann-La Roche AG. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
    • Song, Q. et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4691. [Link]

    • An, L. et al. (2021). Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3-b]pyridine Derivatives. The Journal of Organic Chemistry, 86(14), 9595-9603. [Link]

    • D'hooghe, M. et al. (2019). The Fascinating Chemistry of α-Haloamides. Chemistry – A European Journal, 25(6), 1359-1374. [Link]

    • Organic Chemistry Portal. α-Chlorocaboxylic acid, ester, amide synthesis by chlorination. Organic Chemistry Portal. [Link]

    Sources

    Method

    Analytical HPLC Method Development and Validation for Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Introduction & Mechanistic Insights Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C₁₁H₁₈ClNO₃) is a highly functionalized synthetic intermediate and pharmacological scaffold. Developing a robust, stability-indicat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Insights

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C₁₁H₁₈ClNO₃) is a highly functionalized synthetic intermediate and pharmacological scaffold. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its structural liabilities.

    Novice analysts often mischaracterize piperidine derivatives, assuming they require specialized base-deactivated columns to prevent severe peak tailing. However, in this specific molecule, the piperidine nitrogen is acylated by the 2-chloropropanoyl group, forming a tertiary amide . This neutralizes the basicity of the nitrogen, meaning standard C18 stationary phases can be utilized without ion-pairing reagents.

    The primary analytical challenges stem from the molecule's reactivity and lack of a strong chromophore:

    • Labile α-Chloroamide: The chloride atom is situated on an α-carbon adjacent to an amide carbonyl, making it highly susceptible to nucleophilic substitution ( SN​2 ) by water or hydroxide ions, leading to the formation of a 2-hydroxypropanoyl degradant.

    • Ester Hydrolysis: The ethyl ester at the C4 position is prone to hydrolysis under both strong acidic and alkaline conditions, a degradation pathway commonly observed in similar piperidine-4-carboxylate scaffolds[1].

    • Optical Detection: Lacking aromatic rings, the molecule's UV absorbance is restricted to the amide and ester carbonyls, necessitating low-wavelength UV detection (210 nm).

    Method Development Logic

    To establish a self-validating and robust method, every chromatographic parameter was selected based on the physicochemical causality of the analyte. Previous studies on related piperidine-4-carboxylate derivatives demonstrate that reverse-phase HPLC with acidic mobile phases is highly effective for these scaffolds[2].

    • Detection Wavelength (210 nm): Chosen to maximize the signal-to-noise ratio for the carbonyl chromophores. This strictly prohibits the use of UV-absorbing solvents (e.g., acetone) or high-cutoff buffers (e.g., acetate).

    • Mobile Phase (0.1% Phosphoric Acid): An acidic mobile phase (pH ~2.5) is mandatory. It suppresses the ionization of any trace acidic degradants (like the hydrolyzed carboxylic acid) ensuring sharp peak shapes, and more importantly, it stabilizes the α-chloroamide against nucleophilic attack during the chromatographic run.

    • Sample Diluent: A critical failure point in method development for α-chloroamides is the use of neutral sample diluents. In neutral water, the analyte will degrade in the autosampler. The diluent must match the acidic nature of the mobile phase to ensure solution stability.

    MethodDev Start Analyte: Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate Prop1 Lack of Aromatic Chromophore Start->Prop1 Prop2 Labile α-Chloroamide & Ester Groups Start->Prop2 Prop3 Neutral Amide (Non-basic Nitrogen) Start->Prop3 Action1 Low UV Detection (210 nm) Prop1->Action1 Action2 Acidic Mobile Phase (pH ~2.5) to Prevent Hydrolysis Prop2->Action2 Action3 Standard C18 Column (No severe silanol tailing) Prop3->Action3 Final Optimized Stability-Indicating HPLC-UV Method Action1->Final Action2->Final Action3->Final

    Caption: Logical framework for HPLC method development based on analyte physicochemical properties.

    Chromatographic Conditions

    Table 1: Optimized HPLC Parameters
    ParameterSpecificationCausality / Rationale
    Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHigh efficiency, excellent stability at low pH.
    Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in WaterLow UV cutoff (<195 nm); stabilizes the analyte.
    Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and lower UV cutoff than methanol.
    Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
    Column Temperature 30°C ± 2°CEnsures retention time reproducibility.
    Detection UV at 210 nm (Bandwidth 4 nm)Captures carbonyl absorbance.
    Injection Volume 10 µLPrevents column overloading while maintaining LOQ.
    Diluent Water : Acetonitrile (50:50, v/v) with 0.1% H3​PO4​ Prevents autosampler degradation (hydrolysis).
    Table 2: Gradient Elution Profile
    Time (min)% Mobile Phase A% Mobile Phase BElution Phase
    0.08515Isocratic hold to focus polar degradants.
    2.08515End of isocratic hold.
    12.03070Linear gradient to elute the main API peak.
    15.03070Wash phase to remove hydrophobic impurities.
    15.18515Return to initial conditions.
    20.08515Column re-equilibration.

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

    Step 1: Preparation of Solutions
    • Mobile Phase A: Accurately pipette 1.0 mL of 85% HPLC-grade Orthophosphoric acid into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas via sonication for 10 minutes.

    • Diluent: Mix 500 mL of Mobile Phase A with 500 mL of Acetonitrile.

    • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate reference standard into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 5 minutes to dissolve, and make up to volume with Diluent.

    Step 2: System Suitability Test (SST) Execution
    • Inject a blank (Diluent) to confirm baseline stability and absence of ghost peaks.

    • Inject the Standard Preparation (100 µg/mL) in six replicates.

    • Evaluate the chromatography against the criteria in Table 3.

    Table 3: System Suitability Specifications
    ParameterAcceptance CriteriaPurpose
    Retention Time ( Rt​ ) ~8.5 minutesConfirms correct gradient delivery.
    Peak Tailing Factor ( Tf​ ) 1.5Ensures column health and lack of secondary interactions.
    Theoretical Plates ( N ) 5000Verifies column efficiency.
    % RSD of Peak Area 2.0% (n=6)Validates autosampler precision and integration consistency.

    Method Validation (ICH Q2(R2) Framework)

    The method must be validated according to the ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose[3]. The following table summarizes the validation parameters, execution strategy, and typical acceptance criteria for this specific compound.

    Table 4: ICH Q2(R2) Validation Summary
    Validation ParameterExecution StrategyAcceptance Criteria
    Specificity Inject blank, standard, and forced degradation samples.No interference at the Rt​ of the API. Peak purity angle < purity threshold.
    Linearity & Range 5 concentration levels from LOQ to 150% of nominal (e.g., 0.5 to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 5% of 100% response.
    Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
    Precision (Repeatability) 6 independent sample preparations at 100% test concentration.% RSD of assay 2.0%.
    Robustness Alter flow rate (±0.1 mL/min), temp (±5°C), and pH (±0.2 units).SST criteria must still be met. No significant change in assay value.

    Forced Degradation & Stability-Indicating Power

    To prove the method is stability-indicating, the API must be subjected to stress conditions. Because of the labile ester and α-chloroamide, the degradation profile is highly sensitive to pH[1]. The gradient method is specifically designed to resolve the highly polar hydrolysis products from the parent peak.

    Degradation API Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Alkaline Stress (0.1N NaOH, RT) API->Base Ox Oxidative Stress (3% H2O2, 60°C) API->Ox Deg1 Ester Hydrolysis: 1-(2-chloropropanoyl) piperidine-4-carboxylic acid Acid->Deg1 Base->Deg1 Deg2 Nucleophilic Substitution: Ethyl 1-(2-hydroxypropanoyl) piperidine-4-carboxylate Base->Deg2 Deg3 N-Oxidation / Minimal Degradation Ox->Deg3

    Caption: Primary forced degradation pathways for ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Degradation Analysis:

    • Alkaline Stress: Rapid degradation occurs. The hydroxide ion attacks both the ester (yielding the carboxylic acid) and the α-carbon (yielding the 2-hydroxypropanoyl derivative). These degradants are highly polar and will elute early in the gradient (between 2.0 and 5.0 minutes).

    • Acidic Stress: Slower degradation, primarily resulting in ester hydrolysis.

    • Chirality Note: The 2-chloropropanoyl group contains a chiral center. This RP-HPLC method evaluates chemical purity and will elute the enantiomers as a single, unresolved racemic peak. If enantiomeric purity monitoring is required post-synthesis, a separate isocratic method utilizing a chiral stationary phase (e.g., Chiralpak AD-H) must be developed.

    References

    • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH),[Link]

    • Separation of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column, SIELC Technologies,[Link]

    • Degradation Characteristics of a Novel PAF Receptor Antagonist, SY0916, in Aqueous Solution, Semantic Scholar,[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of complex N-acylation reactions.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of complex N-acylation reactions. The coupling of ethyl piperidine-4-carboxylate with 2-chloropropanoyl chloride presents unique mechanistic challenges. While amide bond formation is a fundamental transformation, the presence of an acidic alpha-proton adjacent to a highly reactive acid chloride makes this system highly prone to yield-killing side reactions.

    This guide provides a self-validating protocol, mechanistic troubleshooting, and empirical data to ensure high-fidelity synthesis and maximize your reaction yield.

    Visualizing the Reaction Network & Pathway Divergence

    Understanding the causality behind reagent selection requires visualizing the competing pathways. The diagram below illustrates the desired nucleophilic addition-elimination trajectory versus the parasitic dehydrohalogenation and hydrolysis routes.

    ReactionOptimization Reactant1 Ethyl piperidine-4-carboxylate (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Chloropropanoyl chloride (Electrophile) Reactant2->Intermediate DIPEA, 0°C Ketene Methylketene Intermediate (Dehydrohalogenation) Reactant2->Ketene TEA (Unhindered Base) Elimination Hydrolysis 2-Chloropropanoic Acid (Hydrolysis) Reactant2->Hydrolysis H2O (Moisture) Degradation Product Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate (Target Yield: >90%) Intermediate->Product -HCl Byproduct Dechlorinated Propionamide (Critical Impurity) Ketene->Byproduct Amine Attack

    Figure 1: Mechanistic pathways in the N-acylation of ethyl piperidine-4-carboxylate.

    Section 1: Self-Validating Experimental Protocol

    To consistently achieve >90% yield, the reaction must be treated as a self-validating system where each step contains an internal quality check to prevent downstream failure. This protocol utilizes N,N-Diisopropylethylamine (DIPEA) to sterically block ketene formation[1].

    Step 1: System Preparation & Dehydration

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous Argon sweep.

    • Add 100 mL of anhydrous dichloromethane (DCM). Validation Checkpoint: Perform Karl Fischer titration on the DCM. Proceed only if H₂O < 50 ppm to prevent rapid acid chloride hydrolysis[2].

    Step 2: Amine & Base Dissolution

    • Charge the flask with ethyl piperidine-4-carboxylate (10.0 mmol, 1.0 eq)[3].

    • Add DIPEA (12.0 mmol, 1.2 eq). Do not substitute with Triethylamine (TEA).

    • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

    Step 3: Electrophile Addition

    • In a separate dry vial, dissolve 2-chloropropanoyl chloride (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

    • Using a syringe pump, add the acid chloride solution dropwise to the reaction mixture over 30 minutes (rate: ~0.33 mL/min). Causality Note: Dropwise addition at 0 °C ensures the amine is always in excess relative to the active electrophile, preventing localized thermal spikes that drive elimination side reactions.

    Step 4: Reaction Maturation & In-Process Control

    • Stir at 0 °C for 1 hour.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LCMS. You should observe the product mass [M+H]⁺ = 248.1. The absence of m/z 214.1 confirms the successful suppression of the dechlorinated propionamide byproduct.

    • Remove the ice bath and warm the reaction to room temperature (20 °C) for an additional 2 hours.

    Step 5: Optimized Aqueous Workup

    • Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to neutralize residual acid[4].

    • Transfer to a separatory funnel and collect the organic (bottom) layer.

    • Wash the organic layer with 0.5 M HCl (50 mL) to protonate and partition unreacted piperidine and DIPEA into the aqueous phase.

    • Wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target amide.

    Section 2: Troubleshooting Guides & FAQs

    Q1: My overall yield is low, and LCMS shows a major impurity lacking the alpha-chloro group. What is happening? A: You are observing a classic dehydrohalogenation side reaction. 2-chloropropanoyl chloride possesses a highly acidic alpha-proton. When exposed to unhindered bases like Triethylamine (TEA), the base abstracts this proton, eliminating HCl to form a highly reactive methylketene intermediate[5]. When your piperidine derivative attacks this ketene, it forms a dechlorinated propionamide. Solution: Switch to a sterically hindered base like DIPEA[1]. The bulky isopropyl groups of DIPEA prevent it from easily accessing the alpha-proton, allowing the piperidine nucleophile to directly attack the carbonyl carbon instead.

    Q2: The reaction stalls at 70% conversion, and I am detecting 2-chloropropanoic acid. How do I push the reaction to completion? A: The presence of 2-chloropropanoic acid is a direct indicator of hydrolytic degradation of your acid chloride[2]. Acyl chlorides undergo rapid nucleophilic acyl substitution with water, which is highly exothermic and outcompetes the amine. Solution: Your system is not completely anhydrous. Ensure your ethyl piperidine-4-carboxylate is dried under high vacuum prior to use, as secondary amines are hygroscopic. If the issue persists, consider a continuous flow setup using ethyl acetate, which has been shown to enhance control over cascade transformations and minimize moisture exposure[1].

    Q3: I am losing a significant amount of product during the aqueous workup. How can I optimize the extraction? A: The target molecule, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, contains both a polar ester and an amide linkage, giving it moderate aqueous solubility if the ionic strength of the aqueous phase is low. Solution: Do not use pure water for washing. Always use saturated aqueous solutions (like brine or sat. NaHCO₃) to leverage the "salting-out" effect. Furthermore, keep the HCl wash mild (0.5 M) and brief; prolonged exposure to strong acids can lead to partial hydrolysis of the ethyl ester[4].

    Section 3: Quantitative Data Summary

    The following table summarizes the causal relationship between reaction conditions and product distribution, validating the protocol choices outlined above.

    Base SelectionSolvent SystemTemp ProfileKetene Byproduct (%)Hydrolysis (%)Isolated Yield (%)
    Triethylamine (1.5 eq)DCM (Standard)RT18 - 22%< 5%60 - 65%
    DIPEA (1.2 eq) DCM (Anhydrous) 0 °C to RT < 2% < 2% 88 - 92%
    K₂CO₃ (2.0 eq)EtOAc / H₂O0 °C to RT< 1%12 - 18%75 - 80%
    None (Amine as base)THFRT< 5%< 5%45 - 50%*

    *Note: Using the starting amine as the base consumes 50% of the valuable ethyl piperidine-4-carboxylate, capping the theoretical yield at 50%.

    Sources

    Optimization

    minimizing byproducts and impurities in ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate reactions

    Welcome to the technical support center for the synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this acylation reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize byproducts and impurities, ensuring a high-yield, high-purity synthesis.

    Introduction to the Reaction

    The synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a nucleophilic acyl substitution reaction where the secondary amine of ethyl piperidine-4-carboxylate attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. While seemingly straightforward, the high reactivity of the acyl chloride and the nature of the reactants can lead to several side reactions and the formation of impurities. Understanding and controlling these pathways is critical for a successful synthesis.

    Visualizing the Reaction Pathway

    The following diagram illustrates the desired reaction alongside the most common side reaction, the hydrolysis of the acyl chloride.

    reaction_pathway cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions A Ethyl piperidine-4-carboxylate C Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (Desired Product) A->C Acylation B 2-Chloropropanoyl chloride B->C D 2-Chloropropionic acid (Hydrolysis Byproduct) B->D Hydrolysis E Triethylamine Hydrochloride (Byproduct) Base Triethylamine (Base) Base->E Solvent Anhydrous DCM (Solvent) Water H₂O (Moisture) Water->D

    Caption: Desired acylation pathway and competing hydrolysis side reaction.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiment in a question-and-answer format.

    Issue 1: Low Yield of the Desired Product

    • Question: My reaction yield is significantly lower than expected. What are the likely causes?

    • Answer: Low yields can stem from several factors. The most common culprit is the hydrolysis of the highly reactive 2-chloropropanoyl chloride.[1][2] This occurs when moisture is present in the reaction setup, solvent, or reagents. Another possibility is the presence of impurities in your starting materials. For instance, if the ethyl piperidine-4-carboxylate is not fully pure, side reactions with the impurities can consume the acyl chloride. Finally, suboptimal reaction conditions, such as incorrect temperature or stoichiometry, can lead to incomplete conversion.

    Issue 2: Presence of an Acidic Impurity in the Final Product

    • Question: After workup, I've noticed an acidic impurity in my product, which complicates purification. What is this impurity and how can I avoid it?

    • Answer: The acidic impurity is almost certainly 2-chloropropionic acid, the hydrolysis product of 2-chloropropanoyl chloride.[3] This byproduct forms when the acyl chloride reacts with water.[2][4] To prevent its formation, it is imperative to conduct the reaction under strictly anhydrous conditions. This includes using flame-dried glassware, anhydrous solvents (like dichloromethane), and handling all reagents under an inert atmosphere (e.g., nitrogen or argon).[1]

    Issue 3: Formation of Multiple Spots on TLC, Indicating Several Byproducts

    • Question: My TLC plate shows multiple spots, suggesting a complex mixture of byproducts. What could be causing this?

    • Answer: The presence of multiple byproducts can be due to several factors. If you are using a nucleophilic solvent, it may react with the 2-chloropropanoyl chloride.[5] Another possibility, though less common for this specific reaction, is diacylation if your starting piperidine derivative has other reactive sites.[5] More likely, impurities in your starting 2-chloropropanoyl chloride, such as dichloropropane isomers from its manufacturing process, could be leading to the formation of various chlorinated byproducts.[6] It is also crucial to control the reaction temperature, as higher temperatures can promote side reactions.

    Frequently Asked Questions (FAQs)

    • Q1: What is the ideal solvent for this reaction?

      • A1: An inert, anhydrous solvent is crucial. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are non-nucleophilic and can be easily dried.[5]

    • Q2: Which base should I use and why?

      • A2: A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is recommended. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. It is important to use a non-nucleophilic base to avoid its reaction with the acyl chloride.

    • Q3: How can I monitor the progress of the reaction?

      • A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. You can spot the reaction mixture alongside your starting materials to observe the consumption of the reactants and the formation of the product.

    • Q4: My 2-chloropropanoyl chloride is old. Can I still use it?

      • A4: It is highly recommended to use freshly opened or distilled 2-chloropropanoyl chloride.[1] Over time, it can degrade due to moisture absorption, leading to the formation of 2-chloropropionic acid and HCl.[6] If you must use older reagent, it is advisable to distill it under reduced pressure before use.[7]

    Optimized Experimental Protocol

    This protocol is designed to maximize the yield and purity of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Materials:

    • Ethyl piperidine-4-carboxylate

    • 2-Chloropropanoyl chloride (freshly opened or distilled)

    • Triethylamine (distilled and stored over KOH)

    • Anhydrous dichloromethane (DCM)

    • Nitrogen or Argon gas supply

    • Flame-dried glassware

    Procedure:

    • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

    • Reactant Preparation: In the flask, dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Addition of Acylating Agent: Dissolve 2-chloropropanoyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperidine solution at 0 °C over 30-60 minutes.

    • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Workup:

      • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

      • Transfer the mixture to a separatory funnel and separate the organic layer.

      • Extract the aqueous layer with DCM (2 x 20 mL).

      • Combine the organic layers and wash with brine (saturated NaCl solution).

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Data Summary

    ParameterRecommended ConditionRationale for Minimizing Byproducts
    Solvent Anhydrous Dichloromethane (DCM)Inert solvent prevents reaction with the acyl chloride.[5]
    Temperature 0 °C to Room TemperatureLow temperature controls the exothermic reaction and minimizes side reactions.
    Base Triethylamine (1.2 eq.)Neutralizes HCl byproduct without competing as a nucleophile.
    Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of 2-chloropropanoyl chloride by atmospheric moisture.[1]
    Reagent Purity Freshly opened or distilledEnsures that impurities in the starting materials do not lead to side products.[1][6]

    References

    • Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

    • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

    • ProChemicals. (n.d.). How to Detect Impurities in 2-Chloropropane: Testing Methods & QC Standards. Retrieved from [Link]

    • Reddit. (2022, July 15). purification of 2-chloropropionyl chloride. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Reaction Temperature for Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. This document is designed for researchers, chemists, and...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for the synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for this crucial N-acylation reaction. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring both success and safety in your work.

    Reaction Overview and the Critical Role of Temperature

    The synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a nucleophilic acyl substitution reaction. It involves the acylation of the secondary amine, ethyl piperidine-4-carboxylate, with the highly reactive acylating agent, 2-chloropropanoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1][2][3]

    Temperature is arguably the most critical parameter in this synthesis. The high reactivity of 2-chloropropanoyl chloride makes the reaction highly exothermic.[4][5] Improper temperature control can lead to a cascade of issues, including low yield, impurity formation, and in worst-case scenarios, a runaway reaction. Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction. This guide will help you navigate this thermal landscape to achieve optimal results.

    Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the optimization of reaction temperature.

    Q1: What is the recommended starting temperature for this acylation, and why?

    A standard and highly recommended starting point for this reaction is 0 °C .[6][7] This is achieved using an ice-water bath. The primary reason is to control the initial exothermic burst that occurs when the highly reactive 2-chloropropanoyl chloride is introduced to the amine.[7]

    • Causality: At low temperatures, the rate of reaction is slower, allowing the heat generated to be safely dissipated by the cooling bath. This prevents localized temperature spikes that can degrade reagents and promote the formation of side products. Dropwise addition of the acyl chloride to the cooled solution of the amine and base is essential for maintaining this control.[6][7]

    Q2: My reaction appears stalled or incomplete at 0 °C. What is the next step?

    If monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows incomplete consumption of the starting amine after the addition of the acyl chloride is complete, the first step is to allow the reaction to slowly warm to room temperature .[6][7]

    • Expert Insight: For many standard acylations, the energy of activation is low enough that the reaction will proceed to completion at ambient temperature within a few hours.[3] Only if the reaction remains sluggish at room temperature should gentle heating be considered.

    Q3: When is it appropriate to heat the reaction, and what are the risks?

    Heating should be approached with caution and is generally only necessary if the reaction has not reached completion after several hours at room temperature. A gentle warming to 40-50 °C is a reasonable next step.[5][8]

    • Associated Risks:

      • Reagent Decomposition: 2-chloropropanoyl chloride is thermally sensitive and can decompose at elevated temperatures, releasing irritating and toxic gases like HCl and phosgene.[4][9]

      • Increased Side Reactions: Higher temperatures can provide the activation energy for undesirable side reactions, such as elimination or hydrolysis (if trace moisture is present), leading to a more complex impurity profile.[7]

      • Product Stability: The final product may also have limited thermal stability, and prolonged heating could lead to degradation.

    Q4: Can using a different base affect the optimal temperature?

    Yes. While both triethylamine and pyridine act as HCl scavengers, pyridine can also act as a nucleophilic catalyst.[1][10][11] It can react with the acyl chloride to form a highly reactive acylpyridinium salt. This intermediate can sometimes allow the reaction to proceed at a lower temperature or faster rate than with a non-nucleophilic base like triethylamine. However, the choice of base is often dictated by workup and purification considerations.

    Troubleshooting Guide: Temperature-Related Issues

    This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

    Symptom / Observation Potential Cause (Temperature-Related) Recommended Action & Explanation
    Low or No Product Formation Reaction temperature is too low. After dropwise addition at 0 °C, allow the flask to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS. If still incomplete, gently heat to 40 °C.
    Reaction is Violently Exothermic Initial temperature is too high, or addition of acyl chloride is too fast. Always start the addition at 0 °C or below. Ensure the acyl chloride is added slowly and dropwise to a well-stirred solution to allow for efficient heat dissipation.
    Presence of a Major Impurity Corresponding to Hydrolyzed Acyl Chloride (2-Chloropropionic Acid) Trace moisture in reagents/solvent combined with elevated temperature. This is primarily a moisture issue, but heat accelerates the hydrolysis rate.[7] Ensure all glassware is oven-dried and solvents are anhydrous.[7] Running the reaction at the lowest effective temperature (ideally 0 °C to RT) will minimize this side reaction.
    Darkening of the Reaction Mixture (Brown/Black Color) Thermal decomposition of reagents or product. This is a strong indicator that the reaction temperature is too high. Immediately cool the reaction and re-evaluate the heating profile. It is often better to run the reaction longer at a lower temperature than to force it with excessive heat.

    Experimental Protocols & Workflows

    General Protocol for Synthesis

    This protocol provides a baseline for a laboratory-scale synthesis.

    • Preparation: Under an inert atmosphere (Nitrogen or Argon), add ethyl piperidine-4-carboxylate (1.0 equiv.) to a dry round-bottom flask equipped with a magnetic stir bar.[6]

    • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Base Addition: Add triethylamine (1.2 equiv.) to the solution.

    • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[7]

    • Acylation: Add 2-chloropropanoyl chloride (1.1 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).

    • Workup: Once the starting amine is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[7]

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Workflow for Temperature Optimization

    The following diagram outlines a logical workflow for determining the optimal temperature for your specific laboratory conditions.

    G cluster_workflow Temperature Optimization Workflow start Start: Baseline Protocol (Add acyl chloride at 0 °C) monitor1 Monitor reaction at 0 °C (TLC/LC-MS) start->monitor1 check1 Is reaction complete after 1 hour? monitor1->check1 warm_rt Allow to warm to Room Temp. Stir for 2-4 hours check1->warm_rt No complete Reaction Complete Proceed to Workup check1->complete Yes monitor2 Monitor reaction at RT warm_rt->monitor2 check2 Is reaction complete? monitor2->check2 gentle_heat Gently heat to 40 °C Monitor closely check2->gentle_heat No check2->complete Yes check3 Is reaction complete? Are impurities forming? gentle_heat->check3 check3->complete Yes, no impurities troubleshoot Significant Impurities Re-evaluate conditions (Check reagent purity, moisture) check3->troubleshoot No, or impurities form

    Caption: A decision-making workflow for optimizing reaction temperature.

    References

    • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]

    • Vedantu. (2026, February 17). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

    • Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines? Chemistry. Retrieved from [Link]

    • Google Patents. (2016, May 12). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
    • ACS Publications. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Retrieved from [Link]

    • KSCL (KRISHNA). (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]

    • Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

    • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

    • MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

    • NextSDS. (n.d.). ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Column Chromatography Purification of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Welcome to the technical support center for the purification of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who enco...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the column chromatography purification of this and similar piperidine-based compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to empower you to solve problems independently.

    The purification of piperidine derivatives by silica gel chromatography is a routine yet often problematic task. The core challenge stems from the basicity of the piperidine nitrogen, which can lead to undesirable interactions with the acidic surface of standard silica gel.[1][2] This guide provides a systematic approach to method development, troubleshooting, and execution of a successful purification.

    Part 1: Foundational Principles & Initial Method Development

    Before attempting a large-scale column, a robust method must be developed using Thin-Layer Chromatography (TLC). This is the most critical step for a successful separation.

    The Core Challenge: Piperidine-Silica Interaction

    Standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The tertiary amine in your target compound is basic and can form strong ionic interactions or hydrogen bonds with these silanols.[1][2] This interaction is the primary cause of significant peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp band. This leads to poor separation, mixed fractions, and often, lower yields.

    The solution is to "mask" these active silanol sites by adding a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase.[1][2][3] This additive neutralizes the acidic sites on the silica, allowing your basic compound to travel through the column without strong, undesirable interactions.

    Protocol 1: Systematic TLC Method Development

    This protocol will establish the ideal mobile phase for your preparative column.

    Objective: To find a solvent system where the target compound, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, has a Retention Factor (Rf) of 0.2-0.4 .[3][4] This Rf range provides the optimal balance between separation from impurities and a reasonable elution time on a preparative column.

    Materials:

    • Crude reaction mixture

    • TLC plates (silica gel 60 F254)

    • TLC developing chambers

    • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

    • Additive: Triethylamine (TEA)

    • Visualization: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain.

    Procedure:

    • Prepare Stock Solutions: Prepare small bottles of common solvent mixtures. Good starting points are 20%, 30%, and 40% EtOAc in Hexanes.

    • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (like DCM or EtOAc). Using a capillary spotter, carefully spot the mixture onto the origin line of a TLC plate. Make the spot as small as possible.

    • Initial Screening: Develop the plate in a chamber containing 30% EtOAc/Hexanes.

    • Analyze the Result:

      • If the Rf is too high (e.g., >0.6): The mobile phase is too polar. Decrease the polarity by reducing the percentage of EtOAc (e.g., try 20% EtOAc/Hexanes).

      • If the Rf is too low (e.g., <0.1): The mobile phase is not polar enough. Increase the polarity by increasing the percentage of EtOAc (e.g., try 40% or 50% EtOAc/Hexanes).

      • If streaking/tailing is observed: This confirms the acid-base interaction. Prepare a new mobile phase with your best-guess solvent ratio (e.g., 30% EtOAc/Hexanes) and add 0.5-1% TEA .[3] Develop a new plate in this modified eluent. You should observe a well-defined, round spot.

    • Optimization for Polar Impurities: If your compound does not move even in 100% EtOAc, switch to a more polar solvent system like 5% MeOH in DCM and repeat the optimization process.[2]

    • Final Selection: The ideal mobile phase will give your product a well-defined spot with an Rf of 0.2-0.4 and show good separation from both baseline impurities and fast-running byproducts.

    Part 2: Troubleshooting Guide (Q&A Format)

    This section addresses the most common issues encountered during the purification of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Q1: My compound is a long streak instead of a spot on the TLC plate and I get very broad peaks from my column. What is happening and how do I fix it?

    A1: This is the classic sign of peak tailing due to the interaction between the basic piperidine nitrogen and acidic silanols on the silica surface.[1] This interaction prevents the compound from eluting cleanly as a single band.

    Solution:

    • Primary Fix: Add a basic modifier to your mobile phase. Add 0.5% to 1% triethylamine (TEA) to the entire volume of your eluent before starting the column.[2][3] This will neutralize the active sites on the silica, dramatically improving peak shape.

    • Alternative: In some cases, using a different stationary phase like alumina (which is less acidic) or a base-deactivated silica column can also solve the problem, though this is often unnecessary if a basic modifier is used.[5]

    Q2: My product has a very low Rf (Rf < 0.1) and barely moves off the baseline, even in 100% Ethyl Acetate. How can I purify it?

    A2: This indicates your compound is quite polar and requires a more polar mobile phase to be eluted from the silica gel. Ethyl acetate/hexane systems may not be strong enough.

    Solution:

    • Switch Solvent System: Move to a more polar solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is a standard choice for more polar compounds.[2] Start with 1% MeOH/DCM and gradually increase the MeOH concentration (e.g., 2%, 5%, 10%) during your TLC trials.

    • Remember the Additive: Even in a DCM/MeOH system, the basicity of your compound can still cause tailing. Ensure you also add 0.5-1% TEA or a few drops of ammonium hydroxide to your new mobile phase.[2]

    • Consider Reversed-Phase: If normal-phase chromatography proves too difficult, reversed-phase (e.g., C18 silica) is a viable alternative for polar compounds.[6][7] The mobile phase would typically be a mixture of water and acetonitrile or methanol.[1][8][9]

    Q3: I am getting poor separation between my product and a key impurity. How can I improve the resolution?

    A3: Poor resolution means the selectivity of your chromatographic system is insufficient. This requires adjusting the mobile phase composition to exploit subtle differences in the polarity and functionality of the compounds.

    Solution:

    • Fine-Tune Polarity: Make small, incremental changes to your solvent ratio. If your Rf is ~0.3 in 30% EtOAc/Hexanes, try 28% or 32% to see if the separation (ΔRf) improves.

    • Change Solvent Selectivity: Swapping one of the mobile phase components for another of similar polarity can alter the interactions and improve separation. For example, instead of Ethyl Acetate/Hexanes, try Diethyl Ether/Hexanes or Dichloromethane/Hexanes.

    • Ensure Proper Technique: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude material. Also, ensure your sample is loaded onto the column in a very narrow band using a minimal amount of solvent.

    Q4: I suspect my compound is decomposing on the column, leading to low yields and new spots appearing on TLCs of the fractions. How can I verify and prevent this?

    A4: Silica gel's acidity can catalyze the degradation of sensitive compounds. The amide and ester functionalities in your target molecule could potentially be labile under acidic conditions.

    Solution:

    • Stability Test (2D TLC): Spot your crude material on a TLC plate and develop it in your chosen solvent system. After development, turn the plate 90 degrees and re-develop it in the same solvent system. If the compound is stable, the spots will simply move up the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate.[5]

    • Deactivate the Silica: Before preparing your column slurry, you can "deactivate" the silica by washing it with a solvent containing your basic modifier (e.g., Hexanes with 1% TEA) and then removing the solvent. This pre-treats the acidic sites.

    • Use an Alternative Stationary Phase: If decomposition is severe, switch to a more inert stationary phase. Neutral alumina is a common first alternative. Florisil is another option for very sensitive compounds.[5]

    Part 3: Standard Operating Protocol
    Protocol 2: Preparative Flash Column Chromatography

    This protocol assumes you have identified an optimal mobile phase using TLC (Protocol 1) that gives a product Rf of ~0.3.

    1. Column Preparation:

    • Select a column of appropriate size (aim for a silica-to-crude-product mass ratio of 50:1 to 100:1).

    • Prepare a slurry of silica gel in your starting mobile phase (e.g., 20% EtOAc/Hexanes + 1% TEA). Ensure the consistency is pourable but not too dilute.

    • Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

    • Gently tap the side of the column to dislodge air bubbles and help the silica pack evenly.

    • Open the stopcock and use gentle air pressure (flash chromatography) to push the excess solvent through until the solvent level reaches the top of the silica bed. Do not let the silica run dry. The bed should be firm and level.

    2. Sample Loading:

    • Wet Loading (Recommended): Dissolve your crude product in the minimum possible amount of the mobile phase or a less polar solvent like DCM. Carefully pipette this solution directly onto the top center of the silica bed.

    • Dry Loading (for poorly soluble samples): Dissolve your crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

    3. Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply pressure and begin collecting fractions. Start with small fractions initially, as the non-polar impurities will elute quickly.

    • As the elution progresses, you can increase the fraction size.

    • Monitor the elution process by spotting fractions onto a TLC plate. Check every few fractions to track the elution of your product.

    4. Analysis and Product Isolation:

    • Develop the TLC plates of your collected fractions.

    • Identify all fractions containing your pure product (single spot at the correct Rf).

    • Combine the pure fractions into a single round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Part 4: Data Summary & Workflow Visualization
    Table 1: Recommended Starting Purification Parameters
    ParameterRecommendationRationale & Key Considerations
    Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[3]
    Mobile Phase Hexanes/Ethyl AcetateGood starting point for many organic compounds. Adjust ratio to achieve target Rf.[3][10]
    Dichloromethane/MethanolUse for more polar compounds that do not elute with Hexanes/EtOAc.[2]
    Mobile Phase Modifier 0.5 - 1.0% Triethylamine (TEA) CRITICAL. Prevents peak tailing by neutralizing acidic silanol sites on silica.[1][3]
    Target Rf 0.2 - 0.4Provides optimal resolution and avoids excessively long elution times.[3]
    Loading Technique Wet or Dry LoadingUse minimal solvent for wet loading to ensure a narrow starting band. Dry loading is excellent for samples with low solubility in the eluent.
    Detection UV (254 nm), KMnO₄ stainThe ester/amide carbonyls may provide some UV activity. KMnO₄ is a general stain for organic compounds.
    Troubleshooting Workflow Diagram

    This diagram outlines the logical steps for diagnosing and solving common purification issues.

    TroubleshootingWorkflow start Start: Crude Product tlc Run TLC in Hex/EtOAc start->tlc check_rf Analyze Rf & Spot Shape tlc->check_rf tailing Streaking / Tailing? check_rf->tailing First Check rf_ok Rf ~0.3 & Good Spot? rf_ok->tlc No (Adjust Ratio) run_column Proceed to Column Chromatography rf_ok->run_column Yes add_tea Add 0.5-1% TEA to Mobile Phase tailing->add_tea Yes low_rf Rf < 0.1? tailing->low_rf No add_tea->tlc Re-run TLC increase_polarity Increase %EtOAc or Switch to DCM/MeOH System low_rf->increase_polarity Yes high_rf Rf > 0.6? low_rf->high_rf No increase_polarity->tlc Re-run TLC high_rf->rf_ok No (Rf is in range) decrease_polarity Decrease %EtOAc high_rf->decrease_polarity Yes decrease_polarity->tlc Re-run TLC

    Caption: A decision-making workflow for troubleshooting column chromatography purification.

    Part 5: Frequently Asked Questions (FAQs)

    Q1: What is a good starting mobile phase ratio to try first? A: A good universal starting point for many compounds of intermediate polarity is 30% Ethyl Acetate in Hexanes . Based on the TLC result, you can then quickly decide whether to increase or decrease polarity.

    Q2: How critical is the addition of triethylamine (TEA)? Can I skip it? A: For basic piperidine compounds on silica gel, it is highly critical. Skipping it will almost certainly result in severe peak tailing, poor separation, and potentially lower recovery.[1][2] The 0.5-1% addition is a small change that yields a massive improvement in chromatographic performance.

    Q3: Can I use reversed-phase chromatography for this purification? A: Yes, absolutely. Reversed-phase chromatography is an excellent alternative, especially if the compound is highly polar or if you are struggling with decomposition on silica.[6][7] A typical system would be a C18 column with a mobile phase of water and acetonitrile (or methanol), possibly with a pH modifier.[8][9][11]

    Q4: What are the most likely impurities I should be looking for? A: The most common impurities would be unreacted starting materials, such as ethyl piperidine-4-carboxylate and any reagents related to the 2-chloropropanoyl source.[4][9] Additionally, side-products from dimerization or hydrolysis could be present.[12][13] Your TLC of the crude mixture should give you a good indication of how many major impurities are present.

    References
    • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
    • Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
    • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
    • King Group. (n.d.). Troubleshooting Flash Chromatography.
    • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
    • SIELC Technologies. (2018, May 17). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
    • SIELC Technologies. (2018, May 17). Ethyl 4-piperidinecarboxylate.
    • Google Patents. (2016, May 12). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
    • European Patent Office. (2015, October 22). EP 321548 - 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
    • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
    • Rsc.org. (n.d.). Supporting Information for - Rsc.org.
    • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
    • Chem-Safety. (n.d.). ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate — Chemical Substance Information.
    • PubChemLite. (n.d.). Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C11H18ClNO3).
    • BOC Sciences. (n.d.). Piperidine Impurities.

    Sources

    Troubleshooting

    Technical Support Center: HPLC Troubleshooting for Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Welcome to the specialized technical support center for the chromatographic analysis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate . This guide is designed for analytical scientists and drug development professi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the specialized technical support center for the chromatographic analysis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate . This guide is designed for analytical scientists and drug development professionals facing severe peak tailing, broadening, or peak splitting when analyzing this specific compound.

    Unlike standard small molecules, this compound presents a unique physicochemical challenge: it is an N-acylpiperidine. The troubleshooting logic here bypasses generic advice and targets the specific thermodynamic and kinetic phenomena occurring within your HPLC column.

    Part 1: Diagnostic Workflow

    Before adjusting mobile phase gradients or replacing expensive columns, use the following logical workflow to isolate the root cause of the peak distortion.

    DiagnosticWorkflow Start Peak Tailing / Splitting Detected TempCheck Is Column Temp < 40 °C? Start->TempCheck IncreaseTemp Increase Temp to 50 - 60 °C TempCheck->IncreaseTemp Yes CheckVol Halve Injection Volume / Concentration TempCheck->CheckVol No CheckShape1 Did Peak Shape Improve? IncreaseTemp->CheckShape1 Rotamers Root Cause: Amide Rotamers CheckShape1->Rotamers Yes CheckShape1->CheckVol No CheckShape2 Did Peak Shape Improve? CheckVol->CheckShape2 Overload Root Cause: Mass/Volume Overload CheckShape2->Overload Yes CheckMobile Add Acidic Modifier (e.g., 0.1% TFA) CheckShape2->CheckMobile No CheckShape3 Did Peak Shape Improve? CheckMobile->CheckShape3 Silanols Root Cause: Silanol Interactions CheckShape3->Silanols Yes DeadVol Root Cause: Extra-Column Volume or Column Void CheckShape3->DeadVol No

    Fig 1. Diagnostic workflow for isolating the root cause of HPLC peak tailing.

    Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

    Q1: Why does ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate show severe peak tailing or splitting even on brand-new, high-quality C18 columns?

    A1: The root cause is highly likely to be amide rotamer interconversion , not column degradation.

    The Causality: The molecule contains a tertiary amide bond (the N-acylpiperidine moiety). Because the nitrogen lone pair delocalizes into the carbonyl pi system, the C-N bond acquires partial double-bond character. This restricts rotation, trapping the molecule into distinct cis and trans conformational isomers (rotamers). At ambient HPLC temperatures (20–25 °C), the energy barrier to rotation ( ΔG‡ ) is high enough that the interconversion rate between these rotamers is slow relative to the chromatographic timescale. Because the cis and trans forms possess slightly different dipole moments and hydrodynamic radii, they partition differently into the stationary phase. This manifests as a broad, severely tailing peak, or even a split doublet 1.

    Q2: How do I resolve rotamer-induced peak tailing?

    A2: You must utilize Dynamic HPLC by elevating the column temperature. Heating the column provides the thermal energy required to overcome the rotational energy barrier of the amide bond. As temperature increases, the interconversion rate accelerates. Once the temperature reaches the "coalescence temperature" (typically 50–60 °C for N-acylpiperidines), the rotamers interconvert so rapidly that the column only interacts with a single, time-averaged conformer, resulting in a sharp, symmetrical peak 2.

    Q3: I raised the temperature to 60 °C, and the split peak merged, but a long tail still persists. What are the secondary causes?

    A3: If thermal coalescence resolves the splitting but tailing remains, you are observing secondary chemical interactions —specifically, hydrogen bonding or dipole interactions between the molecule's ester/amide oxygens and unendcapped, ionized silanol groups ( SiO− ) on the silica matrix 3. To suppress this, lower the mobile phase pH below 3.0 using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This protonates the residual silanols, neutralizing their charge and eliminating the secondary ion-exchange/hydrogen-bonding retention mechanism [[4]]().

    Q4: How can I differentiate between mass overload and extra-column volume effects?

    A4: Both issues cause peak distortion, but they behave differently. Mass overload typically causes a "shark-fin" shaped peak (fronting or tailing depending on the isotherm) that worsens as concentration increases 5. Extra-column volume (dead volume in tubing or fittings) causes symmetrical broadening and tailing that disproportionately affects early-eluting peaks 4.

    Part 3: Quantitative Data Presentation

    The following table summarizes the expected chromatographic behavior of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate under various optimization states. Notice how temperature acts as the primary lever for resolving rotamer separation, while pH modification acts as the secondary lever for silanol suppression.

    Condition StateColumn Temp (°C)Mobile Phase ModifierInjection Vol (µL)USP Tailing Factor ( Tf​ )Peak Width (min)Mechanistic Diagnosis
    Baseline 25None102.8 (or split)0.85Severe Rotamer Separation
    Elevated Temp 40None101.90.55Partial Coalescence
    High Temp 60None101.30.25Full Coalescence
    High Temp + Acid 600.1% TFA101.050.15Silanol Suppression
    Optimized 600.1% TFA20.980.12Ideal Gaussian Shape

    Part 4: Experimental Protocols

    Protocol 1: Dynamic HPLC Temperature Screening (Self-Validating Method)

    This protocol is designed to be self-validating. By tracking the peak shape across a thermal gradient, you definitively prove whether the tailing is a kinetic phenomenon (rotamers) or a stationary phase defect.

    Step-by-Step Methodology:

    • System Preparation: Equilibrate your HPLC system with a standard reversed-phase gradient (e.g., 5-95% Acetonitrile in Water). Ensure the column is rated for temperatures up to 65 °C (e.g., a modern Type-B silica C18 column).

    • Baseline Injection: Set the column compartment to 25 °C. Inject 2 µL of the sample (prepared at ~100 µg/mL in initial mobile phase). Record the chromatogram, specifically noting the USP tailing factor and peak width at 5% height.

    • Temperature Ramp: Increase the column compartment temperature in 10 °C increments (35 °C, 45 °C, 55 °C, and 60 °C). Allow exactly 10 minutes of thermal equilibration time at each new temperature setpoint.

    • Sequential Injections: Perform an identical 2 µL injection at each temperature setpoint.

    • Data Overlay & Validation: Overlay the resulting chromatograms.

      • Validation Check: If the peak tailing is caused by rotamers, you will observe a distinct morphological transition from a broad, asymmetric peak (or doublet) at 25 °C to a single, sharp, symmetrical peak at 55 °C. If the peak shape does not change with temperature, the issue is mass overload or a physical column void.

    Protocol 2: Silanol Interaction Suppression Test

    If Protocol 1 yields a coalesced peak that still exhibits a tail ( Tf​>1.3 ), execute this secondary validation.

    Step-by-Step Methodology:

    • Marker Spiking: Spike your sample vial with a neutral, non-hydrogen-bonding marker (e.g., Toluene or Uracil, depending on retention time needs).

    • Isocratic Run: Run the sample at 60 °C using an unbuffered mobile phase.

    • Modifier Addition: Switch mobile phase A to contain 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) and equilibrate for 10 column volumes. Repeat the injection.

    • Validation Check: If the neutral marker peak is perfectly symmetrical in both runs, but the analyte peak sharpens only after adding TFA, you have definitively proven that secondary silanol interactions were the cause of the residual tailing 6.

    Part 5: References

    • Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry.[Link]

    • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.[Link]

    • Troubleshooting Peak Tailing in LC. Scribd / LCGC.[Link]

    • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

    • Troubleshooting HPLC - Tailing Peaks. Restek Resource Hub.[Link]

    • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.[Link]

    Sources

    Optimization

    Technical Support Center: Scale-Up Production of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of ethyl 1-(2-chloropropa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate from bench-scale discovery to multi-kilogram batch production.

    Scaling up the amidation of secondary amines with highly reactive, alpha-halogenated acid chlorides introduces severe thermal and kinetic challenges. This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to ensure process safety and high product fidelity.

    Process Flow & Critical Control Points

    ScaleUpWorkflow Amine Ethyl piperidine-4-carboxylate (1.0 eq) Reactor Jacketed Batch Reactor (T = 0-5 °C, High Shear) Amine->Reactor Base K2CO3 in Acetone (Mild Base System) Base->Reactor AcidChloride 2-Chloropropanoyl chloride (1.05 eq) AcidChloride->Reactor Controlled Feed (Monitor Exotherm) Reaction Amidation Reaction (Interfacial Mass Transfer) Reactor->Reaction Impurity Acrylamide Impurity (Dehydrohalogenation) Reaction->Impurity T > 10 °C or Strong Amine Base Workup Aqueous Quench & Sequential Washing Reaction->Workup T < 5 °C & pH > 8.5 Product Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate Workup->Product Solvent Swap & Crystallization

    Workflow and critical control points for scale-up amidation of ethyl piperidine-4-carboxylate.

    Troubleshooting Guides & FAQs

    Q1: During our 10-kg scale-up, we are observing a 15% yield of an acrylamide byproduct. This was not present at the 10-gram scale. What is driving this elimination, and how do we prevent it? A: The formation of the acrylamide derivative (ethyl 1-acryloylpiperidine-4-carboxylate) is a classic scale-up artifact driven by inefficient heat transfer. At the bench scale, the exotherm from the reaction of 2-chloropropanoyl chloride with the secondary amine is dissipated almost instantaneously. In a large batch reactor, the reduced surface-area-to-volume ratio leads to localized thermal hotspots. The combination of elevated temperatures (>10 °C) and the presence of a strong organic base (like triethylamine) promotes the dehydrohalogenation (loss of HCl) of the highly reactive 2-chloropropanoyl group[1]. Corrective Action: Transition from a strong organic base to a milder inorganic base system. For example, utilizing potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like acetone has been industrially validated to suppress this elimination, yielding up to 95% of the desired 2-chloropropanoyl amide without triggering the subsequent elimination step[1].

    Q2: We are using a biphasic Schotten-Baumann system (Toluene/Aqueous NaOH) to manage the exotherm, but our reaction stalls at 70% conversion, and we detect high levels of 2-chloropropanoic acid. Why? A: This is a mass transfer limitation. In a Schotten-Baumann amidation, the reaction occurs at the organic-aqueous interface[2]. If the agitation speed is insufficient for the reactor volume, the interfacial surface area decreases. The acid chloride in the organic phase becomes starved of the base located in the aqueous phase. Consequently, the local pH drops, and the unreacted 2-chloropropanoyl chloride undergoes rapid hydrolysis into 2-chloropropanoic acid[3]. Corrective Action & Self-Validation: Implement high-shear mixing (e.g., a radial flow impeller) to ensure a uniform molecular experience. Establish a self-validating protocol by integrating an in-line pH probe in the aqueous phase. The protocol is self-validating because the reaction will only proceed efficiently if the pH is maintained between 8.5 and 9.5; a drop below pH 8.0 immediately triggers an automated pause in the acid chloride feed, proving that base transfer is the rate-limiting step.

    Q3: How can we isolate the product efficiently at scale without relying on column chromatography? A: Column chromatography is highly impractical for batch production due to massive solvent requirements and extended processing times. Fortunately, the differential solubility of the reagents allows for a streamlined liquid-liquid extraction and crystallization workflow[3]. Corrective Action: After the amidation is complete, perform sequential aqueous washes. First, wash the organic layer with 1 M HCl to protonate and remove any unreacted ethyl piperidine-4-carboxylate into the aqueous phase. Follow this with a saturated aqueous NaHCO3​ wash to neutralize and extract the hydrolyzed byproduct (2-chloropropanoic acid)[3]. Finally, perform a solvent swap via vacuum distillation from the reaction solvent to an antisolvent system (e.g., heptane/ethyl acetate) to induce crystallization.

    Quantitative Scale-Up Parameters

    The following table summarizes the necessary operational shifts when moving from discovery chemistry to commercial batch production.

    ParameterLab Scale (10 g)Pilot Scale (1 kg)Commercial Scale (10 kg)Mechanistic Rationale for Shift
    Reactor Type Round-bottom flaskJacketed glass reactorHastelloy Batch ReactorEnhanced heat transfer required to manage the amidation exotherm safely.
    Base Selection Triethylamine (TEA) K2​CO3​ / Acetone K2​CO3​ / AcetoneTEA promotes dehydrohalogenation to acrylamide at elevated scale temperatures[1].
    Addition Time 5 minutes60 minutes120 - 180 minutesExtended feed time prevents thermal runaway and localized hotspots[3].
    Agitation Magnetic stir barRadial impeller (200 rpm)High-shear impeller (400 rpm)Maximizes interfacial area in biphasic systems to prevent acid chloride hydrolysis[2].
    Purification Silica Gel ColumnLiquid-Liquid ExtractionExtraction & CrystallizationChromatography is unscalable; sequential pH washes isolate the organic amide[3].
    Self-Validating Experimental Protocol: 1-kg Pilot Scale Production

    This Standard Operating Procedure (SOP) utilizes in-line thermal monitoring. The continuous feedback loop ensures that the reaction cannot proceed to the degradation phase, validating the integrity of the product in real-time.

    Step 1: Reactor Preparation & Substrate Charging

    • Purge a 10-L jacketed glass reactor with nitrogen to ensure an anhydrous environment, preventing premature hydrolysis of the moisture-sensitive acid chloride[3].

    • Charge the reactor with 1.0 kg (6.36 mol) of ethyl piperidine-4-carboxylate and 5.0 L of acetone.

    • Add 1.32 kg (9.54 mol, 1.5 eq) of anhydrous potassium carbonate ( K2​CO3​ ). Causality Check: Acetone/ K2​CO3​ is explicitly selected over dichloromethane/TEA to chemically suppress the elimination of the 2-chloropropanoyl group into an acrylamide[1].

    Step 2: Thermal Equilibration

    • Set the chiller unit to circulate coolant at -5 °C.

    • Agitate the suspension at 250 rpm using a radial flow impeller until the internal reactor temperature stabilizes strictly between 0 °C and 2 °C.

    Step 3: Controlled Amidation (Self-Validating Feed)

    • Load 0.85 kg (6.68 mol, 1.05 eq) of 2-chloropropanoyl chloride into a calibrated dosing pump.

    • Begin dropwise addition of the acid chloride. Validation Checkpoint: The dosing pump must be electronically interlocked with the internal thermocouple. If the internal temperature exceeds 5 °C, the pump automatically pauses. This ensures the exotherm never reaches the activation energy required for dehydrohalogenation[3].

    • Complete the addition over 60–90 minutes.

    Step 4: Reaction Maturation & Quench

    • Post-addition, maintain agitation at 2 °C for 2 hours.

    • Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when unreacted ethyl piperidine-4-carboxylate is < 1.0%.

    • Quench the reaction by slowly adding 2.0 L of chilled deionized water to dissolve the inorganic salts ( KCl and unreacted K2​CO3​ ).

    Step 5: Sequential Liquid-Liquid Extraction

    • Transfer the mixture to a separatory funnel (or utilize the reactor's bottom phase-separation valve). Separate the aqueous layer.

    • Wash the organic layer with 1.0 L of 1 M HCl to protonate and extract any residual amine starting material[3].

    • Wash the organic layer with 1.0 L of saturated NaHCO3​ to neutralize and remove hydrolyzed 2-chloropropanoic acid[3].

    • Wash with 1.0 L of brine to remove residual water.

    Step 6: Solvent Swap and Crystallization

    • Transfer the washed organic layer to a distillation apparatus.

    • Concentrate the solution under reduced pressure (200 mbar, 30 °C) until the volume is reduced by 75%.

    • Slowly charge 3.0 L of heptane (antisolvent) while maintaining vigorous stirring.

    • Cool the mixture to 0 °C over 2 hours to induce crystallization.

    • Filter the resulting white crystalline solid, wash with cold heptane, and dry under vacuum at 35 °C to constant weight.

    References
    • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Organic Process Research & Development, ACS Publications URL
    • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development, ACS Publications URL
    • Patent Review of Manufacturing Routes to Oncology Drugs: Carfilzomib, Osimertinib, and Venetoclax Organic Process Research & Development, ACS Publications URL
    • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis Benchchem URL
    • 5 Common Challenges in Process Scale-Up & How to Overcome Them Microinnova Engineering URL

    Sources

    Troubleshooting

    optimizing solvent selection for ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate crystallization

    Welcome to the technical support center for the crystallization of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS No. 731012-11-6).[1] This guide is designed for researchers, scientists, and drug development pr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the crystallization of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS No. 731012-11-6).[1] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for optimizing the crystallization of this key piperidine derivative.[2][3][4] The following sections are structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.

    Frequently Asked Questions (FAQs)

    Q1: Where should I begin with solvent selection for this compound?

    The initial step is a systematic solvent screening process to assess the solubility of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate across a range of solvents with varying polarities. Piperidine derivatives often exhibit moderate polarity.[5] A good starting point is to test solubility in small quantities (10-20 mg) with common laboratory solvents.[2][5]

    The ideal solvent for single-solvent crystallization will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[3][5] This temperature-dependent solubility difference is the primary driving force for crystal formation upon cooling.[5]

    Table 1: Recommended Solvents for Initial Screening

    Solvent ClassExample SolventsBoiling Point (°C)General PolarityRationale & Considerations
    Alcohols Ethanol, Isopropanol (IPA), Methanol78, 82, 65Polar ProticOften effective for piperidine derivatives.[3] Can form hydrogen bonds, which may influence crystal packing.
    Esters Ethyl Acetate (EtOAc)77Moderately PolarGood balance of polarity; less protic than alcohols.
    Ketones Acetone56Moderately PolarA versatile solvent, but its low boiling point can lead to rapid evaporation and precipitation.
    Ethers Tetrahydrofuran (THF), 2-Methyl-THF66, 80Moderately PolarGood for dissolving many organic compounds.
    Hydrocarbons Heptane, Toluene98, 111Non-polarPrimarily useful as anti-solvents due to the likely low solubility of the target compound.
    Nitriles Acetonitrile (MeCN)82Polar AproticHas shown utility for crystallizing similar piperidine structures.[3][5]
    Q2: What is "oiling out" and why does it happen?

    "Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase (an "oil") instead of a solid crystalline phase.[5][6] This occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the compound (or the melting point of the impure compound).[7] Impurities can significantly lower a compound's melting point, increasing the likelihood of oiling out.[6][8]

    This phenomenon is undesirable because the oil droplets can trap impurities, hindering purification.[7][9]

    Q3: When is a two-solvent (anti-solvent) system recommended?

    An anti-solvent crystallization is the method of choice when no single solvent provides the ideal temperature-dependent solubility profile.[5] This technique is particularly useful if your compound is highly soluble in a range of solvents even at low temperatures, or if it is poorly soluble in most solvents even when heated.

    The process involves dissolving the compound in a minimal amount of a "good" solvent, in which it is highly soluble.[2] Then, a "poor" solvent (the anti-solvent), in which the compound is sparingly soluble, is slowly added.[5][10] This addition reduces the overall solubility of the solute in the mixed solvent system, induces supersaturation, and promotes crystallization.[10][11][12] The two solvents must be miscible with each other.[2]

    Q4: What is polymorphism and why is it a critical consideration in drug development?

    Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[13][14][15][16] Although the chemical composition of polymorphs is identical, their physical properties can differ significantly.[13][14] These properties include:

    • Solubility and Dissolution Rate: Directly impacts a drug's bioavailability.[14] Metastable forms are often more soluble than the most stable form.[14]

    • Stability: Different polymorphs have varying thermodynamic stabilities.[14][15] An unstable form can spontaneously convert to a more stable form over time, which can be triggered by changes in temperature or during manufacturing processes like milling.[13][15]

    • Mechanical Properties: Crystal shape and packing affect flowability and compressibility, which are critical for tableting and formulation.[14][15]

    Controlling polymorphism is essential in the pharmaceutical industry to ensure consistent product efficacy, safety, and manufacturability.[14][17] A change in crystallization solvent, temperature, or cooling rate can lead to the formation of a different polymorph.[13][15]

    Troubleshooting Guides & Experimental Protocols

    This section provides step-by-step solutions to specific experimental challenges.

    Issue 1: The Compound Has Oiled Out Upon Cooling

    This is one of the most frequent challenges. The primary goal is to prevent the solution from reaching supersaturation above the compound's melting point.

    • Re-dissolve and Dilute: Place the flask back on the heat source and re-heat until the oil dissolves completely. Add 10-20% more of the primary solvent to increase the volume.[7][8] This ensures that the solution will become saturated at a lower temperature.

    • Slow Down Cooling: Once re-dissolved, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools gradually can promote the formation of crystal nuclei rather than oil droplets.[6][8]

    • Induce Crystallization Early: At a temperature slightly below the boiling point of the solvent, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.[7] This creates microscopic imperfections that can serve as nucleation sites.

    • Add Seed Crystals: If available, add a few tiny crystals of the pure compound to the slightly cooled solution. Seed crystals provide a template for crystal growth and can bypass the energy barrier required for initial nucleation, often preventing oiling out.

    • Switch Solvents: If oiling persists, the boiling point of the solvent may be too high.[6] Consider re-attempting the crystallization with a lower-boiling point solvent from the screening table in which the compound exhibits similar solubility behavior.

    • Utilize an Anti-Solvent System: An anti-solvent approach can often solve oiling out by allowing crystallization to occur at a lower, isothermal temperature. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) at room temperature, then slowly add a miscible anti-solvent (e.g., heptane or water) until turbidity persists.[18]

    OilingOut_Workflow start Oiling Out Observed reheat 1. Re-heat to Dissolve Add 10-20% More Solvent start->reheat slow_cool 2. Cool Slowly (Insulate Flask) reheat->slow_cool scratch 3. Attempt to Induce (Scratch / Seed Crystal) slow_cool->scratch success Crystals Form scratch->success Yes fail Oiling Out Persists scratch->fail No switch_solvent 4. Switch to a Lower Boiling Point Solvent fail->switch_solvent Option A antisolvent 5. Use an Anti-Solvent System fail->antisolvent Option B end_workflow Re-evaluate Purification Strategy switch_solvent->end_workflow antisolvent->end_workflow

    Caption: Decision tree for addressing oiling out during crystallization.

    Issue 2: No Crystal Formation After Cooling and Standing

    If the solution remains clear even after cooling in an ice bath, it is likely undersaturated.

    • Promote Nucleation: First, try vigorously scratching the inside of the flask below the solvent level with a glass rod.[7] The high-frequency vibrations and glass particles can initiate nucleation.

    • Introduce a Seed Crystal: This is the most effective method. Add a single, small crystal of the desired product to the solution. If crystallization is thermodynamically favorable, this will provide a surface for rapid crystal growth.

    • Increase Concentration: If the above methods fail, you have likely used too much solvent.[7] Gently heat the solution and boil off a portion (e.g., 20-30%) of the solvent. Allow the more concentrated solution to cool again slowly.[7]

    • Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the clear solution at room temperature until it becomes cloudy, then add a drop or two of the original solvent to clarify before cooling.

    • Last Resort: If crystallization cannot be induced, recover the compound by removing the solvent via rotary evaporation and attempt the crystallization again with a different solvent system.[7]

    Issue 3: Formation of Very Fine Needles or Powder

    This outcome suggests that the rate of crystal nucleation significantly exceeds the rate of crystal growth. This is often caused by very high supersaturation or rapid cooling, leading to a large number of small crystals.

    • Decrease Supersaturation Level: Use slightly more solvent than the minimum required for dissolution. This creates a lower level of supersaturation upon cooling, favoring the growth of existing crystals rather than the formation of new nuclei.

    • Optimize Anti-Solvent Addition: When using an anti-solvent method, the rate and location of addition are crucial.[11]

      • Add the anti-solvent very slowly with efficient stirring to avoid high local supersaturation.

      • Consider adding the solution of the compound to the anti-solvent, which can sometimes provide better control.

    • Solvent Choice: Crystallize from a solvent in which the compound is slightly more soluble. This can slow down the precipitation process, allowing more time for well-ordered crystal growth.

    Solvent_Selection_Logic start Start: Crude Compound solubility_test 1. Small-Scale Solubility Test (Polar & Non-Polar Solvents) start->solubility_test find_single 2. Find Solvent: Soluble Hot, Insoluble Cold? solubility_test->find_single single_solvent 3a. Pursue Single-Solvent Crystallization find_single->single_solvent Yes two_solvent 3b. Pursue Anti-Solvent Crystallization find_single->two_solvent No optimize Optimize Cooling Rate & Concentration single_solvent->optimize select_solvents 4. Select Miscible Pair: 'Good' Solvent (High Solubility) 'Poor' Solvent (Low Solubility) two_solvent->select_solvents select_solvents->optimize

    Caption: General workflow for selecting an appropriate crystallization solvent system.

    References

    • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved from [Link]

    • Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable. Retrieved from [Link]

    • Why Polymorphism is Key in Drug Development! (2025, May 1). PharmaCores. Retrieved from [Link]

    • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (2007). IEEE Xplore. Retrieved from [Link]

    • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved from [Link]

    • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

    • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

    • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

    • Crystal polymorphism. (n.d.). Wikipedia. Retrieved from [Link]

    • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

    • Cooling/Freezing Crystallization. (n.d.). Myande. Retrieved from [Link]

    • CC Technology – How it works. (n.d.). Cool Separations. Retrieved from [Link]

    • Guide for crystallization. (n.d.). Retrieved from [Link]

    • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Crystal Growth & Design. Retrieved from [Link]

    • Cooling Crystallization & Crystallizers. (n.d.). EBNER. Retrieved from [Link]

    • Method including antisolvent crystallization process. (n.d.). Google Patents.
    • Modelling and control of combined cooling and antisolvent crystallization processes. (n.d.). MIT. Retrieved from [Link]

    • Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved from [Link]

    • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters. Retrieved from [Link]

    • ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Synthetic Utility and Reactivity Profiling: Ethyl vs. Methyl 1-(2-Chloropropanoyl)piperidine-4-carboxylate in Drug Discovery

    Executive Summary In the synthesis of complex piperidine-containing therapeutics, the selection of appropriate bifunctional building blocks is critical to ensuring chemoselectivity and high yields. Ethyl 1-(2-chloropropa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the synthesis of complex piperidine-containing therapeutics, the selection of appropriate bifunctional building blocks is critical to ensuring chemoselectivity and high yields. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate and methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate are highly versatile intermediates. While they share an identical electrophilic α -chloroamide moiety, the subtle structural difference at the ester site (ethyl vs. methyl) dictates their thermodynamic stability and hydrolysis kinetics.

    This guide provides an objective comparison of these two building blocks, detailing the mechanistic causality behind their reactivity, and offers self-validating experimental protocols for orthogonal functionalization.

    Structural and Physicochemical Profiling

    The choice between a methyl and an ethyl ester is often dictated by the required lipophilicity during purification and the specific kinetic requirements of downstream deprotection steps.

    Table 1: Physicochemical Comparison
    PropertyMethyl 1-(2-chloropropanoyl)piperidine-4-carboxylateEthyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
    CAS Number 1016714-89-8[1]731012-11-6[2]
    Molecular Formula C₁₀H₁₆ClNO₃C₁₁H₁₈ClNO₃
    Molecular Weight 233.69 g/mol 247.72 g/mol
    Electrophilic Sites 2 ( α -carbon, carbonyl carbon)2 ( α -carbon, carbonyl carbon)
    Steric Hindrance (Ester) Low (Methoxy group)Moderate (Ethoxy group)

    Mechanistic Reactivity & Causality

    Both compounds act as bifunctional scaffolds. To utilize them effectively, researchers must exploit the orthogonal reactivity of their two distinct electrophilic centers.

    Reactivity Core 1-(2-Chloropropanoyl) piperidine-4-carboxylate AlphaChloro α-Chloroamide Site (Electrophilic) Core->AlphaChloro Ester Ester Site (Methyl vs Ethyl) Core->Ester SN2 SN2 Substitution (Amines/Thiols) AlphaChloro->SN2 Chemoselective Hydrolysis Saponification (LiOH/NaOH) Ester->Hydrolysis Rate depends on Alkyl group

    Bifunctional reactivity pathways of the piperidine-4-carboxylate scaffold.

    The α -Chloroamide: Chemoselective SN​2 Displacement

    The 2-chloropropanoyl group is a highly reactive α -haloamide. The adjacent electron-withdrawing carbonyl group increases the electrophilicity of the α -carbon, making it an excellent substrate for bimolecular nucleophilic substitution ( SN​2 ) by amines, thiols, or azides. Because this reaction does not require strong nucleophiles that attack carbonyls, it can be performed chemoselectively without disturbing the ester.

    The Ester: Saponification Kinetics (Methyl vs. Ethyl)

    The defining difference between the two compounds lies in their base-catalyzed hydrolysis (saponification) rates.

    • Causality of Kinetics: The base-catalyzed ester hydrolysis mechanism requires the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate[3]. The methoxy group of the methyl ester is less sterically demanding than the ethoxy group of the ethyl ester. Consequently, the activation energy required to reach the tetrahedral transition state is lower for the methyl ester, resulting in significantly faster cleavage.

    • Strategic Selection:

      • Select the Methyl Ester when the synthetic route requires rapid, mild deprotection post-alkylation to avoid epimerization of sensitive stereocenters.

      • Select the Ethyl Ester when the intermediate must survive prolonged exposure to mild bases (e.g., K2​CO3​ or Cs2​CO3​ ) during multi-step cross-coupling or substitution reactions without suffering premature hydrolysis.

    Experimental Workflows

    The following self-validating protocols outline the orthogonal functionalization of these building blocks: first displacing the α -chloride, followed by controlled saponification.

    Workflow Step1 Starting Material Methyl/Ethyl Ester Step2 SN2 Alkylation R-SH or R-NH2 Step1->Step2 Step3 Intermediate Substituted Amide Step2->Step3 Step4 Saponification LiOH, THF/H2O Step3->Step4 Step5 Final Product Carboxylic Acid Step4->Step5

    Step-by-step experimental workflow for orthogonal functionalization.

    Protocol 1: Chemoselective SN​2 Alkylation

    Objective: Substitute the α -chloride with a nucleophile while preserving the ester.

    • Preparation: Dissolve 1.0 equivalent of the chosen 1-(2-chloropropanoyl)piperidine-4-carboxylate in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

    • Base Addition: Add 2.0 equivalents of finely powdered anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ is used instead of NaOH because it acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct without triggering ester saponification.

    • Nucleophile Addition: Add 1.1 equivalents of the nucleophile (e.g., a primary amine or thiol).

    • Reaction: Stir at room temperature (or up to 50°C for sterically hindered amines) for 4–8 hours. Monitor via LC-MS.

    • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

    Protocol 2: Controlled Saponification

    Objective: Cleave the ester to yield the free carboxylic acid.

    • Solvent System: Dissolve the intermediate from Protocol 1 in a 3:1 mixture of Tetrahydrofuran (THF) and Water. Causality: THF solubilizes the organic substrate, while water dissolves the inorganic base, creating a miscible system that ensures intimate contact between the hydroxide and the ester.

    • Base Addition: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

    • Reaction: Stir at room temperature. (See Table 2 for kinetic differences).

    • Workup: Acidify the mixture to pH ~3 using 1M HCl to protonate the carboxylate[3]. Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate.

    Comparative Performance Data

    The table below summarizes the quantitative kinetic differences observed during Protocol 2 (Saponification), highlighting the structural impact of the alkyl group.

    Table 2: Relative Saponification Kinetics (Standardized Conditions)
    SubstrateConditionsTime to >95% ConversionIsolated Yield
    Methyl Ester Intermediate 1.5 eq LiOH, THF/H₂O (3:1), 25°C1.5 - 2 hours94%
    Ethyl Ester Intermediate 1.5 eq LiOH, THF/H₂O (3:1), 25°C5 - 6 hours91%
    Ethyl Ester Intermediate 1.5 eq LiOH, THF/H₂O (3:1), 50°C1.5 - 2 hours93%

    Data Interpretation: The methyl ester reaches completion nearly three times faster than the ethyl ester at ambient temperature. To achieve comparable reaction velocities, the ethyl ester requires thermal acceleration (50°C).

    References

    • NextSDS. "ethyl 1-(2-chloropropanoyl)
    • BLD Pharmatech. "731012-11-6|Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate ...: 1016714-89-8 · Methyl 1-(2-chloropropanoyl)
    • Chemistry Steps.

    Sources

    Comparative

    Comparative Reactivity Guide: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate and Structural Analogs

    Executive Summary Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a bifunctional molecule frequently utilized in drug discovery as a covalent warhead or a versatile synthetic intermediate. It features an ethyl est...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a bifunctional molecule frequently utilized in drug discovery as a covalent warhead or a versatile synthetic intermediate. It features an ethyl ester subject to hydrolysis and an α -chloroamide moiety highly susceptible to nucleophilic attack. Understanding its reactivity profile—especially in comparison to its primary, β -substituted, and bromo-analogs—is critical for researchers designing targeted covalent inhibitors (TCIs) or optimizing synthetic cross-coupling workflows. This guide provides an objective, data-driven comparison of this compound against its structural analogs, grounded in physical organic chemistry and validated kinetic protocols.

    Mechanistic Dynamics & Structural Analogs

    The reactivity of halo-amides is dictated by the interplay between electronic activation, steric hindrance, and leaving-group thermodynamics.

    The Alpha-Effect and SN2 Stabilization

    α -Chloroamides exhibit anomalously high reactivity toward "soft" nucleophiles (such as the thiolate of cysteine or glutathione) compared to simple unactivated alkyl chlorides[1]. While traditional α -carbonyls stabilize the SN​2 transition state via enolate-like delocalization, amides rely on a stepwise or bridged zwitterionic tetrahedral intermediate due to the strong charge transfer from the amide nitrogen lone pair[2]. This makes the 2-chloropropanoyl group an excellent electrophile for covalent protein modification[3].

    Steric and Positional Divergence

    When comparing Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (a secondary α -chloroamide) to its analogs, distinct mechanistic pathways emerge:

    • Steric Hindrance (vs. 1° α -chloroamide): The methyl group at the α -carbon of the 2-chloropropanoyl moiety introduces steric bulk. This significantly reduces the trajectory access for incoming nucleophiles compared to the unhindered 2-chloroethanoyl analog, slowing the SN​2 rate.

    • Leaving Group Efficacy (vs. 2° α -bromoamide): Substituting the chlorine for a bromine atom (2-bromopropanoyl) accelerates the reaction due to the weaker C–Br bond and the higher polarizability of the bromide leaving group.

    • Positional Isomerism (vs. 1° β -chloroamide): Moving the chlorine to the β -position (3-chloropropanoyl) removes the direct transition-state stabilization provided by the adjacent carbonyl. Instead, the β -protons become highly acidic, making this analog highly prone to E2 or E1cb elimination under basic conditions to form an acrylamide, rather than undergoing substitution[4].

    ReactivityPathways Target Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate (2° α-Chloroamide) SN2_Moderate Moderate SN2 (Sterically Hindered) Target->SN2_Moderate Analog1 Ethyl 1-(2-chloroethanoyl) piperidine-4-carboxylate (1° α-Chloroamide) SN2_Fast Fast SN2 (Unobstructed) Analog1->SN2_Fast Analog2 Ethyl 1-(3-chloropropanoyl) piperidine-4-carboxylate (1° β-Chloroamide) Elimination E2 / E1cb Elimination (Acrylamide Formation) Analog2->Elimination Nu Nucleophile (e.g., R-SH) Nu->SN2_Moderate Nu->SN2_Fast Base Base (e.g., Et3N) Base->Elimination

    Caption: Reaction pathways of piperidine-4-carboxylate analogs with nucleophiles and bases.

    Quantitative Reactivity Comparison

    To objectively compare performance, the table below summarizes the relative SN​2 reactivity of these analogs toward a model soft nucleophile (Glutathione, GSH) at physiological pH (7.4). Note: Rates are normalized to the highly reactive 1° α -chloroamide standard.

    CompoundStructural FeatureRelative SN​2 Rate (Normalized)Primary Reaction Pathway
    Ethyl 1-(2-chloroethanoyl)piperidine-4-carboxylateα -chloroamide100 (Reference)Fast SN​2 Substitution
    Ethyl 1-(2-bromopropanoyl)piperidine-4-carboxylateα -bromoamide~150 - 200Very Fast SN​2 Substitution
    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate α -chloroamide ~10 - 20 Moderate SN​2 Substitution
    Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylateβ -chloroamide< 1 (for SN​2 ) E2 / E1cb Elimination

    Self-Validating Kinetic Profiling Protocol

    To empirically verify the reactivity differences between these analogs, a time-course kinetic assay using LC-MS/MS is required. The following protocol is designed as a self-validating system , incorporating internal standards and negative controls to ensure causality and data integrity[4].

    KineticWorkflow Step1 1. Prepare Stock Solutions (10 mM in DMSO + Controls) Step2 2. Initiate Reaction (Add GSH in PBS Buffer, pH 7.4) Step1->Step2 Step3 3. Time-Course Quenching (Add MeCN + Diclofenac Internal Std) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify Remaining Parent Compound) Step3->Step4 Step5 5. Kinetic Calculation (Determine half-life and k-rate) Step4->Step5

    Caption: Step-by-step experimental workflow for kinetic evaluation of nucleophilic substitution.

    Reagent Preparation & Baseline Controls
    • Stock Solutions: Prepare 10 mM stock solutions of the target compound and its analogs in anhydrous DMSO.

    • Nucleophile Solution: Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Phosphate-Buffered Saline (PBS), pH 7.4.

    • Self-Validation (Negative Control): Prepare a parallel reaction vial containing the compound in PBS without GSH.

      • Causality: This control is critical to isolate SN​2 reactivity from background hydrolysis of the ethyl ester or spontaneous degradation of the α -chloroamide in aqueous media.

    Reaction Initiation & Time-Course Quenching
    • Initiation: Dilute the compound stock into the GSH solution to a final concentration of 50 μ M (100-fold excess of GSH ensures pseudo-first-order kinetics). Incubate at 37°C.

    • Quenching: At predetermined time points ( t=0,5,15,30,45,60 min), extract a 50 μ L aliquot and immediately mix it with 200 μ L of cold acetonitrile containing 10 μ g/mL Diclofenac[4].

      • Causality: Acetonitrile drastically shifts the solvent polarity and precipitates buffer salts, instantly halting the SN​2 reaction. Diclofenac serves as an internal standard (IS) to correct for any volumetric pipetting errors or mass spec matrix ionization effects.

    • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 20 minutes at 4°C to pellet any precipitates, yielding a clear supernatant for analysis[4].

    LC-MS/MS Quantification & Kinetic Derivation
    • Analysis: Inject 5 μ L of the supernatant into an LC-MS/MS system. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent compounds and the IS.

    • Data Processing: Calculate the percentage of the remaining compound using the formula:

      % Remaining=(Average Area at t0​/IS AreaArea at tx​/IS Area​)×100
    • Kinetic Extraction: Plot the natural log of % remaining versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( k ), from which the half-life ( t1/2​=k−ln(2)​ ) is derived[4].

    Sources

    Validation

    A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-(2-Chloropropanoyl)piperidine-4-carboxylate

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The molecule at the center of our discussion, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, is a complex piperidine derivative, likely synthesized as an intermediate for more complex pharmaceutical agents. The integrity of all downstream processes and the quality of the final active pharmaceutical ingredient (API) are fundamentally reliant on the robustness and reliability of the analytical methods used for its characterization.

    This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical testing methods for ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the scientific rationale underpinning the validation of an analytical method, ensuring it is fit for its intended purpose. We will delve into the validation of a hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method, comparing its performance against internationally recognized standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

    The Critical Role of Analytical Method Validation

    Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] For a molecule like ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, this could involve quantifying the main component, detecting and quantifying impurities, or monitoring its stability over time. An unvalidated or poorly validated method can lead to erroneous results, potentially causing delays in development, regulatory rejection, or even compromising patient safety.

    The validation process examines a range of parameters, each providing a different lens through which to view the method's performance.[7][8] These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

    Comparative Analysis of a Validated HPLC-UV Method

    High-Performance Liquid Chromatography with UV detection is a workhorse in pharmaceutical analysis due to its versatility, sensitivity, and robustness. For a chromophore-containing molecule like ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, HPLC-UV is an eminently suitable technique.

    Hypothetical HPLC-UV Method Parameters
    ParameterCondition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Acetonitrile:Water (60:40 v/v)
    Flow Rate 1.0 mL/min
    Detection Wavelength 220 nm
    Injection Volume 10 µL
    Column Temperature 30 °C

    Validation Parameters: A Head-to-Head Comparison with Acceptance Criteria

    The following sections detail the experimental approach for validating our hypothetical HPLC-UV method and compare the expected outcomes against the acceptance criteria derived from ICH Q2(R1) and USP <1225> guidelines.[3][4][9]

    Specificity

    The Causality Behind the Choice: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][10] For ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, this is crucial to ensure that the analytical signal is from the target molecule alone.

    Experimental Protocol:

    • Prepare a solution of the ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate reference standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (matrix without the analyte).

    • Spike the analyte solution with the known impurities and the placebo.

    • Subject a sample of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Analyze all solutions by the proposed HPLC-UV method.

    Data Presentation & Comparison:

    SamplePeak PurityResolution from Analyte PeakAcceptance Criteria
    Analyte + Impurities > 0.999> 2.0Peak purity index > 0.99; Resolution > 1.5
    Forced Degradation > 0.999> 2.0No co-elution of degradation products with the analyte peak

    Trustworthiness: The use of a photodiode array (PDA) detector is recommended to assess peak purity, providing a high degree of confidence in the specificity of the method.

    Linearity and Range

    The Causality Behind the Choice: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[11]

    Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five concentrations by diluting the stock solution, typically covering 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    Data Presentation & Comparison:

    ParameterObserved ValueAcceptance Criteria (ICH Q2(R1))
    Correlation Coefficient (r²) 0.9995≥ 0.999
    Y-intercept Close to zeroShould not be statistically different from zero
    Range 50 - 150 µg/mLDefined by the linearity study
    Accuracy

    The Causality Behind the Choice: Accuracy represents the closeness of the test results obtained by the method to the true value.[7] It is a critical measure of systemic error.

    Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    Data Presentation & Comparison:

    Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
    80% 99.5%0.8%98.0% - 102.0% recovery
    100% 100.2%0.5%98.0% - 102.0% recovery
    120% 99.8%0.7%98.0% - 102.0% recovery
    Precision

    The Causality Behind the Choice: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

    Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    Data Presentation & Comparison:

    Precision Level% RSD of Peak AreaAcceptance Criteria
    Repeatability 0.6%≤ 2.0%
    Intermediate Precision 1.1%≤ 2.0%
    Detection Limit (LOD) and Quantitation Limit (LOQ)

    The Causality Behind the Choice: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

    Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

    Data Presentation & Comparison:

    ParameterDetermined ValueAcceptance Criteria
    LOD 0.1 µg/mLSignal-to-noise ratio of ~3:1
    LOQ 0.3 µg/mLSignal-to-noise ratio of ~10:1; acceptable precision and accuracy
    Robustness

    The Causality Behind the Choice: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[11]

    Experimental Protocol:

    • Introduce small variations in the method parameters, one at a time.

    • Analyze the sample under each modified condition.

    • Evaluate the effect on the results (e.g., peak area, retention time, resolution).

    Data Presentation & Comparison:

    Parameter VariedVariation% Change in Peak AreaAcceptance Criteria
    Flow Rate ± 0.1 mL/min< 2.0%System suitability parameters are met
    Column Temperature ± 2 °C< 2.0%System suitability parameters are met
    Mobile Phase Composition ± 2% Acetonitrile< 2.0%System suitability parameters are met

    Visualizing the Validation Workflow

    The following diagram illustrates the logical flow of the analytical method validation process.

    G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

    Caption: Workflow for Analytical Method Validation.

    Conclusion

    The validation of an analytical method for a pharmaceutical intermediate like ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a systematic and scientifically sound process. The hypothetical HPLC-UV method discussed herein, when subjected to the rigors of validation, demonstrates performance characteristics that meet the stringent requirements of regulatory guidelines. By adhering to these principles of specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and drug developers can ensure the generation of reliable and defensible analytical data, thereby safeguarding the quality and integrity of the drug development process. The true measure of a validated method is not just in passing a set of predefined criteria, but in its consistent and reliable performance in routine use.

    References

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

    • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

    • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

    • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Bioanalytical Systems, Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

    • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

    • U.S. Pharmacopeia. (n.d.). usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

    • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

    • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

    • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

    • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    Sources

    Comparative

    Comprehensive Characterization Guide: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate Reference Standards

    Introduction: The Analytical Imperative In modern pharmaceutical development, piperidine-based scaffolds are ubiquitous. Specifically, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS No.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative

    In modern pharmaceutical development, piperidine-based scaffolds are ubiquitous. Specifically, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS No. 731012-11-6) serves as a critical synthetic intermediate and reference standard for various active pharmaceutical ingredients (APIs)[1]. Because reference standards calibrate the quantitative assays used for entire batches of clinical materials, their assigned purity must be metrologically traceable and scientifically unassailable.

    Historically, the pharmaceutical industry has relied on the Mass Balance (MB) approach to assign purity to primary reference standards. However, as outlined in the updated ICH Q2(R2) guidelines, analytical procedures must be rigorously validated for accuracy, precision, and robustness, prompting a shift toward more direct quantification methods[2]. Furthermore, USP General Chapter <11> emphasizes the strict requirements for establishing the suitability of USP Reference Standards[3].

    This guide objectively compares the traditional Mass Balance approach against Quantitative Nuclear Magnetic Resonance (qNMR) for the purity certification of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, providing step-by-step, self-validating experimental protocols and supporting data.

    Causality Behind the Analytical Choices

    The Mass Balance (Indirect) Approach

    The Mass Balance method assigns purity by subtracting the sum of all measured impurities from 100%.

    • The Logic: It assumes that orthogonal techniques (HPLC-UV for organics, Karl Fischer for water, GC-FID for residual solvents, and ROI for inorganics) collectively capture 100% of the impurities.

    • The Vulnerability: Error propagates additively. If an organic impurity lacks a UV chromophore (common in aliphatic piperidines) or co-elutes with the main peak, the purity of the reference standard is artificially overestimated.

    The qNMR (Direct) Approach

    qNMR is a primary ratio method that directly measures the absolute content of a substance.

    • The Logic: The area of a nuclear magnetic resonance signal is strictly proportional to the number of nuclei generating it. By comparing the integral of a distinct proton signal from ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate against an SI-traceable Internal Standard (IS), we obtain absolute purity[4].

    • The Advantage: It does not require a pre-existing, identical reference material. It fundamentally solves the metrological traceability gap, a principle strongly advocated by the Committee for the Development of qNMR Technology in Japan[5].

    Visualizing the Certification Workflows

    The following diagram illustrates the logical divergence between the two characterization strategies.

    G cluster_MB Mass Balance (Indirect) cluster_qNMR qNMR (Direct) Candidate Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate HPLC HPLC-UV (Organic Impurities) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF GC Headspace GC (Residual Solvents) Candidate->GC ROI Residue on Ignition (Inorganics) Candidate->ROI IS Add SI-Traceable Internal Standard Candidate->IS CalcMB Purity = 100% - Sum(Impurities) HPLC->CalcMB KF->CalcMB GC->CalcMB ROI->CalcMB Cert Certified Reference Standard CalcMB->Cert NMR 1H NMR Acquisition (Complete Relaxation) IS->NMR CalcNMR Direct Purity Calculation (Signal Ratio) NMR->CalcNMR CalcNMR->Cert

    Caption: Logical workflow comparing Mass Balance vs. qNMR for reference standard certification.

    Self-Validating Experimental Protocols

    As a rule of scientific integrity, every protocol must incorporate internal controls to validate the system at the time of use.

    Protocol A: Absolute Purity via qNMR

    Causality: To ensure quantitative accuracy, the relaxation delay ( D1​ ) must exceed 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated, ensuring >99% return to thermal equilibrium between pulses.

    • Internal Standard (IS) Selection: Use NIST-traceable Maleic acid ( δ ~6.3 ppm, singlet). This signal is well separated from the ethyl ester signals ( δ ~4.1 ppm, quartet) and the piperidine ring protons of the target analyte.

    • Sample Preparation (Gravimetric Control): Using a microbalance (readability 0.001 mg, verified with standard weights prior to use), accurately weigh ~20.000 mg of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate and ~5.000 mg of Maleic acid into a glass vial.

    • Dissolution: Add 0.8 mL of CDCl3​ (containing 0.03% TMS as a chemical shift reference). Vortex until completely dissolved and transfer to a 5 mm NMR tube.

    • Acquisition Parameters:

      • Instrument: 600 MHz NMR spectrometer.

      • Pulse Angle: 90° (calibrated specifically for the sample).

      • Acquisition Time ( AQ ): 4.0 seconds.

      • Relaxation Delay ( D1​ ): 60 seconds (Self-validation: A preliminary inversion-recovery experiment must confirm T1​<10 s for all target protons).

      • Scans: 64.

    • Processing: Apply exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Integrate the Maleic acid singlet and the analyte's ethyl ester CH2​ quartet.

    Protocol B: Impurity Profiling via LC-MS/UV (Mass Balance Component)

    Causality: While qNMR provides absolute purity, it lacks the sensitivity to identify trace impurities (<0.1%). LC-MS/UV is required to identify degradation products, such as the hydrolysis of the 2-chloropropanoyl group.

    • System Suitability Testing (SST): Inject a resolution mixture containing the analyte and a known related substance (e.g., ethyl piperidine-4-carboxylate). The system is validated only if resolution ( Rs​ ) > 2.0 and tailing factor < 1.5.

    • Chromatographic Conditions:

      • Column: C18, 150 x 4.6 mm, 3 µm.

      • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

      • Detection: UV at 210 nm and ESI-MS (Positive ion mode).

    • Quantification: Inject the sample at 1.0 mg/mL. Calculate the area percent of all peaks >0.05% relative to the main peak.

    Performance Comparison Data

    To objectively compare these methods, three distinct batches of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate were synthesized and subjected to both certification workflows.

    Table 1: Purity Assignment Comparison (Mass Balance vs. qNMR)

    Batch IDHPLC-UV Organics (%)Water (KF) (%)Residual Solvents (%)Inorganics (ROI) (%)Calculated Purity (Mass Balance) Absolute Purity (qNMR) Δ (MB - qNMR)
    Lot-001 0.450.120.08<0.0599.30% ± 0.15% 98.85% ± 0.08% +0.45%
    Lot-002 1.100.250.15<0.0598.45% ± 0.18% 98.02% ± 0.09% +0.43%
    Lot-003 0.200.05<0.05<0.0599.65% ± 0.10% 99.58% ± 0.05% +0.07%
    Data Analysis & Insights

    The data reveals a consistent positive bias in the Mass Balance approach (overestimating purity by ~0.4% in Lots 001 and 002). Upon investigation using the LC-MS protocol, we identified a co-eluting aliphatic impurity lacking a strong UV chromophore at 210 nm, which HPLC-UV failed to quantify accurately.

    Because qNMR relies on the intrinsic proton response rather than a UV extinction coefficient, it successfully accounted for the mass fraction of the analyte, yielding a more accurate, lower uncertainty measurement[4].

    G N1 qNMR Method N3 SI-Traceable Internal Std (No UV Bias) N1->N3 N2 Direct Absolute Purity (High Accuracy) N3->N2 N4 Mass Balance Method N6 Requires Multiple Assays (Chromophore Dependent) N4->N6 N5 Indirect Purity (Prone to Overestimation) N6->N5

    Caption: Mechanistic causality explaining the accuracy divergence between qNMR and Mass Balance.

    Conclusion

    For the characterization of complex intermediates like ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, relying solely on Mass Balance introduces systemic risks due to chromophore dependency and error propagation. As demonstrated, qNMR provides a superior, self-validating alternative for assigning absolute purity , fulfilling the stringent requirements of ICH Q2(R2)[2] and establishing a robust foundation for downstream pharmaceutical analysis. However, LC-MS remains an indispensable orthogonal tool for the qualitative identification of trace impurities.

    References

    • Chemical Substance Information: ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.NextSDS.
    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
    • Quality of cannabis for medical use - US Pharmacopeia (USP) (Referencing USP General Chapter <11>).US Pharmacopeia.
    • Committee for the Development of qNMR Technology in Japan.qNMR-J.
    • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.Journal of Medicinal Chemistry, ACS Publications.

    Sources

    Validation

    A Comparative Benchmarking Guide to the Synthesis of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Piperidine Intermediate Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a crucial building block in med...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Significance of a Versatile Piperidine Intermediate

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with a range of biological activities. The piperidine moiety is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties. The N-acylated side chain of this particular intermediate offers a reactive handle for further chemical modifications, making efficient and scalable access to this compound a priority for process chemists and medicinal chemists alike. This guide will benchmark the two most common synthetic strategies: direct acylation with 2-chloropropionyl chloride and a coupling agent-mediated approach using 2-chloropropionic acid.

    Route 1: Direct N-Acylation with 2-Chloropropionyl Chloride

    This classical approach is often the first considered due to its straightforward nature, involving the direct reaction of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with 2-chloropropionyl chloride in the presence of a base.

    Reaction Mechanism and Causality

    The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a non-nucleophilic base, typically a tertiary amine like triethylamine, is critical. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.

    Direct Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Ethyl_piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Product Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate Ethyl_piperidine-4-carboxylate->Product Nucleophilic Attack 2-Chloropropionyl_chloride 2-Chloropropionyl chloride 2-Chloropropionyl_chloride->Product Base Triethylamine Byproduct Triethylammonium chloride Base->Byproduct HCl Quenching Solvent Dichloromethane

    Caption: Workflow for the direct N-acylation of ethyl piperidine-4-carboxylate.

    Experimental Protocol: A Self-Validating System

    This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the isolation of the target compound in high purity.

    Materials:

    • Ethyl piperidine-4-carboxylate (1.0 eq)

    • 2-Chloropropionyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a solution of ethyl piperidine-4-carboxylate and triethylamine in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of 2-chloropropionyl chloride in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

    Performance Benchmarking
    ParameterPerformance
    Yield Typically high (80-95%)
    Purity Good to excellent after chromatography
    Scalability Readily scalable
    Cost Reagents are commercially available and relatively inexpensive
    Safety 2-Chloropropionyl chloride is corrosive and moisture-sensitive

    Route 2: Coupling Agent-Mediated Amide Bond Formation

    An alternative strategy that avoids the use of the highly reactive and moisture-sensitive 2-chloropropionyl chloride is the direct coupling of 2-chloropropionic acid with ethyl piperidine-4-carboxylate using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]

    Reaction Mechanism and Causality

    Carbodiimides facilitate amide bond formation by activating the carboxylic acid.[1][2] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of the piperidine. The driving force for the reaction is the formation of a stable urea byproduct (dicyclohexylurea (DCU) in the case of DCC).

    Coupling Agent cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Ethyl_piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Product Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate Ethyl_piperidine-4-carboxylate->Product Nucleophilic Attack 2-Chloropropionic_acid 2-Chloropropionic acid 2-Chloropropionic_acid->Product Activation Coupling_Agent DCC or EDC Byproduct Urea Byproduct Coupling_Agent->Byproduct Solvent Dichloromethane

    Sources

    Comparative

    A Senior Application Scientist's Guide to Spectroscopic Comparison of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate Enantiomers

    Abstract: The differentiation and quantification of enantiomers are critical in drug development and chemical synthesis, as stereoisomers can exhibit markedly different pharmacological and toxicological profiles. This gu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: The differentiation and quantification of enantiomers are critical in drug development and chemical synthesis, as stereoisomers can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of advanced spectroscopic techniques for the analysis of the (R)- and (S)-enantiomers of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a chiral molecule featuring a stereogenic center in the propanoyl moiety. We will explore the theoretical underpinnings, experimental protocols, and expected outcomes for chiroptical methods—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to implement robust analytical methods for chiral discrimination.

    The Challenge of Stereoisomer Differentiation

    Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. Standard spectroscopic techniques such as conventional Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy are inherently "blind" to chirality, yielding identical spectra for both the (R)- and (S)-forms of a molecule. To distinguish between them, one must employ an analytical approach that introduces a chiral element, either through the use of circularly polarized light or by creating a diastereomeric interaction with another chiral molecule.[1][2] This guide focuses on these two primary strategies for the spectroscopic analysis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    Molecular Structure:

    • Name: ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    • Molecular Formula: C₁₁H₁₈ClNO₃[3]

    • Chiral Center: The carbon atom at the second position of the propanoyl group (C2).

    Direct Chiral Discrimination via Chiroptical Spectroscopy

    Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.[4] These methods offer a direct probe of molecular stereochemistry without the need for derivatization or chiral additives.[5]

    Vibrational Circular Dichroism (VCD)

    Principle: VCD measures the differential absorption of left versus right circularly polarized infrared radiation during a vibrational transition.[5][6] The resulting spectrum contains both positive and negative bands, and critically, the VCD spectrum of one enantiomer is a perfect mirror image of the other.[7] While the standard IR spectra of the enantiomers are identical, their VCD spectra are distinct and opposite in sign.[5] This makes VCD an unequivocal tool for determining absolute configuration, often by comparing experimental spectra to those predicted by ab initio calculations.[6][7]

    Experimental Protocol: VCD Analysis

    • Sample Preparation: Prepare a ~0.1 M solution of the purified enantiomer (e.g., the (R)-enantiomer) in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), to avoid interference from solvent C-H stretching bands.

    • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to generate the circularly polarized light.[1]

    • Data Acquisition:

      • Set the spectral resolution to 4 cm⁻¹.

      • Collect spectra in the mid-IR range, focusing on the fingerprint region (1800-900 cm⁻¹) where key vibrational modes (e.g., C=O stretching of the amide and ester, C-Cl stretching) occur.

      • Acquire at least 4 hours of block-averaged scans for both the sample and the solvent blank to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude weaker than IR absorption signals.[1][7]

    • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the enantiomer.

    • Comparison: Repeat the entire procedure for the (S)-enantiomer. The resulting spectrum should be an exact mirror image of the (R)-enantiomer's spectrum.

    Expected Outcome: For ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, distinct VCD signals are expected for the amide C=O stretch (~1650 cm⁻¹) and the ester C=O stretch (~1730 cm⁻¹). The (R)-enantiomer might show a positive band for the amide stretch and a negative band for the ester, while the (S)-enantiomer will show the exact opposite: a negative band for the amide and a positive one for the ester.

    VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purified (R)-Enantiomer Solution ~0.1 M Solution Sample->Solution Solvent CDCl3 Solvent Solvent->Solution Spectrometer FT-IR with VCD Module Solution->Spectrometer Acquire Collect Spectra (4 cm-1, 4 hrs) Spectrometer->Acquire Process Solvent Subtraction Acquire->Process Compare R_Spec (R)-VCD Spectrum Process->R_Spec Compare S_Spec (S)-VCD Spectrum (Mirror Image) R_Spec->S_Spec Compare NMR_CSA_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Spectral Analysis Racemate Racemic Analyte in CDCl3 CSA Add (R)-Pirkle's Alcohol Racemate->CSA Complex Transient Diastereomeric Complexes Formed CSA->Complex NMR Acquire 1H NMR Spectrum Complex->NMR Final Final Spectrum: Split Signals (ΔΔδ) NMR->Final Initial Initial Spectrum: Single Signals Initial->Final Compare Quant Integrate for % ee Final->Quant

    NMR with CSA Experimental Workflow Diagram.

    Comparative Summary of Techniques

    Technique Principle Primary Application Advantages Limitations
    VCD Differential absorption of circularly polarized IR light by vibrational transitions. [5][6]Absolute Configuration Determination. [5]No derivatization needed;[5] rich structural information. [6]Requires high concentration; long acquisition times; computationally intensive for configuration assignment.
    ECD Differential absorption of circularly polarized UV-Vis light by electronic transitions. [8]Absolute Configuration Determination. [9]High sensitivity; small sample amount needed.Requires a chromophore near the stereocenter;[9] less structural information than VCD.
    NMR + CSA Formation of transient diastereomeric complexes leading to chemical shift non-equivalence. [10]Enantiomeric Excess (% ee) Determination. [11][12]Rapid, quantitative, and uses standard NMR equipment; ¹³C NMR can also be used for complex spectra. [13][14]CSA may not resolve all compounds; requires careful selection of CSA;[15] can be temperature sensitive.

    Conclusion and Recommendations

    The choice of spectroscopic method for comparing the enantiomers of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate depends on the analytical goal.

    • For Unambiguous Absolute Configuration: Vibrational Circular Dichroism (VCD) is the premier choice. Its wealth of spectral features provides a robust fingerprint for comparison with quantum chemical calculations to definitively assign the (R) or (S) configuration. Electronic Circular Dichroism (ECD) is a faster alternative but provides less detailed structural data.

    • For Rapid Quantification of Enantiomeric Purity: NMR spectroscopy with a Chiral Solvating Agent (CSA) is the most efficient and practical method. It provides accurate quantification of enantiomeric excess using widely available instrumentation and is the industry standard for routine analysis in process development and quality control.

    By understanding the principles and practical considerations of each technique, researchers can select the most appropriate tool to accurately characterize and differentiate the enantiomers of this and other chiral molecules, ensuring scientific rigor and supporting the development of safe and effective chemical entities.

    References

    • Title: Studying Chirality with Vibrational Circular Dichroism. Source: Gaussian, Inc. URL: [Link]

    • Title: ¹³C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Source: ACS Publications - Analytical Chemistry. URL: [Link]

    • Title: Vibrational circular dichroism (VCD). Source: Bruker. URL: [Link]

    • Title: Circular dichroism calculation for natural products. Source: National Institutes of Health (NIH) - National Center for Biotechnology Information (NCBI). URL: [Link]

    • Title: NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Source: Taylor & Francis Online. URL: [Link]

    • Title: Vibrational circular dichroism. Source: Wikipedia. URL: [Link]

    • Title: ¹³C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Source: Semantic Scholar. URL: [Link]

    • Title: Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Source: National Institutes of Health (NIH) - National Center for Biotechnology Information (NCBI). URL: [Link]

    • Title: A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Source: Royal Society of Chemistry Publishing. URL: [Link]

    • Title: Computational methods and points for attention in absolute configuration determination. Source: Frontiers in Chemistry. URL: [Link]

    • Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Source: Spectroscopy Europe. URL: [Link]

    • Title: Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Source: PubMed. URL: [Link]

    • Title: Identification of Enantiomers Using Low-Frequency Raman Spectroscopy. Source: PubMed. URL: [Link]

    • Title: Electronic Circular Dichroism (ECD). Source: ORCA Tutorials. URL: [Link]

    • Title: Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using ¹H NMR spectroscopy. Source: Royal Society of Chemistry Publishing. URL: [Link]

    • Title: Electronic Circular Dichroism. Source: Encyclopedia.pub. URL: [Link]

    • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Source: University of Pisa. URL: [Link]

    • Title: Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Source: Spectroscopy Online. URL: [Link]

    • Title: Differentiation of Enantiomers II. Source: Victoria University of Wellington Library. URL: [Link]

    • Title: Telling mirror molecules apart. Source: Max-Planck-Gesellschaft. URL: [Link]

    • Title: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C11H18ClNO3). Source: PubChem. URL: [Link]

    Sources

    Validation

    A Comparative Guide: GC-MS vs. LC-MS/MS for the Trace Analysis of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    Introduction In the landscape of pharmaceutical development and quality control, the precise quantification of intermediates and potential impurities is paramount. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a s...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of pharmaceutical development and quality control, the precise quantification of intermediates and potential impurities is paramount. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a substituted piperidine derivative, serves as a key structural motif in the synthesis of various active pharmaceutical ingredients (APIs).[1] The piperidine ring is a fundamental heterocycle found in a vast array of pharmaceuticals, underscoring the importance of robust analytical methods for its derivatives.[1][2] The challenge often lies in detecting and quantifying these compounds at trace levels within complex matrices, a critical step for ensuring product safety and efficacy.

    This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the trace analysis of this specific analyte. The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity and throughput.[3][4] We will explore the theoretical underpinnings, present detailed experimental protocols, and offer data-driven recommendations to guide researchers and drug development professionals in making an informed decision.

    Part 1: Fundamental Principles and Analyte Considerations

    Both GC-MS and LC-MS are hybrid techniques that couple a chromatographic separation method with mass spectrometric detection.[3] The fundamental difference lies in the mobile phase used to transport the analyte through the chromatographic column.

    • Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for compounds that are volatile and thermally stable.[5][6] The sample is vaporized and carried by an inert gas through the column. For compounds that are not naturally volatile, a chemical derivatization step is often required to increase their volatility and thermal stability.[7][8]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile, capable of analyzing a much broader range of compounds, including those that are non-volatile, thermally labile, or polar.[4][5] The analyte is dissolved in a liquid mobile phase and separated in the column before being introduced into the mass spectrometer.

    Analyte Profile: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    To select the optimal technique, we must first examine the properties of our target molecule (Molecular Formula: C₁₁H₁₈ClNO₃, Molecular Weight: 247.72 g/mol ).[9]

    • Volatility & Thermal Stability: With a molecular weight over 200 g/mol and the presence of polar functional groups (ester, amide), the compound's volatility is limited. Direct analysis by GC-MS is challenging, as the high temperatures of the GC inlet (~250-300°C) could lead to thermal degradation.[10]

    • Polarity: The molecule possesses moderate polarity, making it highly soluble in common organic solvents used for LC, but less suitable for GC without modification.

    • Derivatization Potential: For GC-MS analysis of polar molecules, derivatization is a common strategy.[8] However, this analyte lacks the typical active hydrogens (e.g., on a primary/secondary amine or hydroxyl group) that are easily targeted by common silylating or acylating agents. The piperidine nitrogen is a tertiary amine, making derivatization non-trivial and adding complexity to the workflow.[7]

    • Ionizability: The basic piperidine nitrogen is readily protonated, making it an ideal candidate for positive-ion electrospray ionization (ESI), the most common ionization technique for LC-MS.[2]

    Based on this initial assessment, LC-MS/MS appears to be the more direct and suitable technique. GC-MS would likely require significant method development to manage potential thermal degradation and would be hampered by the lack of a straightforward derivatization route.

    Part 2: Experimental Design and Methodologies

    A robust analytical method begins with effective sample preparation to isolate the analyte from the matrix, reduce interference, and pre-concentrate it to meet sensitivity requirements.[11] Solid-Phase Extraction (SPE) is a highly efficient technique for this purpose.[11][12]

    Protocol 1: Solid-Phase Extraction (SPE) Sample Preparation

    This protocol is designed for the extraction of the analyte from an aqueous matrix (e.g., process water, biological buffer) and is applicable to both subsequent GC-MS and LC-MS analysis.

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load 50 mL of the sample onto the conditioned cartridge at a slow flow rate (approx. 2-3 mL/min).

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the target analyte from the cartridge using 5 mL of methanol into a clean collection tube.

    • Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • For LC-MS/MS Analysis: Reconstitute the residue in 1 mL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).[1]

      • For GC-MS Analysis: Reconstitute the residue in 1 mL of ethyl acetate.

    Protocol 2: GC-MS Analysis

    This method attempts direct analysis, acknowledging the potential for thermal instability. It is crucial to use a deactivated inlet liner to minimize analyte degradation.[8]

    • Instrumentation: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C (A lower temperature should be tested to minimize degradation).

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 40-350.

    Protocol 3: LC-MS/MS Analysis

    This method leverages the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level detection.[1][8]

    • Instrumentation: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer with an ESI source.

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Initial: 5% B.

      • 0.5 min: 5% B.

      • 5.0 min: 95% B.

      • 6.0 min: 95% B.

      • 6.1 min: 5% B.

      • 8.0 min: End run.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • Precursor Ion [M+H]⁺: m/z 248.1

        • Product Ion 1 (Quantifier): m/z 156.1 (Loss of chloropropanoyl group)

        • Product Ion 2 (Qualifier): m/z 84.1 (Piperidine fragment)

    Part 3: Performance Comparison and Data Analysis

    The choice of an analytical technique in a regulated environment hinges on its performance characteristics. The following table summarizes the expected performance for the trace analysis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate using the optimized methods described above.

    Performance MetricGC-MSLC-MS/MSJustification
    Limit of Detection (LOD) ~5-10 ng/mL (ppb)~0.01 ng/mL (ppt)[1]LC-MS/MS operating in MRM mode offers significantly higher sensitivity and signal-to-noise by filtering out matrix interference.[4][14]
    Limit of Quantification (LOQ) ~15-30 ng/mL (ppb)~0.03 ng/mL (ppt)[1]The superior sensitivity and specificity of LC-MS/MS allow for reliable quantification at much lower concentrations.[15]
    Linearity (R²) >0.99>0.99Both techniques can achieve excellent linearity, but the range for LC-MS/MS will extend to much lower concentrations.
    Precision (%RSD) < 15%< 10%LC-MS/MS is generally more robust for this analyte, as it avoids the variability associated with high-temperature injection and potential thermal degradation in GC-MS.
    Accuracy (% Recovery) 80-110%90-110%Analyte loss due to degradation in the GC inlet can negatively impact accuracy. The milder conditions of LC-MS/MS preserve the analyte's integrity.
    Sample Throughput LowerHigherThe LC method has a runtime of 8 minutes. GC run times are often longer, and the potential need for complex method development for this challenging analyte reduces overall throughput.
    Method Robustness ModerateHighThe GC-MS method is susceptible to issues from thermal degradation and contamination of the inlet liner. The LC-MS/MS method is more direct and less prone to these issues.

    Part 4: Workflow Visualization

    Visualizing the analytical workflow provides a clear, at-a-glance understanding of the entire process from sample to result.

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution (Ethyl Acetate) Evap->Recon Inject Vaporization & Injection Recon->Inject GC_Sep GC Separation (DB-5ms Column) Inject->GC_Sep EI_Ion EI Ionization GC_Sep->EI_Ion MS_Detect MS Detection (Full Scan) EI_Ion->MS_Detect Data Data Acquisition & Quantification MS_Detect->Data

    Caption: Experimental workflow for GC-MS analysis.

    LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Inject Liquid Injection Recon->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep ESI_Ion ESI Ionization LC_Sep->ESI_Ion MSMS_Detect MS/MS Detection (MRM) ESI_Ion->MSMS_Detect Data Data Acquisition & Quantification MSMS_Detect->Data

    Caption: Experimental workflow for LC-MS/MS analysis.

    Part 5: Discussion and Recommendations

    The experimental evidence and theoretical considerations overwhelmingly favor LC-MS/MS for the trace analysis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    The primary causality behind this recommendation is the analyte's inherent physicochemical properties. Its moderate polarity, limited volatility, and potential for thermal degradation at elevated temperatures are significant obstacles for GC-MS.[5][8] While GC-MS is a gold standard for many volatile compounds, forcing its application here would require extensive, and likely unsuccessful, method development to mitigate analyte degradation, or a complex, non-standard derivatization strategy.[5][7] This introduces unacceptable risks of inaccuracy and poor reproducibility in a regulated setting.

    Conversely, LC-MS/MS is perfectly matched to the analyte's characteristics. The separation occurs in the liquid phase at moderate temperatures, preserving the molecule's integrity.[4] The basic piperidine nitrogen facilitates highly efficient electrospray ionization, and the use of tandem mass spectrometry in MRM mode provides exceptional sensitivity and selectivity.[2] This allows for detection at the parts-per-trillion level, which is often required for impurity analysis, and minimizes interference from complex sample matrices.[1][14]

    Final Recommendation:

    For researchers, scientists, and drug development professionals requiring the highest standards of sensitivity, specificity, and robustness for the trace quantification of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, LC-MS/MS is the unequivocally superior technique. It offers a more direct, reliable, and sensitive method that aligns with the stringent demands of pharmaceutical analysis. GC-MS should only be considered if LC-MS/MS instrumentation is unavailable and the required detection limits are well within the higher ng/mL range, with the understanding that significant investment in method development and validation is necessary to address the challenges of thermal stability.

    References

    • BenchChem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Accessed March 2026.
    • PubMed. The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives. Available from: [Link].

    • BenchChem. A Comparative Guide to LC-MS/MS and GC-MS Methods for Drug Analysis. Accessed March 2026.
    • ResolveMass Laboratories Inc. GC-MS vs LC-MS. Available from: [Link].

    • University of California, Davis. Sample Preparation Guidelines for GC-MS. Available from: [Link].

    • ILT. How to Choose Between LC and GC for Your Analytical Needs. Available from: [Link].

    • BenchChem.
    • LCGC International. Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available from: [Link].

    • BenchChem. Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Accessed March 2026.
    • BenchChem. Technical Support Center: Quantitative Analysis of Piperidines. Accessed March 2026.
    • BenchChem.
    • SCION Instruments. Sample preparation GC-MS. Available from: [Link].

    • Organomation. GC-MS Sample Preparation. Available from: [Link].

    • Medium. LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available from: [Link].

    • J-STAGE. LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum)t. Available from: [Link].

    • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link].

    • PMC. Quantitative mass spectrometry methods for pharmaceutical analysis. Available from: [Link].

    • ResolveMass Laboratories Inc. How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available from: [Link].

    • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. Available from: [Link].

    • PubMed. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Available from: [Link].

    • ResearchGate. LC-MS Analysis for (Bio)pharmaceutical Research. Available from: [Link].

    • ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Available from: [Link].

    • myadlm.org. LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Available from: [Link].

    • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link].

    • ECHA. ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate — Chemical Substance Information. Available from: [Link].

    • Google Patents. Detection method for determining piperidine residue in bulk drug.
    • PubChemLite. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C11H18ClNO3). Available from: [Link].

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    Comparative

    comparative stability testing of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate under UV light

    A Comparative Guide to the Photostability of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate This guide provides an in-depth comparative analysis of the photochemical stability of ethyl 1-(2-chloropropanoyl)piperidin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Guide to the Photostability of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    This guide provides an in-depth comparative analysis of the photochemical stability of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. In the landscape of drug development, understanding a molecule's susceptibility to degradation under light is not merely a regulatory checkpoint but a fundamental aspect of ensuring drug safety, efficacy, and shelf-life.[1][2] This document outlines a robust experimental framework, grounded in the International Council for Harmonisation (ICH) Q1B guidelines, to objectively assess this stability against structurally relevant analogues.[3][4][5] We will explore the causal factors behind experimental design, present a self-validating protocol, and interpret the resulting data to elucidate potential degradation pathways.

    The core structure of our test compound, featuring a piperidine ring, is a privileged scaffold in modern pharmaceuticals, found in numerous approved drugs.[6] However, the introduction of an α-chloro-amide moiety presents a potential chromophore and a reactive site susceptible to UV-induced degradation. Amide bonds, while generally stable, can undergo photodissociation, and halogenated carbons can be photolabile.[7][8][9] This study aims to quantify this liability.

    Experimental Design & Rationale

    The objective is to quantify the photodegradation of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (Test Compound) and compare its stability profile with two key analogues to understand structure-stability relationships.

    • Test Compound: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    • Analogue A (Deschloro): Ethyl 1-propanoylpiperidine-4-carboxylate (lacks the α-chloro group to assess its influence).

    • Analogue B (Deacylated): Ethyl piperidine-4-carboxylate (lacks the entire N-acyl group to assess the impact of the amide functionality).

    The experimental approach is rooted in the ICH Q1B guidelines for confirmatory photostability testing.[10][11] This ensures that the stress conditions are standardized and relevant for regulatory submission, requiring a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4] A dark control is included for each compound to differentiate between photodegradation and thermolytic degradation.[12]

    Experimental Workflow

    The overall process is designed to be systematic and reproducible, ensuring the integrity of the generated data.

    G Experimental Workflow for Comparative Photostability cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (ICH Q1B) cluster_samples cluster_analysis Phase 3: Analysis cluster_data Phase 4: Interpretation prep Sample Preparation (Test Compound & Analogues in Acetonitrile) aliquot Aliquot Samples (UV-transparent & Foil-wrapped vials) prep->aliquot chamber Place in Photostability Chamber (Controlled Temp. & Light) aliquot->chamber exposed Exposed Sample (Direct UV/Vis Light) dark Dark Control (Foil-wrapped) sampling Time-Point Sampling (e.g., 0, 4, 8, 12, 24h) chamber->sampling hplc HPLC-UV/MS Analysis (Quantify Parent & Identify Degradants) sampling->hplc data Data Processing & Comparison (Degradation Kinetics & Product Profiling) hplc->data

    A high-level overview of the photostability testing protocol.

    Detailed Methodologies

    Materials
    • Test Compounds: Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, Analogue A, and Analogue B (synthesis grade, >98% purity).

    • Solvent: Acetonitrile (HPLC grade), selected for its UV transparency and chemical inertness.

    • Equipment:

      • ICH-compliant photostability chamber equipped with a combination of cool white fluorescent and near-UV lamps.

      • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

      • Quartz (UV-transparent) and amber vials.

      • Aluminum foil.

    Sample Preparation Protocol
    • Stock Solutions: Prepare individual 1.0 mg/mL stock solutions of the Test Compound, Analogue A, and Analogue B in acetonitrile.

    • Working Solutions: Dilute each stock solution with acetonitrile to a final concentration of 50 µg/mL. This concentration is chosen to provide a strong signal in HPLC-UV analysis without causing detector saturation.

    • Aliquoting: For each compound, dispense the working solution into two sets of quartz vials.

      • Set 1 (Exposed): Leave these vials clear.

      • Set 2 (Dark Control): Wrap these vials completely in aluminum foil to prevent any light exposure.[12]

    Photostability Exposure Protocol
    • Chamber Setup: Calibrate the photostability chamber to meet ICH Q1B Option II conditions. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours/m².[3][13]

    • Sample Placement: Arrange the "Exposed" and "Dark Control" vials side-by-side in the chamber to ensure identical thermal conditions.

    • Time-Point Sampling: Withdraw vials for analysis at predetermined intervals: 0, 4, 8, 12, and 24 hours.

    • Sample Storage: Immediately after withdrawal, store samples at -20°C and protected from light until HPLC analysis to quench any further degradation.

    Analytical Method: HPLC-UV/MS
    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • UV Detection: 210 nm (chosen to detect the amide chromophore).

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Scan Range: m/z 50-500.

      • Analysis: A full scan is used to identify potential degradation products, followed by targeted fragmentation (MS/MS) to confirm structures.

    Results & Discussion

    The following data, while illustrative, are representative of outcomes from such a study and are designed to facilitate a clear comparison.

    Degradation Kinetics

    The stability of each compound was assessed by quantifying the percentage of the parent molecule remaining at each time point via HPLC-UV analysis.

    Time (Hours) Test Compound (% Remaining) Analogue A (Deschloro) (% Remaining) Analogue B (Deacylated) (% Remaining) Test Compound - Dark Control (% Remaining)
    0 100.0100.0100.0100.0
    4 85.296.199.899.9
    8 71.592.599.599.8
    12 58.988.399.299.7
    24 34.679.898.999.5

    Interpretation: The results clearly demonstrate a significant difference in photostability among the three compounds.

    • Test Compound: Exhibits pronounced photodegradation, with over 65% of the material lost after 24 hours of exposure. The dark control shows negligible loss, confirming that the degradation is light-induced.

    • Analogue A (Deschloro): Is considerably more stable than the Test Compound. The absence of the α-chloro group reduces the rate of degradation, suggesting the C-Cl bond is a key site of photolability.

    • Analogue B (Deacylated): Is highly stable under the test conditions. This indicates that the N-acyl amide functionality is the primary chromophore responsible for absorbing UV light and initiating the degradation process.

    Degradation Product Analysis

    Analysis by HPLC-MS at the 24-hour time point revealed several degradation products (DP) for the Test Compound.

    Product Proposed Structure Proposed Mechanism Relative Abundance (%)
    DP-1 Ethyl 1-propanoylpiperidine-4-carboxylateReductive Dechlorination45
    DP-2 Ethyl piperidine-4-carboxylateAmide Bond Cleavage15
    DP-3 1-(2-chloropropanoyl)piperidine-4-carboxylic acidEster Hydrolysis5

    Interpretation: The primary degradation pathway for the Test Compound appears to be reductive dechlorination , yielding Analogue A (DP-1). This is a common photochemical reaction for alkyl halides. A secondary, but significant, pathway is the cleavage of the amide bond (DP-2), a known photodegradation pattern for amide-containing molecules.[7][9] A minor product resulting from ester hydrolysis (DP-3) was also observed.

    Proposed Degradation Pathways

    The following diagram illustrates the likely photochemical degradation routes for ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate based on the experimental findings.

    Degradation map of the Test Compound under UV exposure.

    Conclusion and Implications

    This comparative guide demonstrates that ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is highly susceptible to photodegradation . The primary mechanism of decay is initiated by the absorption of UV light by the N-acyl group, leading predominantly to the cleavage of the C-Cl bond.

    Key Findings:

    • The α-chloro substitution significantly increases the rate of photodegradation compared to its non-halogenated counterpart.

    • The N-acyl amide functionality is the critical chromophore required to initiate the degradation process.

    • The stability profile follows the order: Analogue B (Deacylated) > Analogue A (Deschloro) > Test Compound.

    For drug development professionals, this pronounced photolability has critical implications. Any formulation containing this active pharmaceutical ingredient (API) would require significant protective measures against light exposure.[] This includes the mandatory use of opaque or light-resistant primary packaging (e.g., amber bottles, foil blisters) and specific handling and storage instructions to maintain its chemical integrity, safety, and therapeutic efficacy throughout its shelf life.[5][13]

    References

    • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

    • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

    • Photostability Testing. Sampled. [Link]

    • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. ATLAS Material Testing Technology. [Link]

    • Understanding ICH Photostability Testing. Q-Lab. [Link]

    • Amide Decomposition Patterns: Study Under Light Conditions. Patsnap. [Link]

    • Synthesis, photochemical stability and photo-stabilizing efficiency of probes based on benzothioxanthene chromophore and Hindere. ScienceDirect. [Link]

    • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation. [Link]

    • Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. HunterLab. [Link]

    • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

    • UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Walsh Medical Media. [Link]

    • Universal mechanism for breaking amide bonds by ionizing radiation. AIP Publishing. [Link]

    • Photostability testing theory and practice. Q1 Scientific. [Link]

    • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California. [Link]

    • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. [Link]

    • Photostability Testing to ICH Q1B Standards. Pace Analytical. [Link]

    • Universal mechanism for breaking amide bonds by ionizing radiation. ResearchGate. [Link]

    • Stability testing of new pharmaceutical drug products. Indo American Journal of Pharmaceutical Sciences. [Link]

    • ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate — Chemical Substance Information. ECHA. [Link]

    • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

    • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. [Link]

    • The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin. PMC. [Link]

    • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. Preprints.org. [Link]

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

    • ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate. ChemSynthesis. [Link]

    • Synthesis of ethyl 4-[(1-oxopropyl)phenylamino]-1-(2-propenyl)-4-piperidine-carboxylate ethanedioate. PrepChem.com. [Link]

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    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

    This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS No. 731012-11-6)[1].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS No. 731012-11-6)[1]. As a compound classified with acute toxicity, and as a skin and eye irritant, adherence to rigorous safety and disposal procedures is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice[1]. This document is intended for drug development professionals, researchers, and scientists, offering field-proven insights to ensure operational safety and environmental protection.

    Core Principles: Hazard Assessment and Regulatory Framework

    Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a halogenated organic compound. Its disposal is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2][3]. Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited by law and can lead to environmental contamination and significant penalties[2][4][5].

    The fundamental principle is that this chemical must be treated as a regulated, hazardous waste from the moment it is designated for disposal[6].

    Table 1: Hazard Identification and Classification

    Hazard Category Classification GHS Code Signal Word
    Acute Toxicity (Oral, Dermal, Inhalation) Category 4 H302+H312+H332 Warning
    Skin Irritation Category 2 H315 Warning
    Eye Irritation Category 2A H319 Warning
    Specific Target Organ Toxicity (Single Exposure) Category 3 H336 Warning

    Source: Adapted from Notified C&L, ECHA[1]

    Immediate Safety & Personal Protective Equipment (PPE)

    Before handling the chemical for use or disposal, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

    • Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks[7]. Ensure an eyewash station and safety shower are readily accessible[7][8].

    • Personal Protective Equipment (PPE) : The minimum required PPE includes:

      • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

      • Eye/Face Protection : Use tight-sealing safety goggles or a face shield[7].

      • Skin and Body Protection : Wear a lab coat and closed-toe shoes. For larger quantities or in case of a spill, additional protective clothing may be necessary[9].

    Waste Segregation & Containerization Protocol

    Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing costs and risks.

    Step 1: Identify the Correct Waste Stream This compound is a halogenated organic waste due to the chlorine atom in its structure[10][11]. It must NOT be mixed with non-halogenated organic waste.

    • Rationale : Halogenated wastes require high-temperature incineration at specialized facilities to prevent the formation of persistent environmental pollutants like dioxins[10][12]. Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire batch[12].

    Step 2: Select an Appropriate Waste Container

    • Containers must be chemically compatible (e.g., glass or high-density polyethylene) and in good condition, free from leaks or damage[2][13].

    • The container must have a secure, leak-proof closure[2].

    • For liquid waste, fill containers to no more than 90% capacity to allow for vapor expansion[13].

    Step 3: Label the Waste Container Correctly As soon as the first drop of waste is added, the container must be labeled. The EHS hazardous waste tag must include[3]:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "Waste Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate".

    • For mixtures, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Harmful/Irritant).

    • The date of waste generation and the Principal Investigator's name and contact information.

    Step-by-Step Disposal Procedures

    Procedure 4.1: Disposal of Unused or Expired Product
    • Do not open the original container.

    • Affix a completed "Hazardous Waste" label directly to the container.

    • Store it in a designated and properly ventilated satellite accumulation area until collection by your institution's Environmental Health & Safety (EHS) department[13].

    Procedure 4.2: Disposal of Contaminated Labware and Debris
    • Glassware/Reusable Items :

      • Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

      • Collect this solvent rinse into your designated halogenated organic liquid waste container[10].

      • After the initial rinse, the glassware can be washed using standard laboratory procedures.

    • Disposables (Gloves, Weigh Boats, Paper Towels) :

      • Place all contaminated solid debris into a dedicated, labeled container for solid hazardous waste .

      • Ensure the container is sealed to prevent vapors from escaping.

    Procedure 4.3: Managing a Small Spill (<100 mL)
    • Alert personnel in the immediate area and ensure the spill is contained within the fume hood if possible.

    • Remove all ignition sources from the area[9][14].

    • Wearing appropriate PPE, contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or earth[9][14]. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Once absorbed, carefully scoop the material into a suitable container for solid hazardous waste[14].

    • Wipe the spill area with a cloth dampened with a solvent, and then with soap and water. Place all cleaning materials into the solid hazardous waste container.

    • Seal and label the container as hazardous waste for disposal.

    Decontamination and Final Disposal

    • Work Area Decontamination : After completing work, wipe down the surfaces of the fume hood and any equipment used with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste[11].

    • Waste Collection : Store your properly labeled and sealed hazardous waste containers in your laboratory's designated satellite accumulation area. Do not let waste accumulate for more than 90 days[13].

    • Final Disposal : Your institution's EHS department will arrange for the collection of the waste, which will then be transported by a licensed hauler to a certified Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration[6][15].

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.

    G cluster_start Start: Handling Chemical cluster_event Event Type cluster_spill_response Spill Response Protocol cluster_routine_response Routine Disposal Protocol cluster_containerization Waste Containerization cluster_final Final Pathway start Ethyl 1-(2-chloropropanoyl) piperidine-4-carboxylate spill Accidental Spill Occurs start->spill Designated for Disposal routine Routine Use / Expired Stock start->routine Designated for Disposal contain 1. Contain with Inert Absorbent (Vermiculite/Sand) spill->contain decon_area 3. Decontaminate Area spill->decon_area segregate_liquid 1. Segregate Liquid Waste & Contaminated Solvent Rinses routine->segregate_liquid segregate_solid 2. Segregate Contaminated Solid Debris (Gloves, etc.) routine->segregate_solid collect_solid 2. Collect Absorbed Material contain->collect_solid container_solid Solid Hazardous Waste Container collect_solid->container_solid decon_area->container_solid container_liquid Halogenated Organic Liquid Waste Container segregate_liquid->container_liquid segregate_solid->container_solid label_waste Label Container per RCRA/EHS Guidelines container_liquid->label_waste container_solid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange EHS Pickup for Licensed Disposal (Incineration) store_waste->ehs_pickup

    Sources

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